Product packaging for 17-Hydroxypregn-4-en-3-one(Cat. No.:)

17-Hydroxypregn-4-en-3-one

Cat. No.: B15082606
M. Wt: 316.5 g/mol
InChI Key: FGPGANCDNDLUST-UHFFFAOYSA-N
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Description

17-Hydroxypregn-4-en-3-one is a useful research compound. Its molecular formula is C21H32O2 and its molecular weight is 316.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O2 B15082606 17-Hydroxypregn-4-en-3-one

Properties

IUPAC Name

17-ethyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h13,16-18,23H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPGANCDNDLUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Pathway of 17-Hydroxypregn-4-en-3-one in the Adrenal Glands: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth examination of the synthesis pathway of 17-hydroxypregn-4-en-3-one, commonly known as 17-hydroxyprogesterone (17-OHP), within the adrenal glands. 17-OHP is a critical endogenous steroid intermediate in the biosynthesis of glucocorticoids and sex steroids. Its production is primarily localized in the zona fasciculata of the adrenal cortex. The synthesis of 17-OHP from the precursor pregnenolone occurs via two convergent routes, the Δ⁴ and Δ⁵ pathways, which are catalyzed by the sequential actions of two key enzymes: Cytochrome P450 17A1 (CYP17A1) and 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2). The entire process is tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis, with adrenocorticotropic hormone (ACTH) serving as the principal secretagogue. ACTH initiates a signaling cascade mediated by cyclic AMP (cAMP) and Protein Kinase A (PKA), which chronically upregulates the transcription of steroidogenic enzyme genes and acutely promotes substrate availability. This document details the enzymatic reactions, regulatory signaling, quantitative aspects of the pathway, and key experimental methodologies relevant to researchers, scientists, and drug development professionals.

Introduction

The adrenal cortex is a vital endocrine organ responsible for the synthesis of three major classes of steroid hormones: mineralocorticoids, glucocorticoids, and androgens. These hormones are synthesized from a common cholesterol precursor through a series of enzymatic reactions localized in specific zones of the cortex. The zona fasciculata is the primary site for the synthesis of glucocorticoids, with cortisol being the most significant product in humans.

A pivotal intermediate in the glucocorticoid and androgen synthesis pathways is 17-hydroxyprogesterone (17-OHP).[1] It is produced from progesterone by the enzyme 17-alpha hydroxylase and serves as the direct precursor to 11-deoxycortisol in the cortisol synthesis pathway.[1][2] Dysregulation in the 17-OHP synthesis pathway, often due to genetic deficiencies in key enzymes like 21-hydroxylase, leads to congenital adrenal hyperplasia (CAH), a condition characterized by impaired cortisol production and shunting of precursors towards the androgen synthesis pathway.[1][3] Understanding the precise mechanisms of 17-OHP synthesis and its regulation is therefore fundamental for diagnosing and treating adrenal disorders and for the development of targeted therapeutics.

The Core Synthesis Pathway of 17-Hydroxyprogesterone

The biosynthesis of all steroid hormones begins with cholesterol. The rate-limiting step for steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[4] Inside the mitochondria, the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme) converts cholesterol to pregnenolone, the common precursor for all subsequent steroid hormones.[2] From pregnenolone, two primary pathways converge to produce 17-OHP in the endoplasmic reticulum of zona fasciculata cells.

  • The Δ⁵ Pathway: Pregnenolone is first hydroxylated at the 17α-position by CYP17A1 to form 17-hydroxypregnenolone. Subsequently, HSD3B2 catalyzes the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the B ring (Δ⁵) to the A ring (Δ⁴), converting 17-hydroxypregnenolone into 17-OHP.[5][6]

  • The Δ⁴ Pathway: Pregnenolone is first converted to progesterone by HSD3B2. Progesterone is then hydroxylated by CYP17A1 at the 17α-position to yield 17-OHP.[2][7]

Both pathways are active, though the conversion of 17-hydroxypregnenolone to dehydroepiandrosterone (DHEA) via the 17,20-lyase activity of CYP17A1 represents a significant branch point leading towards androgen synthesis.[2]

Synthesis_Pathway cluster_delta5 Δ⁵ Pathway chol Cholesterol preg Pregnenolone chol->preg CYP11A1 (Mitochondria) prog Progesterone preg->prog HSD3B2 ohpreg 17-Hydroxypregnenolone preg->ohpreg CYP17A1 (17α-hydroxylase) ohprog 17-Hydroxyprogesterone (this compound) prog->ohprog CYP17A1 (17α-hydroxylase) ohpreg->ohprog HSD3B2 dhea DHEA ohpreg->dhea deoxycortisol 11-Deoxycortisol ohprog->deoxycortisol CYP21A2 invis1 invis2

Caption: Convergent pathways for 17-Hydroxyprogesterone synthesis.

Key Steroidogenic Enzymes

The synthesis of 17-OHP is dependent on the coordinated action of two key enzymes located in the endoplasmic reticulum.

  • Cytochrome P450 17A1 (CYP17A1): This enzyme, encoded by the CYP17A1 gene, is a member of the cytochrome P450 superfamily. It is a bifunctional enzyme possessing both 17α-hydroxylase and 17,20-lyase activities.[8] Its 17α-hydroxylase activity is essential for producing glucocorticoids by converting pregnenolone and progesterone into their 17α-hydroxylated forms.[2][9] This activity is required for both the Δ⁴ and Δ⁵ pathways leading to 17-OHP. CYP17A1 is expressed in the zona fasciculata and reticularis but is absent from the zona glomerulosa.[2][8]

  • 3β-Hydroxysteroid Dehydrogenase Type 2 (HSD3B2): Encoded by the HSD3B2 gene, this enzyme catalyzes the crucial oxidation and isomerization of Δ⁵-3β-hydroxysteroids into the Δ⁴-ketosteroid configuration.[6][10] This conversion is irreversible and necessary for the formation of progesterone, 17-OHP, mineralocorticoids, and androgens.[5] The HSD3B2 isoform is the predominant form expressed in the adrenal glands and gonads.[10][11]

EnzymeGeneCellular LocationSubstrate(s) for 17-OHP PathwayProduct(s) in 17-OHP Pathway
CYP17A1 CYP17A1Endoplasmic ReticulumPregnenolone, Progesterone17-Hydroxypregnenolone, 17-Hydroxyprogesterone
HSD3B2 HSD3B2Endoplasmic Reticulum, MitochondriaPregnenolone, 17-HydroxypregnenoloneProgesterone, 17-Hydroxyprogesterone

Regulation of 17-OHP Synthesis

The synthesis of glucocorticoids, including the intermediate 17-OHP, is primarily driven by the peptide hormone ACTH , which is released from the anterior pituitary gland.[12][13]

ACTH initiates its action by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortical cells.[13] MC2R is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP (cAMP).[4][14] cAMP then activates Protein Kinase A (PKA), the primary mediator of ACTH's effects.[14]

The PKA signaling cascade has two temporal effects:

  • Acute Response (minutes): PKA phosphorylates proteins that increase the mobilization of cholesterol and its transport to the inner mitochondrial membrane, a process mediated by the StAR protein.[4][15] This rapidly increases the available substrate for steroidogenesis.

  • Chronic Response (hours to days): PKA phosphorylates and activates a suite of transcription factors, including Steroidogenic Factor 1 (SF-1) and cAMP response element-binding protein (CREB).[14] These factors bind to the promoter regions of genes encoding steroidogenic enzymes, such as CYP11A1, CYP17A1, and HSD3B2, leading to increased gene transcription and higher levels of these crucial enzymes.[15][16]

Signaling_Pathway cluster_nucleus Nucleus cluster_response Cellular Response acth ACTH mc2r MC2R (GPCR) acth->mc2r Binds g_protein G Protein mc2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts AC pka Protein Kinase A (PKA) camp->pka Activates tf Transcription Factors (CREB, SF-1) pka->tf Phosphorylates & Activates acute Acute Response: ↑ Cholesterol Transport (StAR activity) pka->acute gene Steroidogenic Genes (CYP17A1, HSD3B2, etc.) tf->gene Upregulates Transcription chronic Chronic Response: ↑ Enzyme Synthesis gene->chronic

Caption: ACTH signaling cascade regulating adrenal steroidogenesis.

Quantitative Analysis of the Pathway

Quantifying the activity and expression of steroidogenic enzymes is crucial for understanding adrenal physiology and pathology. While kinetic data can vary based on experimental conditions (e.g., purified enzyme vs. cell homogenate), published values provide a benchmark for enzymatic efficiency.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source / Comments
Human HSD3B2 Dehydroepiandrosterone (DHEA)0.3~3.0 - 4.6Kinetic analysis of human adrenal microsomes.[17]
Human HSD3B2 Pregnenolone0.4~2.9 - 4.6Kinetic analysis of human adrenal microsomes.[17]
Human HSD3B2 17-Hydroxypregnenolone0.3~2.9 - 4.6Kinetic analysis of human adrenal microsomes.[17]
Human HSD3B2 DHEA (Purified Enzyme)4782Data from purified enzyme, may differ from microsomal assays.[10]
Rat CYP17A1 Progesterone0.5 - 5.0 (substrate range)Not specifiedKinetic analysis performed in transfected HEK293 cells.[18]

Note: Comprehensive kinetic data for human adrenal CYP17A1 is limited in publicly accessible literature; values are often derived from heterologous expression systems or animal models.

Experimental Methodologies

Studying the 17-OHP synthesis pathway involves a variety of biochemical and molecular biology techniques. A key experiment is the in vitro measurement of steroidogenic enzyme activity using cell fractions.

Protocol: In Vitro Assay of HSD3B2 Activity in Adrenal Microsomes

This protocol describes a method to quantify the conversion of a Δ⁵ substrate (e.g., pregnenolone) to a Δ⁴ product (progesterone) by HSD3B2 in isolated adrenal microsomes. The principle relies on incubating the enzyme source with a radiolabeled substrate and separating the product from the substrate using thin-layer chromatography (TLC).

1. Preparation of Adrenal Microsomes: a. Homogenize fresh or frozen adrenal tissue in ice-cold homogenization buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. d. Discard the supernatant. The resulting pellet contains the microsomal fraction. Resuspend the pellet in a known volume of storage buffer (e.g., homogenization buffer with 20% glycerol) and determine protein concentration using a Bradford or BCA assay.

2. Enzyme Reaction: a. In a glass test tube, prepare a reaction mixture containing:

  • 50 mM Potassium Phosphate Buffer (pH 7.4)
  • 1 mM NAD⁺ (cofactor for HSD3B2)
  • Adrenal microsomes (e.g., 50-100 µg of protein) b. Pre-incubate the mixture for 5 minutes at 37°C. c. Initiate the reaction by adding the substrate. For example, add [³H]-Pregnenolone to a final concentration of 1 µM (specific activity ~50,000 cpm/nmol). d. Incubate for a defined period (e.g., 10-30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of the reaction.

3. Extraction and Analysis: a. Stop the reaction by adding 2 mL of a cold organic solvent (e.g., ethyl acetate or dichloromethane). Vortex vigorously to extract the steroids. b. Centrifuge briefly to separate the phases and transfer the organic (top) layer to a new tube. c. Evaporate the solvent to dryness under a stream of nitrogen gas. d. Resuspend the dried steroid extract in a small volume (e.g., 50 µL) of solvent. e. Spot the entire sample onto a silica gel TLC plate, alongside non-radiolabeled standards for pregnenolone and progesterone. f. Develop the TLC plate in an appropriate solvent system (e.g., chloroform:ethyl acetate, 4:1 v/v) to separate the substrate from the product. g. Visualize the standards using iodine vapor or UV light to identify the positions of pregnenolone and progesterone. h. Scrape the silica corresponding to the substrate and product spots into separate scintillation vials. i. Add scintillation fluid and quantify the radioactivity in each vial using a liquid scintillation counter.

4. Calculation of Activity: a. Calculate the percentage conversion of substrate to product. b. Convert this percentage to the amount of product formed (nmol) based on the initial amount of substrate added. c. Express enzyme activity as nmol of product formed per minute per mg of microsomal protein.

Workflow_Diagram cluster_reaction 2. Enzymatic Reaction (37°C) start Start: Adrenal Tissue homogenize 1. Homogenization & Differential Centrifugation start->homogenize microsomes Isolated Microsomes (Enzyme Source) homogenize->microsomes incubation Incubate Microsomes with [³H]-Substrate + NAD⁺ microsomes->incubation extraction 3. Stop Reaction & Organic Solvent Extraction incubation->extraction dry 4. Evaporate Solvent extraction->dry tlc 5. Thin-Layer Chromatography (TLC) Separation dry->tlc quant 6. Scrape Spots & Scintillation Counting tlc->quant calc 7. Calculate Specific Activity (nmol/min/mg protein) quant->calc end End calc->end

Caption: Experimental workflow for an in vitro HSD3B2 activity assay.

Conclusion

The synthesis of 17-hydroxyprogesterone is a cornerstone of adrenal steroidogenesis, positioned at a critical juncture that dictates the flux of precursors towards either glucocorticoid or sex steroid production. The pathway is elegantly controlled by the interplay of two key enzymes, CYP17A1 and HSD3B2, and is under the master regulation of ACTH through the cAMP/PKA signaling cascade. A thorough understanding of this pathway, from its molecular components and regulatory networks to the quantitative and methodological aspects of its study, is indispensable for advancing research in endocrinology and for the rational design of therapeutic agents targeting adrenal-related pathologies.

References

A Technical Guide to the Mechanism of Action of 17α-Hydroxyprogesterone on the Progesterone Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

This document provides an in-depth technical overview of the mechanism of action of 17α-hydroxyprogesterone (17-OHP), an endogenous steroid hormone, on the nuclear progesterone receptor (PR). While structurally related to progesterone, 17-OHP exhibits significantly weaker activity. This guide synthesizes current research on its binding affinity, receptor activation, and downstream signaling pathways. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development.

Introduction

17α-Hydroxyprogesterone (17α-OHP), chemically known as 17-Hydroxypregn-4-ene-3-one, is an endogenous C21 steroid hormone.[1] It serves as a crucial intermediate in the biosynthesis of other vital steroids, including glucocorticoids (like cortisol) and sex hormones (androgens and estrogens).[1][2] While progesterone is the primary endogenous ligand for the progesterone receptor (PR), 17-OHP also interacts with this receptor, albeit with substantially lower potency.[1][2] Understanding the nuanced mechanism of this interaction is critical for research in reproductive health, endocrinology, and the development of progestin-based therapeutics. This guide delineates the molecular interactions and cellular consequences of 17-OHP binding to the progesterone receptor.

Core Mechanism of Action on the Progesterone Receptor

The primary mechanism of action of 17-OHP is as a weak agonist of the progesterone receptor.[1][2] Its biological effects are mediated, at least in part, through the classical genomic signaling pathway initiated by steroid binding to a nuclear receptor.[3]

The established steps are as follows:

  • Ligand Binding: 17-OHP, being lipophilic, diffuses across the cell membrane and binds to the Ligand Binding Domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus.

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs) and promoting receptor dimerization.

  • Nuclear Translocation: The activated hormone-receptor complex translocates into the nucleus.[3]

  • DNA Binding: Within the nucleus, the complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[3]

  • Gene Transcription: The bound complex recruits co-activators and other components of the transcriptional machinery to initiate or enhance the transcription of progesterone-responsive genes, leading to a cellular response.[3]

Despite following this pathway, the efficacy of 17-OHP in eliciting a response is markedly inferior to that of progesterone. Studies have demonstrated that both its binding affinity and its capacity to activate gene expression are significantly lower.[4]

Quantitative Data: Receptor Binding and Functional Activity

The progestational activity of 17-OHP is quantitatively weak when compared directly to progesterone. The following table summarizes the key comparative metrics. For context, data for the synthetic derivative 17α-hydroxyprogesterone caproate (17-OHPC) is also included, highlighting the significant impact of the caproate ester modification.

CompoundReceptor TargetParameterValue (Relative to Progesterone)Reference
17α-Hydroxyprogesterone (17-OHP) PR-A and PR-BBinding Affinity~1%[4]
17α-Hydroxyprogesterone (17-OHP) Progesterone-Responsive GenesGene Expression Activation~0.12%[4]
17α-Hydroxyprogesterone Caproate (17-OHPC) rhPR-A, rhPR-BRelative Binding Affinity26-30%[3][5]

Downstream Signaling Pathways and Cellular Effects

Classical Genomic Signaling Pathway

The canonical pathway involves the direct regulation of gene expression following receptor activation. This process is fundamental to the physiological effects of progestins on endometrial and mammary gland tissue.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OHP 17-OHP PR Progesterone Receptor (PR) PR_HSP PR-HSP Complex OHP->PR_HSP Binding PR_dimer Activated PR Dimer PR->PR_dimer Dimerization PRE Progesterone Response Element (PRE) HSP HSP PR_HSP->PR HSP Dissociation PR_HSP->HSP PR_dimer->PRE Binds to DNA Transcription Gene Transcription PRE->Transcription Recruits Co-activators Protein Protein Synthesis (Cellular Response) mRNA mRNA Transcription->mRNA mRNA->Protein

Caption: Classical genomic signaling pathway for 17-OHP.

Metabolic Reprogramming via PR-B in Breast Cancer Cells

Recent research has uncovered a role for 17-OHP in modulating cellular metabolism through the progesterone receptor B (PR-B) isoform. In breast cancer cell lines (MCF7 and T47D), 17-OHP/PR-B signaling was shown to decrease glycolysis and ATP production.[6] This action suggests an induction of a 'truncated' TCA cycle and alterations in lipid metabolism, indicating that 17-OHP can perturb the metabolic reprogramming characteristic of cancer cells.[6]

G cluster_effects Cellular Metabolic Effects OHP_PRB 17-OHP / PR-B Signaling Complex Glycolysis Glycolysis OHP_PRB->Glycolysis Decreases ATP ATP Production OHP_PRB->ATP Decreases TCA Truncated TCA Cycle OHP_PRB->TCA Induces Lipid Altered Lipid Metabolism OHP_PRB->Lipid Modulates

Caption: Logical relationship of 17-OHP/PR-B metabolic effects.

Non-Classical Signaling via GPR126

A novel, non-classical mechanism has been identified where both progesterone and 17-OHP can activate the adhesion G protein-coupled receptor GPR126.[7] This interaction triggers downstream Gi signaling pathways, representing a mode of action that is independent of the nuclear progesterone receptor and initiates rapid, membrane-mediated cellular events.[7]

Experimental Protocols

Competitive Radioligand Binding Assay for Progesterone Receptor

This protocol is adapted from methodologies used to determine the relative binding affinity of progestins to progesterone receptors.[3][5]

Objective: To determine the concentration of 17-OHP required to displace 50% of a radiolabeled progestin from the progesterone receptor, thereby calculating its relative binding affinity (RBA).

Materials:

  • Cytosol preparation containing recombinant human PR-A or PR-B.

  • Radiolabeled steroid (e.g., [³H]-progesterone).

  • Unlabeled progesterone (for standard curve).

  • Test compound: 17-OHP.

  • Assay Buffer (e.g., Tris-EDTA buffer).

  • Dextran-coated charcoal suspension.

  • Scintillation fluid and liquid scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of unlabeled progesterone (standard) and 17-OHP (test compound).

  • Incubation: In assay tubes, combine the PR-containing cytosol, a fixed concentration of [³H]-progesterone, and varying concentrations of either the standard or test compound. Include tubes for total binding (no competitor) and non-specific binding (large excess of unlabeled progesterone).

  • Equilibrium: Incubate the mixture overnight at 4°C to allow the binding reaction to reach equilibrium.[3]

  • Separation: Add cold dextran-coated charcoal to each tube to adsorb unbound steroids.[3]

  • Centrifugation: Centrifuge the tubes at 2,100 x g for 15 minutes at 4°C to pellet the charcoal with the adsorbed unbound steroids.[3]

  • Counting: Carefully transfer the supernatant, containing the bound radioligand-receptor complexes, to scintillation vials. Add scintillation fluid.

  • Data Analysis: Measure the radioactivity in a liquid scintillation counter. Plot the percentage of bound radioligand against the log concentration of the competitor. Calculate the EC50 values (concentration causing 50% inhibition of binding) using a 4-parameter logistic curve fit.[3] The RBA is calculated as (EC50 of Progesterone / EC50 of 17-OHP) x 100.

G start Start prep Prepare Serial Dilutions (17-OHP, Progesterone) start->prep incubate Incubate Cytosol + [³H]-Steroid + Competitor Overnight @ 4°C prep->incubate separate Add Dextran-Coated Charcoal to Separate Bound/Unbound incubate->separate centrifuge Centrifuge @ 2,100 x g separate->centrifuge count Transfer Supernatant & Measure Radioactivity centrifuge->count analyze Calculate EC50 and RBA (4-Parameter Logistic Fit) count->analyze end End analyze->end

Caption: Experimental workflow for a competitive binding assay.

Reporter Gene Assay for Transcriptional Activation

Objective: To quantify the ability of 17-OHP to activate gene transcription via the progesterone receptor.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., T47D or Ishikawa cells, which endogenously express PR) or a PR-negative cell line co-transfected with a PR expression vector.[3]

  • Transfection: Transfect the cells with a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple PREs. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected to normalize for transfection efficiency.

  • Treatment: Treat the transfected cells with varying concentrations of 17-OHP, progesterone (positive control), and a vehicle control for 24-48 hours.

  • Cell Lysis: Lyse the cells and collect the lysate.

  • Luminescence Measurement: Measure the activity of both the reporter (e.g., firefly luciferase) and the normalization control (e.g., Renilla luciferase) using a luminometer.

  • Data Analysis: Normalize the reporter gene activity to the control. Plot the normalized activity against the log concentration of the compound to generate a dose-response curve and determine the EC50 for transcriptional activation.

Conclusion

17-Hydroxypregn-4-en-3-one is a weak agonist of the progesterone receptor, with significantly lower binding affinity and transcriptional activity compared to progesterone. Its mechanism of action primarily follows the classical nuclear receptor signaling pathway. However, emerging evidence points to additional roles in modulating cellular metabolism via PR-B and potential non-classical signaling through membrane receptors like GPR126. The quantitative data and experimental protocols provided herein serve as a foundational resource for professionals engaged in endocrinology research and the development of novel steroid-based therapeutics.

References

17-alpha-Hydroxyprogesterone: A Comprehensive Technical Guide on its Discovery, History, and Scientific Core

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

17-alpha-Hydroxyprogesterone (17-OHP) is a pivotal endogenous steroid hormone, serving as a critical intermediate in the biosynthesis of glucocorticoids, mineralocorticoids, and sex steroids.[1] Its discovery and the subsequent elucidation of its physiological and pathophysiological roles have been instrumental in advancing our understanding of steroidogenesis and in the diagnosis and management of several endocrine disorders. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles related to 17-OHP, tailored for researchers, scientists, and drug development professionals.

Discovery and Early History

The discovery of 17-OHP is intrinsically linked to the broader exploration of adrenal cortex hormones in the mid-20th century. While a single definitive moment of discovery is not clearly documented, the work of pioneering steroid chemists like Tadeus Reichstein was crucial in isolating and identifying numerous steroids from adrenal extracts.[2][3] Through systematic fractionation and chemical characterization of these extracts, a series of structurally related C21 steroids were identified. 17-OHP emerged from this intensive period of research as a key intermediate in the steroidogenic pathway.

Early research focused on its chemical synthesis, with several methods being developed over time.[4][5] These synthetic routes were vital for producing sufficient quantities of the hormone for further biological investigation. The initial biological activity of 17-OHP was found to be weakly progestogenic. However, its central role in the adrenal cortex as a precursor to cortisol was soon recognized, paving the way for its clinical significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 17-OHP is essential for its extraction, purification, and analysis.

PropertyValue
Chemical Formula C₂₁H₃₀O₃
Molar Mass 330.46 g/mol
Melting Point 219-220 °C
Water Solubility 0.0065 mg/mL
logP 3.17

Biosynthesis and Metabolism: The Steroidogenesis Pathway

17-OHP is a central node in the complex network of enzymatic reactions that constitute steroidogenesis. Its formation and subsequent conversion are critical for the production of essential steroid hormones. The primary site of 17-OHP production is the adrenal glands, with some synthesis also occurring in the gonads.[6]

The biosynthesis of 17-OHP begins with cholesterol, which is converted to pregnenolone. Pregnenolone can then be converted to progesterone. The enzyme 17α-hydroxylase (CYP17A1) then hydroxylates progesterone at the 17-alpha position to form 17-OHP.[1][7]

Once formed, 17-OHP stands at a crucial metabolic crossroads. It is the primary substrate for the enzyme 21-hydroxylase (CYP21A2), which converts it to 11-deoxycortisol, a direct precursor to cortisol.[8] A deficiency in 21-hydroxylase activity leads to the accumulation of 17-OHP, a hallmark of Congenital Adrenal Hyperplasia (CAH).[9]

Alternatively, 17-OHP can be converted to androstenedione by the 17,20-lyase activity of CYP17A1, thereby entering the androgen biosynthesis pathway.[10]

steroidogenesis cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP11A1 progesterone Progesterone pregnenolone->progesterone 3β-HSD dhea DHEA pregnenolone->dhea CYP17A1 (17,20-lyase) ohp17 17-alpha-Hydroxyprogesterone progesterone->ohp17 CYP17A1 (17α-hydroxylase) deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone CYP21A2 deoxycortisol 11-Deoxycortisol ohp17->deoxycortisol CYP21A2 androstenedione Androstenedione ohp17->androstenedione CYP17A1 (17,20-lyase) corticosterone Corticosterone deoxycorticosterone->corticosterone CYP11B2 aldosterone Aldosterone corticosterone->aldosterone CYP11B2 cortisol Cortisol deoxycortisol->cortisol CYP11B1 dhea->androstenedione 3β-HSD testosterone Testosterone androstenedione->testosterone 17β-HSD

Steroidogenesis Pathway Highlighting 17-OHP

Enzyme Kinetics

The efficiency of the enzymes that metabolize 17-OHP is crucial for maintaining hormonal balance. Kinetic studies have provided valuable insights into their function.

EnzymeSubstrateKm (μM)kcat (min⁻¹)
CYP17A1 (17α-hydroxylase) Progesterone~0.5-2.0~4.7
CYP21A2 17-OHP~1-5Varies with mutation

Note: Kinetic parameters can vary depending on the experimental conditions and the specific enzyme variant.

Clinical Significance

The measurement of 17-OHP levels is a cornerstone in the diagnosis and management of several endocrine disorders, most notably Congenital Adrenal Hyperplasia (CAH).

Congenital Adrenal Hyperplasia (CAH)

CAH is a group of autosomal recessive disorders characterized by impaired cortisol synthesis due to deficiencies in one of the enzymes involved in steroidogenesis.[9] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency.[11] In this condition, the conversion of 17-OHP to 11-deoxycortisol is blocked, leading to a massive accumulation of 17-OHP in the blood. This excess 17-OHP is shunted into the androgen synthesis pathway, resulting in virilization in females and other signs of androgen excess.

Newborn screening programs worldwide routinely measure 17-OHP levels in dried blood spots to detect classic CAH.[12][13] Elevated levels trigger further diagnostic workup, including a second-tier test and often an ACTH stimulation test.

cah_diagnosis start Newborn Heel Prick measure_17ohp Measure 17-OHP in Dried Blood Spot start->measure_17ohp is_elevated 17-OHP Elevated? measure_17ohp->is_elevated no_cah CAH Unlikely is_elevated->no_cah No recall Recall for Confirmatory Testing is_elevated->recall Yes serum_17ohp Measure Serum 17-OHP recall->serum_17ohp is_serum_elevated Serum 17-OHP Markedly Elevated? serum_17ohp->is_serum_elevated cah_confirmed Classic CAH Confirmed is_serum_elevated->cah_confirmed Yes acth_stim ACTH Stimulation Test is_serum_elevated->acth_stim Borderline acth_result Exaggerated 17-OHP Response? acth_stim->acth_result non_classic_cah Non-Classic CAH Likely acth_result->non_classic_cah Yes other_diagnosis Consider Other Diagnoses acth_result->other_diagnosis No

Diagnostic Workflow for Congenital Adrenal Hyperplasia

Prevention of Preterm Birth

The synthetic ester of 17-OHP, 17-alpha-hydroxyprogesterone caproate (17-OHPC), has been a subject of extensive research and debate for its potential role in preventing recurrent preterm birth. A landmark study by Meis et al. in 2003 suggested that weekly injections of 17-OHPC significantly reduced the rate of recurrent preterm birth in high-risk women. However, a subsequent larger trial, the PROLONG study, did not confirm this benefit. This has led to ongoing controversy and a re-evaluation of its clinical use for this indication.

Measurement of 17-alpha-Hydroxyprogesterone

The accurate quantification of 17-OHP in biological fluids is crucial for its clinical application. The methodologies for its measurement have evolved significantly over the decades, moving towards greater specificity and sensitivity.

Radioimmunoassay (RIA)

For many years, radioimmunoassay was the primary method for measuring 17-OHP.[14][15]

Experimental Protocol: Radioimmunoassay (RIA) for 17-OHP

  • Antibody Production: Polyclonal or monoclonal antibodies against 17-OHP are raised in animals by immunization with a 17-OHP-protein conjugate.

  • Sample Preparation: Serum or plasma samples are typically extracted with an organic solvent (e.g., diethyl ether) to remove interfering substances.

  • Assay Procedure:

    • A known amount of radiolabeled 17-OHP (e.g., with ³H or ¹²⁵I) is mixed with the patient sample (containing unlabeled 17-OHP) and a limited amount of the specific antibody.

    • The labeled and unlabeled 17-OHP compete for binding to the antibody.

    • The mixture is incubated to reach equilibrium.

  • Separation of Bound and Free Fractions: The antibody-bound 17-OHP is separated from the free (unbound) 17-OHP. Common methods include precipitation with a second antibody or adsorption of the free fraction with charcoal.

  • Detection: The radioactivity of the bound fraction is measured using a gamma or scintillation counter.

  • Quantification: A standard curve is generated using known concentrations of unlabeled 17-OHP. The concentration of 17-OHP in the patient sample is determined by comparing its radioactivity to the standard curve.

Quantitative Data: RIA Performance

ParameterTypical Value
Intra-assay Coefficient of Variation (CV) < 10%
Inter-assay CV < 15%
Sensitivity ~0.1 ng/mL

A significant limitation of RIA is the potential for cross-reactivity of the antibodies with other structurally similar steroids, which can lead to falsely elevated results, particularly in newborns.[16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for 17-OHP measurement due to its high specificity and sensitivity.[17][18]

Experimental Protocol: LC-MS/MS for 17-OHP

  • Sample Preparation:

    • An internal standard (typically a stable isotope-labeled version of 17-OHP, e.g., ¹³C₃-17-OHP or d₈-17-OHP) is added to the serum or plasma sample.

    • The steroids are extracted from the sample matrix using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.

    • The extract is evaporated to dryness and reconstituted in a solvent compatible with the LC system.

  • Liquid Chromatography (LC):

    • The reconstituted extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A reversed-phase column (e.g., C18) is typically used to separate 17-OHP from other steroids and matrix components based on their hydrophobicity.

    • A gradient elution with a mobile phase consisting of an aqueous solvent and an organic solvent (e.g., methanol or acetonitrile) is employed.

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC column is introduced into the ion source of the mass spectrometer (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI).

    • The 17-OHP molecules are ionized.

    • In the first quadrupole (Q1), the precursor ion corresponding to the mass-to-charge ratio (m/z) of 17-OHP is selected.

    • The precursor ion is fragmented in the collision cell (Q2).

    • In the third quadrupole (Q3), specific product ions are selected and detected.

    • The transition from the precursor ion to the product ion is highly specific for 17-OHP.

  • Quantification: The concentration of 17-OHP is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve generated from standards of known concentrations.

lcms_workflow start Serum/Plasma Sample add_is Add Internal Standard (e.g., d8-17-OHP) start->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (e.g., C18 column) inject->lc_separation ionization Ionization (e.g., ESI/APCI) lc_separation->ionization msms_detection MS/MS Detection (MRM) ionization->msms_detection quantification Quantification against Calibration Curve msms_detection->quantification result Report 17-OHP Concentration quantification->result

LC-MS/MS Analysis Workflow for 17-OHP

Quantitative Data: LC-MS/MS Performance

ParameterTypical Value
Intra-assay CV < 5%
Inter-assay CV < 8%
Lower Limit of Quantification (LLOQ) ~0.1-0.2 ng/mL

Receptor Binding and Biological Activity

17-OHP itself has weak biological activity compared to other steroid hormones. Its primary significance lies in its role as a precursor. However, it does exhibit some affinity for steroid receptors.

ReceptorRelative Binding Affinity of 17-OHP (compared to primary ligand)
Progesterone Receptor (PR) ~1% of progesterone
Glucocorticoid Receptor (GR) Very low
Mineralocorticoid Receptor (MR) Can act as an antagonist

The antagonistic effect of high levels of 17-OHP on the mineralocorticoid receptor may contribute to the salt-wasting phenotype seen in some forms of CAH.[19]

Conclusion

From its initial identification as a chemical entity within the complex milieu of the adrenal cortex to its central role in modern newborn screening and endocrine diagnostics, the journey of 17-alpha-hydroxyprogesterone exemplifies the progression of scientific discovery. Its story is one of advancing analytical techniques, from the broad strokes of early bioassays to the fine-tuned precision of mass spectrometry, each step revealing more about its intricate role in human health and disease. For researchers, scientists, and drug development professionals, a deep understanding of the discovery, history, and core scientific principles of 17-OHP remains fundamental to innovation in endocrinology and related fields.

References

The Pivotal Role of 17-Hydroxyprogesterone in Congenital Adrenal Hyperplasia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis. The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency. In this and other forms of CAH, the steroid precursor 17-hydroxyprogesterone (17-OHP) accumulates, serving as a critical biomarker for diagnosis, management, and treatment monitoring. This technical guide provides an in-depth exploration of the role of 17-OHP in CAH, including its biochemical significance, detailed analytical methodologies for its quantification, and its clinical utility in screening, diagnosis, and therapeutic monitoring.

Biochemical Significance of 17-Hydroxyprogesterone in Steroidogenesis

17-Hydroxyprogesterone is a crucial intermediate in the adrenal steroidogenic pathway, derived from cholesterol through a series of enzymatic conversions. It stands at a metabolic crossroads, serving as a precursor for the synthesis of cortisol and androgens.[1] In a healthy individual, 17-OHP is efficiently converted to 11-deoxycortisol by the enzyme 21-hydroxylase, a key step in the glucocorticoid pathway leading to cortisol production.[2]

In individuals with CAH due to 21-hydroxylase deficiency, this conversion is impaired. The resulting blockage leads to a significant accumulation of 17-OHP in the adrenal glands and consequently in the bloodstream.[2][3] This buildup of 17-OHP is shunted towards the androgen synthesis pathway, leading to an overproduction of androgens such as androstenedione and testosterone.[1] This androgen excess is responsible for the virilization observed in classic CAH.

The degree of enzymatic deficiency dictates the clinical presentation of CAH, which is broadly categorized into classic (severe) and non-classic (milder) forms. The classic form is further divided into salt-wasting and simple virilizing types, both of which are associated with markedly elevated 17-OHP levels.[3] The non-classic form presents with a less severe enzymatic defect and consequently, more moderately elevated 17-OHP concentrations.

Quantitative Data on 17-OHP Levels

The quantification of 17-OHP is fundamental to the diagnosis and management of CAH. The following tables summarize typical 17-OHP levels across different populations and clinical scenarios. It is important to note that values can vary between laboratories and methodologies.

Table 1: Reference Ranges for Basal 17-OHP Levels

PopulationTypical Range (ng/dL)Typical Range (nmol/L)
Newborns (>24 hours old) < 400 - 630[4][5]< 12.1 - 19.1[4]
Prepubertal Children < 100 - 110[4][5]~3.0[4]
Adults < 200 - 220[4][5]< 6.1[4]
Adult Females (Follicular Phase) < 80[2]< 2.4
Adult Females (Luteal Phase) < 285[2]< 8.6
Postmenopausal Females < 51[2]< 1.5

Conversion factor: ng/dL to nmol/L ≈ multiply by 0.0303

Table 2: 17-OHP Levels in Congenital Adrenal Hyperplasia

ConditionBasal 17-OHP (ng/dL)Post-ACTH Stimulation 17-OHP (ng/dL)
Classic CAH (untreated) > 2,000 - 80,000[6][7]Markedly elevated (>10,000)[8]
Non-classic CAH (untreated) > 200 (often 2,000 - 10,000)[4][7]1,000 - 10,000[8]
Heterozygous Carriers (unaffected) Often normal, can be slightly elevated< 1,666[8]

Table 3: Target 17-OHP Levels for Treatment Monitoring in CAH

Monitoring GoalTarget Range (ng/dL)Target Range (nmol/L)
General Treatment Goal < 1,000[9]< 30.3
Morning (pre-medication) < 600[9]< 18.2
Daytime < 200[9]< 6.1
Alternative Recommended Range 400 - 1,200[10]12 - 36[10][11]

Experimental Protocols

Accurate measurement of 17-OHP is critical. The following sections outline the principles and general procedures for the most common analytical methods.

Immunoassay for 17-OHP

Immunoassays, including radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are widely used for 17-OHP screening and measurement due to their high throughput and relatively low cost.

Principle: These are competitive assays where unlabeled 17-OHP in a patient's sample competes with a labeled (e.g., radioactive or enzyme-linked) 17-OHP for a limited number of binding sites on a specific anti-17-OHP antibody. The amount of labeled 17-OHP bound to the antibody is inversely proportional to the concentration of 17-OHP in the sample.

General Protocol (ELISA):

  • Sample Preparation: Serum or plasma is the typical matrix. For newborn screening, dried blood spots are used.

  • Assay Procedure:

    • Pipette calibrators, controls, and patient samples into microplate wells coated with anti-17-OHP antibodies.

    • Add a fixed amount of enzyme-conjugated 17-OHP to each well.

    • Incubate to allow for competitive binding.

    • Wash the wells to remove unbound components.

    • Add a chromogenic substrate. The enzyme bound to the antibody will convert the substrate, producing a color change.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance of the calibrators against their known concentrations. The 17-OHP concentration in patient samples is then interpolated from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for 17-OHP measurement due to its high specificity and sensitivity, which minimizes the cross-reactivity issues sometimes seen with immunoassays, particularly in neonates.

Principle: This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

General Protocol:

  • Sample Preparation:

    • An internal standard (typically a stable isotope-labeled 17-OHP, such as d8-17-OHP) is added to the serum or plasma sample.

    • The sample undergoes an extraction step (e.g., liquid-liquid or solid-phase extraction) to remove interfering substances.

    • The extract is evaporated and reconstituted in a solvent suitable for injection into the LC system.

  • LC Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase column (e.g., C18) is commonly used to separate 17-OHP from other steroids based on their physicochemical properties.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • In the ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), 17-OHP and the internal standard are ionized.

    • The first quadrupole (Q1) selects the precursor ion of 17-OHP (and its internal standard).

    • These precursor ions are fragmented in the collision cell (Q2).

    • The second quadrupole (Q3) selects specific product ions for detection.

  • Data Analysis: The concentration of 17-OHP is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

ACTH Stimulation Test

The ACTH stimulation test is a dynamic test used to assess adrenal function and is particularly useful for diagnosing non-classic CAH, where basal 17-OHP levels may be equivocal.[12]

Principle: The test measures the adrenal gland's response to an injection of synthetic ACTH (cosyntropin). In individuals with 21-hydroxylase deficiency, the adrenal glands will produce a supraphysiological amount of 17-OHP in response to ACTH stimulation.

Protocol (Standard High-Dose Test):

  • Patient Preparation: The test is ideally performed in the morning. Fasting may be required.[12] Glucocorticoid medications should be discontinued for at least 24 hours prior to the test.[12]

  • Procedure:

    • A baseline blood sample is drawn for the measurement of 17-OHP and cortisol.

    • 250 mcg of cosyntropin is administered intravenously or intramuscularly.[12]

    • Additional blood samples are collected at 30 and 60 minutes post-injection for 17-OHP and cortisol measurement.[12]

  • Interpretation: A significantly elevated 17-OHP level (typically >1,000-1,500 ng/dL) 60 minutes after ACTH administration is diagnostic of non-classic CAH.[13]

Visualization of Pathways and Workflows

Steroidogenesis Pathway and the Role of 17-OHP

CAH_Workflow start Clinical Suspicion of CAH (e.g., Newborn Screening, Virilization) measure_17OHP Measure Basal 17-OHP start->measure_17OHP results 17-OHP Level? measure_17OHP->results markedly_high Markedly Elevated (>2000 ng/dL) results->markedly_high High equivocal Equivocal or Moderately Elevated (200-2000 ng/dL) results->equivocal Equivocal normal Normal results->normal Normal diagnosis_cah Diagnose CAH markedly_high->diagnosis_cah acth_stim ACTH Stimulation Test equivocal->acth_stim no_cah CAH Unlikely normal->no_cah acth_results Post-ACTH 17-OHP? acth_stim->acth_results positive_acth Significantly Elevated (>1000 ng/dL) acth_results->positive_acth Positive negative_acth Normal Response acth_results->negative_acth Negative positive_acth->diagnosis_cah negative_acth->no_cah treatment Initiate/Adjust Glucocorticoid +/- Mineralocorticoid Therapy diagnosis_cah->treatment monitoring Monitor Treatment with Serial 17-OHP, Androgens, and Growth Parameters treatment->monitoring

References

An In-depth Technical Guide to the Downstream Metabolites of 17-Hydroxypregn-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

17α-hydroxyprogesterone (17-OHP), systematically named 17-Hydroxypregn-4-en-3-one, is a pivotal endogenous steroid intermediate. Situated at a critical juncture in the steroidogenic pathway, its metabolic fate dictates the production of essential glucocorticoids and androgens. Understanding the downstream metabolites of 17-OHP is fundamental for diagnosing and managing various endocrine disorders, most notably Congenital Adrenal Hyperplasia (CAH), and for the development of therapeutics targeting steroid synthesis. This guide provides a comprehensive overview of the primary metabolic pathways originating from 17-OHP, quantitative data on enzyme kinetics and physiological concentrations, detailed experimental protocols for metabolite analysis, and visual diagrams to elucidate these complex processes.

Metabolic Pathways of 17α-Hydroxyprogesterone

17-OHP serves as the primary substrate for two major enzymatic pathways that lead to the synthesis of glucocorticoids and androgens. The activity of specific cytochrome P450 enzymes determines the direction of metabolism.

Glucocorticoid Synthesis Pathway

The principal route for 17-OHP metabolism leads to the production of cortisol, the body's primary glucocorticoid. This pathway involves two sequential hydroxylation steps:

  • 21-Hydroxylation: The enzyme Steroid 21-hydroxylase (CYP21A2) introduces a hydroxyl group at the C21 position of 17-OHP. This reaction converts 17-OHP into 11-deoxycortisol . A deficiency in CYP21A2 is the most common cause of CAH, leading to a buildup of 17-OHP and its diversion towards the androgen pathway.[1][2][3][4]

  • 11β-Hydroxylation: Subsequently, the enzyme 11β-hydroxylase (CYP11B1) acts on 11-deoxycortisol to produce cortisol (hydrocortisone) .

Androgen Synthesis Pathway

Alternatively, 17-OHP can be converted into androgens through the action of a single enzyme with dual activities:

  • 17,20-Lyase Activity: The enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) , which also catalyzes the formation of 17-OHP from progesterone, possesses a second function. Its 17,20-lyase activity cleaves the side chain of 17-OHP, yielding the 19-carbon steroid androstenedione .[5][6] Androstenedione is a precursor to more potent androgens like testosterone.

The following diagram illustrates the central metabolic crossroads for 17-OHP.

Metabolic_Pathways_of_17_Hydroxyprogesterone Progesterone Progesterone CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase activity) Progesterone->CYP17A1_hydroxylase _17OHP 17α-Hydroxyprogesterone (this compound) CYP21A2 CYP21A2 (21-hydroxylase) _17OHP->CYP21A2 CYP17A1_lyase CYP17A1 (17,20-lyase activity) _17OHP->CYP17A1_lyase _11Deoxycortisol 11-Deoxycortisol CYP11B1 CYP11B1 (11β-hydroxylase) _11Deoxycortisol->CYP11B1 Cortisol Cortisol Androstenedione Androstenedione CYP17A1_hydroxylase->_17OHP CYP21A2->_11Deoxycortisol CYP11B1->Cortisol CYP17A1_lyase->Androstenedione

Figure 1. Core metabolic pathways of 17α-hydroxyprogesterone.

Quantitative Data

Quantitative analysis of 17-OHP and its metabolites is crucial for clinical diagnosis and research. This includes measuring circulating hormone levels and determining the kinetic properties of the enzymes involved in their synthesis.

Enzyme Kinetics

The efficiency of 17-OHP conversion is determined by the kinetic parameters of the metabolizing enzymes. The table below presents the steady-state kinetic parameters for the 21-hydroxylation of 17-OHP by human CYP21A2.

SubstrateEnzymeKm (µM)kcat (min-1)kcat/Km (min-1 µM-1)
17α-OH-progesteroneHuman P450 21A20.43 ± 0.0516.5 ± 0.638.4

Table 1: Steady-state kinetic parameters for 21-hydroxylation of 17α-hydroxyprogesterone by purified human P450 21A2. Data derived from non-linear fits to the Michaelis-Menten equation.[1]

Physiological Concentrations

Serum concentrations of 17-OHP are widely used to diagnose 21-hydroxylase deficiency. Basal levels vary significantly with age and, in females, with the menstrual cycle.

Population GroupSerum 17-OHP Concentration (ng/dL)Serum 17-OHP Concentration (nmol/L)
Newborns (>24 hours old)< 400 - 630< 12.12 - 19.09
Prepubertal Children< 100 - 110< 3.03 - 3.33
Adult Males< 200 - 220< 6.06 - 6.67
Adult Females (Follicular)23 - 2020.7 - 6.12
Adult Females (Luteal)139 - 4314.21 - 13.06
Postmenopausal Females≤ 45≤ 1.36
Classic CAH (Infants)2,000 - 40,000+60.6 - 1212+

Table 2: Reference ranges for serum 17α-hydroxyprogesterone concentrations.[7][8][9][10] Values can vary based on the analytical method used (e.g., LC-MS/MS vs. immunoassay).[3][4] In cases of suspected CAH with borderline results (200-1000 ng/dL), an ACTH stimulation test is recommended.[3]

Experimental Protocols

The accurate quantification of 17-OHP and its downstream metabolites relies on robust and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid profiling.[2][11][12] Additionally, in vitro metabolism assays using subcellular fractions like liver microsomes are essential for studying enzyme activity and drug-steroid interactions.

Protocol: Quantification of Steroids in Serum by LC-MS/MS

This protocol provides a general framework for the simultaneous measurement of 17-OHP, 11-deoxycortisol, cortisol, and androstenedione in a serum sample.

1. Sample Preparation (Extraction):

  • Pipette 50-100 µL of serum into a clean microcentrifuge tube.
  • Add an internal standard solution containing deuterated analogues of the target steroids (e.g., d8-17-OHP) to correct for extraction loss and matrix effects.[13]
  • Protein Precipitation: Add 2 volumes of ice-cold acetonitrile to precipitate serum proteins. Vortex vigorously for 30-60 seconds.[14]
  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.
  • Liquid-Liquid Extraction (Optional, for increased purity): Transfer the supernatant to a new tube. Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge to separate the phases. Collect the organic phase containing the steroids.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in water).[11]

2. Chromatographic Separation:

  • Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18 or PFP).[11][15]
  • Use a gradient elution with two mobile phases. For example:
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
  • Develop a gradient program that provides baseline separation of the target steroids and separates them from isobaric interferences.

3. Mass Spectrometric Detection:

  • Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source, typically operating in positive ion mode.[13][14]
  • Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
  • For each analyte and internal standard, optimize at least two precursor-to-product ion transitions for maximum specificity and sensitivity. For 17-OHP, a common transition is m/z 331 -> 109.[13]
  • Construct a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.

The following diagram outlines the general workflow for this analytical procedure.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Serum Serum Sample + Internal Standards Precipitation Protein Precipitation (Acetonitrile) Serum->Precipitation Evaporation Evaporation to Dryness Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC HPLC Separation (Reverse Phase) Reconstitution->LC MSMS Tandem MS Detection (MRM Mode) LC->MSMS Data Data Processing & Quantification MSMS->Data

Figure 2. Experimental workflow for steroid analysis by LC-MS/MS.
Protocol: In Vitro Metabolism Assay Using Liver Microsomes

This protocol is used to determine the metabolic stability of a compound or to characterize the activity of P450 enzymes, such as CYP21A2, on a substrate like 17-OHP.

1. Reagents and Preparation:

  • Biological Material: Pooled human liver microsomes. Store at -80°C until use.[16][17]
  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
  • Substrate: 17-OHP dissolved in a suitable solvent (e.g., DMSO) to make a stock solution.
  • Cofactor Solution (NADPH Regenerating System): A solution containing NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl₂ in buffer. This system continuously generates the NADPH required by P450 enzymes.[18]

2. Incubation Procedure:

  • Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 0.5-1.0 mg/mL protein) in cold phosphate buffer.
  • In a microcentrifuge tube, combine the buffer, microsomal suspension, and 17-OHP substrate. The final substrate concentration should be chosen based on the desired experimental conditions (e.g., near the Km for kinetic studies).
  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.[17][18]
  • Incubate at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes). For initial rate conditions, substrate consumption should be kept below 15-20%.[17]

3. Reaction Termination and Analysis:

  • Stop the reaction at each time point by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[16] This simultaneously halts enzymatic activity and precipitates the microsomal proteins.
  • Vortex the samples and centrifuge at high speed to pellet the protein.
  • Transfer the supernatant to a new tube or an HPLC vial.
  • Analyze the samples for the disappearance of the parent compound (17-OHP) and the formation of metabolites (e.g., 11-deoxycortisol) using a validated LC-MS/MS method as described in Protocol 3.1.

Conclusion

17α-hydroxyprogesterone is a critical branch-point steroid whose metabolism is tightly regulated by the enzymatic activities of CYP21A2 and CYP17A1. The downstream products, cortisol and androstenedione, are essential for glucocorticoid function and sexual development, respectively. The quantitative measurement of these metabolites, primarily through LC-MS/MS, remains the cornerstone for diagnosing enzymatic deficiencies like CAH. Furthermore, in vitro experimental systems are indispensable tools for researchers and drug development professionals to probe the intricacies of steroidogenesis and to evaluate the potential for new chemical entities to interfere with these vital metabolic pathways.

References

Methodological & Application

Application Note and Protocol: Quantification of 17-Hydroxypregn-4-en-3-one in Human Serum using a Competitive ELISA Kit

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals familiar with enzyme-linked immunosorbent assay (ELISA) techniques.

Introduction

17α-Hydroxyprogesterone (17-OHP), also known as 17-Hydroxypregn-4-en-3-one, is a crucial endogenous steroid hormone. It is produced during the biosynthesis of glucocorticoids and sex steroids. As a precursor to cortisol, its levels are monitored to diagnose and manage various adrenal and gonadal disorders, including congenital adrenal hyperplasia (CAH). This document provides a detailed protocol for the quantitative determination of 17-OHP in human serum samples using a competitive ELISA method. The assay is based on the principle of competitive binding between 17-OHP in the sample and a fixed amount of labeled 17-OHP for a limited number of antibody binding sites.

Assay Principle

The this compound ELISA kit is a competitive immunoassay. The microtiter plate is pre-coated with a donkey anti-sheep IgG antibody.[1] An antibody specific for 17-OHP, a 17-OHP-peroxidase conjugate, and the standards or samples are added to the wells. During incubation, the 17-OHP in the sample competes with the 17-OHP-peroxidase conjugate for binding to the limited amount of anti-17-OHP antibody. The antibody-antigen complex is then captured by the antibody coated on the plate. After a washing step to remove unbound components, a substrate solution is added. The color development is inversely proportional to the concentration of 17-OHP in the sample. A stop solution is added to terminate the reaction, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of 17-OHP in the unknown samples.

Materials and Reagents

  • This compound ELISA Kit (containing microtiter plate, standards, antibody, conjugate, wash buffer concentrate, substrate, and stop solution)

  • Deionized or distilled water

  • Pipettes and pipette tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Serum separator tubes

  • Centrifuge

  • Vortex mixer

  • Dry ice/ethanol bath (if extraction is performed)

  • SpeedVac or nitrogen evaporator (if extraction is performed)

  • Diethyl ether or ethyl acetate (for optional extraction)

Experimental Protocol

1. Sample Collection and Preparation

Proper sample collection and handling are critical for accurate results.

  • Serum Collection: Collect whole blood in a serum separator tube. Allow the blood to clot for at least two hours at room temperature or overnight at 4°C.[2][3]

  • Centrifugation: Centrifuge the clotted blood at approximately 1,000 x g for 20 minutes.[2][4]

  • Aliquoting and Storage: Carefully aspirate the serum and transfer it to clean tubes. It is recommended to assay freshly prepared serum immediately.[2] Alternatively, serum samples can be aliquoted and stored at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[2][3][4]

  • Serum Extraction (if required by the specific kit): For some kits, an extraction step is necessary to improve sensitivity and remove interfering substances. a. Add diethyl ether or ethyl acetate to the serum sample at a 5:1 (v/v) ratio.[5] b. Vortex the mixture for 2 minutes and then allow the layers to separate for 5 minutes.[5] c. Freeze the sample in a dry ice/ethanol bath and carefully pipette the solvent layer into a new tube.[5] d. Repeat the extraction for maximum efficiency and pool the solvent extracts.[5] e. Evaporate the pooled solvent to dryness using a SpeedVac or a gentle stream of nitrogen.[5] f. Reconstitute the dried extract in a minimum of 125 µL of Assay Buffer to allow for duplicate measurements.[5]

2. Reagent Preparation

  • Bring all reagents to room temperature (18-25°C) before use. [2]

  • Wash Buffer: Dilute the concentrated Wash Buffer (typically 20X or 25X) with deionized or distilled water to prepare 1X Wash Buffer.[3][5] Store the diluted buffer at 4°C.

  • Standards: Reconstitute the lyophilized standard with the provided Standard Diluent to create a stock solution.[2][3] Allow it to sit for at least 10-15 minutes with gentle mixing to ensure complete dissolution.[2][3] Prepare a serial dilution of the stock solution using the Standard Diluent to create the standard curve points. Use the prepared standards within 2 hours of preparation.[5]

3. Assay Procedure

  • Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.

  • Add 50 µL of each standard and sample into the appropriate wells of the microtiter plate.[5]

  • Add 25 µL of 17-Hydroxyprogesterone Conjugate to each well.[5]

  • Add 25 µL of 17-Hydroxyprogesterone Antibody to each well, except for the non-specific binding (NSB) wells.[5]

  • Gently tap the side of the plate to mix. Cover the plate with a plate sealer and incubate for 1 hour at room temperature, preferably with shaking.[1][5]

  • Aspirate the solution from each well and wash the wells 4 times with 300 µL of 1X Wash Buffer per well.[5] After the last wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.

  • Add 100 µL of TMB Substrate to each well.[5] The solution will begin to turn blue.

  • Incubate the plate for 30 minutes at room temperature in the dark without shaking.[5]

  • Add 50 µL of Stop Solution to each well.[5] The color in the wells will change from blue to yellow. Gently tap the plate to ensure thorough mixing.

  • Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.[5]

Data Presentation

The concentration of 17-OHP in the samples is determined by creating a standard curve. The absorbance values are typically inversely proportional to the concentration of 17-OHP.

Table 1: Example Standard Curve Data

Standard Concentration (pg/mL)Absorbance at 450 nm (Mean)
01.850
24.691.520
74.071.180
222.20.750
666.70.420
20000.210
60000.100

Table 2: Example Sample Data

Sample IDAbsorbance at 450 nm (Mean)Calculated Concentration (pg/mL)
Serum 10.950
Serum 20.620
Serum 31.350

Note: The calculated concentration is determined by interpolating the sample's mean absorbance value from the standard curve.

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Bring all reagents to room temperature prep_wash Prepare 1X Wash Buffer prep_reagents->prep_wash prep_standards Prepare Standard Curve Dilutions prep_wash->prep_standards prep_samples Prepare Serum Samples (with optional extraction) prep_standards->prep_samples add_standards_samples Add 50 µL of Standards and Samples to wells prep_samples->add_standards_samples add_conjugate Add 25 µL of 17-OHP Conjugate add_standards_samples->add_conjugate add_antibody Add 25 µL of 17-OHP Antibody add_conjugate->add_antibody incubate1 Incubate for 1 hour at room temperature with shaking add_antibody->incubate1 wash1 Wash wells 4 times with 1X Wash Buffer incubate1->wash1 add_substrate Add 100 µL of TMB Substrate wash1->add_substrate incubate2 Incubate for 30 minutes at room temperature in the dark add_substrate->incubate2 add_stop Add 50 µL of Stop Solution incubate2->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calculate_conc Calculate Sample Concentrations plot_curve->calculate_conc Competitive_ELISA_Principle cluster_well Microtiter Well cluster_reagents Added Reagents cluster_binding Competitive Binding cluster_detection Detection well Well surface coated with Donkey Anti-Sheep IgG capture Complex captured by coated antibody sample_17OHP 17-OHP (Sample) binding_complex Formation of Antibody-Antigen Complex sample_17OHP->binding_complex conjugate_17OHP 17-OHP-HRP (Conjugate) conjugate_17OHP->binding_complex antibody Anti-17-OHP Antibody (Sheep) antibody->binding_complex binding_complex->capture wash Wash to remove unbound reagents capture->wash add_substrate Add TMB Substrate wash->add_substrate color_dev Color Development (inverse to sample 17-OHP) add_substrate->color_dev read_abs Read Absorbance at 450 nm color_dev->read_abs

References

Application Notes and Protocols for Cell-Based Assay of 17-Hydroxypregn-4-en-3-one Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

17-Hydroxypregn-4-en-3-one, also known as 17α-hydroxyprogesterone (17α-OHP), is an endogenous steroid hormone that serves as a key intermediate in the biosynthesis of corticosteroids and androgens.[1][2] It also exhibits weak agonist activity at the progesterone receptor (PR) and very low partial agonist activity at the glucocorticoid receptor (GR).[1] Additionally, it acts as an antagonist to the mineralocorticoid receptor (MR).[1] Understanding the biological activity of 17α-OHP and its analogs is crucial for research in endocrinology, reproductive biology, and for the development of therapeutic agents targeting steroid hormone signaling pathways.

This document provides a detailed protocol for a cell-based reporter gene assay to quantify the agonist activity of this compound on the human progesterone receptor. The assay utilizes a human breast cancer cell line, T47D, which endogenously expresses high levels of the progesterone receptor, making it a suitable model for studying progestin-specific effects.[3] The protocol is based on a luciferase reporter system, a widely used and sensitive method for measuring receptor-mediated gene transcription.[4][5][6][7]

Principle of the Assay

The assay principle relies on the activation of the progesterone receptor by a ligand, such as this compound. Upon binding to the ligand, the progesterone receptor translocates to the nucleus, binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter region of a reporter gene, and drives the expression of a reporter protein, in this case, firefly luciferase.[8] The amount of light produced by the luciferase reaction is directly proportional to the level of progesterone receptor activation and can be measured using a luminometer.

Materials and Reagents

ReagentSupplierCatalog Number
T47D Human Breast Cancer Cell LineATCCHTB-133
DMEM, high glucose, pyruvateThermo Fisher Scientific11995065
Fetal Bovine Serum (FBS), Charcoal StrippedThermo Fisher Scientific12676029
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
pGL4.36[luc2P/MMTV/Hygro] VectorPromegaE1350
FuGENE® HD Transfection ReagentPromegaE2311
This compoundSigma-AldrichH3135
Progesterone (Positive Control)Sigma-AldrichP0130
RU-486 (Mifepristone) (Antagonist Control)Sigma-AldrichM8046
DMSO, Biotechnology GradeSigma-AldrichD2650
ONE-Glo™ Luciferase Assay SystemPromegaE6110
96-well white, clear-bottom tissue culture platesCorning3610
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023

Experimental Protocols

Cell Culture and Maintenance
  • Culture T47D cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin. Charcoal-stripped FBS is used to minimize the background effects of endogenous hormones.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

Transient Transfection of Reporter Plasmid
  • The day before transfection, seed T47D cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.

  • On the day of transfection, prepare the transfection complexes. For each well, mix 0.1 µg of the pGL4.36[luc2P/MMTV/Hygro] vector with 0.3 µL of FuGENE® HD Transfection Reagent in 10 µL of serum-free DMEM.

  • Incubate the mixture at room temperature for 15 minutes.

  • Add the 10 µL of the transfection complex to each well containing the cells.

  • Incubate the cells for 24 hours before proceeding with the compound treatment.

Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare serial dilutions of the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).

  • Prepare a 10 mM stock solution of Progesterone (positive control) and RU-486 (antagonist control) in DMSO. Prepare working solutions in serum-free DMEM.

  • After 24 hours of transfection, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO, final concentration ≤ 0.1%).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Luciferase Assay
  • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.

  • Prepare the ONE-Glo™ Luciferase Assay Reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 2-3 minutes.

  • Measure the luminescence using a plate-reading luminometer.

Data Presentation

The quantitative data from the assay should be summarized in a clear and structured table to allow for easy comparison of the activity of this compound with the positive control. The results should be presented as Relative Light Units (RLU) and can also be normalized to the vehicle control.

Table 1: Dose-Response of this compound on Progesterone Receptor Activation

Concentration (M)This compound (RLU)Progesterone (RLU)
1.00E-1211501250
1.00E-1113001800
1.00E-1025005500
1.00E-09800025000
1.00E-082000060000
1.00E-074500085000
1.00E-066000095000
1.00E-056200098000
Vehicle Control10001000

From this data, a dose-response curve can be generated to determine the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response).

Mandatory Visualizations

Signaling Pathway of Progesterone Receptor Activation

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 17_OHP This compound PR_HSP_complex Inactive PR-HSP Complex 17_OHP->PR_HSP_complex Binding PR Progesterone Receptor (PR) PR_dimer Activated PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR Dissociation PR_HSP_complex->HSP PRE Progesterone Response Element (PRE) PR_dimer->PRE Binding Luciferase Luciferase Gene PRE->Luciferase Transcription mRNA mRNA Luciferase->mRNA Luciferase_protein Luciferase Protein mRNA->Luciferase_protein Translation Light Emission Light Emission Luciferase_protein->Light Emission Reaction with Substrate

Caption: Progesterone receptor signaling pathway.

Experimental Workflow for the Cell-Based Assay

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis A Seed T47D cells in 96-well plate B Transiently transfect with Luciferase Reporter Plasmid A->B D Treat cells with compound dilutions and controls B->D C Prepare serial dilutions of This compound C->D E Incubate for 18-24 hours D->E F Add Luciferase Assay Reagent E->F G Measure Luminescence F->G H Generate Dose-Response Curve G->H I Calculate EC50 Value H->I

Caption: Experimental workflow for the cell-based assay.

Logical Relationship for Data Analysis

Data_Analysis_Logic cluster_raw_data Raw Data cluster_processing Data Processing cluster_visualization Data Visualization cluster_quantification Quantification Raw_RLU Raw Luminescence Readings (RLU) Subtract_Bkg Subtract Background (Vehicle Control) Raw_RLU->Subtract_Bkg Normalize Normalize to Positive Control (Progesterone) Subtract_Bkg->Normalize Plot_Curve Plot Dose-Response Curve (Log[Concentration] vs. % Activity) Normalize->Plot_Curve Calculate_EC50 Calculate EC50 using Non-linear Regression Plot_Curve->Calculate_EC50

Caption: Logical workflow for data analysis.

References

Application Note: Solid-Phase Extraction of 17-Hydroxypregn-4-en-3-one from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the extraction and purification of 17-Hydroxypregn-4-en-3-one, a crucial steroid hormone, from tissue samples using solid-phase extraction (SPE). The described methodology is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this analyte in complex biological matrices. The protocol outlines tissue homogenization, SPE using a reversed-phase C18 cartridge, and subsequent sample processing for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound, also known as 17α-hydroxyprogesterone, is a C21 steroid hormone produced during the synthesis of glucocorticoids and sex steroids. Its quantification in tissue is essential for various research areas, including endocrinology, reproductive biology, and pharmacology. The complex nature of tissue matrices, which are rich in lipids and proteins, presents a significant challenge for accurate analysis.[1] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers superior recovery and removal of interfering compounds compared to traditional liquid-liquid extraction methods.[2] This protocol details a comprehensive workflow for the selective extraction of this compound from tissue, ensuring a clean sample suitable for sensitive downstream analysis.

Experimental Protocol

This protocol is a synthesized methodology based on established principles of steroid extraction from biological tissues.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Water (deionized or Milli-Q)

  • Formic acid

  • Ammonium hydroxide

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

  • pH meter

Tissue Sample Preparation and Homogenization
  • Accurately weigh approximately 100-200 mg of frozen tissue.

  • Thaw the tissue on ice.

  • Add the tissue to a homogenization tube containing ceramic beads and 1 mL of ice-cold methanol or a suitable buffer.

  • Spike the sample with an appropriate amount of internal standard.

  • Homogenize the tissue until a uniform consistency is achieved.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant for SPE.

Solid-Phase Extraction (SPE)

The following steps should be performed using a vacuum manifold.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.[3]

  • Sample Loading:

    • Load the tissue supernatant onto the conditioned SPE cartridge.

    • Apply a slow and steady flow rate (approximately 1-2 mL/min) to ensure optimal retention of the analyte.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 5 mL of hexane to remove non-polar interferences such as lipids.[2]

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of ethyl acetate or a suitable alternative like diethyl ether.[2][4] Collect the eluate in a clean collection tube.

Sample Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[3]

  • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 methanol:water).

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following table summarizes quantitative data for the analysis of 17-hydroxyprogesterone and other steroids from serum using SPE, which can serve as a reference for expected performance. A simple and fast SPE method for an 11-steroid panel showed recovery rates for 17-OH progesterone to be between 42% and 95%.[5] The lower limit of quantitation (LOQ) for 17-OH progesterone in neat solution was found to be 5 pg/mL.[5]

AnalyteMatrixRecovery Rate (%)Lower Limit of Quantitation (LOQ)
17-OH progesteroneSerum42 - 955 pg/mL (in neat solution)
AldosteroneSerum4210 pg/mL (in neat solution)
AndrostenedioneSerumNot specified1 pg/mL (in neat solution)
CorticosteroneSerumNot specified10 pg/mL (in neat solution)
CortisolSerumNot specified10 pg/mL (in neat solution)
CortisoneSerumNot specified5 pg/mL (in neat solution)
EstradiolSerumNot specified5 pg/mL (in neat solution)
EstroneSerumNot specified5 pg/mL (in neat solution)
ProgesteroneSerumNot specified5 pg/mL (in neat solution)
TestosteroneSerum952 pg/mL (in neat solution)
11-deoxycortisolSerumNot specified5 pg/mL (in neat solution)

Data adapted from a study on steroid extraction from serum and neat solutions.[5]

Mandatory Visualization

SPE_Workflow cluster_SPE SPE Steps TissueSample 1. Tissue Sample (100-200 mg) Homogenization 2. Homogenization (Methanol + Internal Standard) TissueSample->Homogenization Centrifugation 3. Centrifugation (10,000 x g, 10 min) Homogenization->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C18) Conditioning 5. Conditioning (Methanol, Water) Supernatant->Conditioning Loading 6. Sample Loading Conditioning->Loading Washing 7. Washing (Water, Hexane) Loading->Washing Elution 8. Elution (Ethyl Acetate) Washing->Elution Evaporation 9. Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution 10. Reconstitution (Mobile Phase) Evaporation->Reconstitution LCMS 11. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for the solid-phase extraction of this compound from tissue.

References

Application Notes and Protocols for 17-alpha-Hydroxyprogesterone (17-OHP) Radioimmunoassay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

17-alpha-Hydroxyprogesterone (17-OHP) is a crucial intermediate in the biosynthesis of cortisol. The quantification of 17-OHP is a key diagnostic tool for congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting the adrenal glands.[1][2] Radioimmunoassay (RIA) is a sensitive and established method for the determination of 17-OHP concentrations in biological samples such as serum and plasma.[3][4][5] This document provides a detailed protocol for the quantitative determination of 17-OHP using a competitive radioimmunoassay.

Principle of the Assay

The 17-OHP radioimmunoassay is a competitive binding assay. The method involves the competition between a fixed amount of radiolabeled 17-OHP (the tracer, typically with ¹²⁵I or ³H) and the unlabeled 17-OHP present in the sample or calibrator for a limited number of binding sites on a specific anti-17-OHP antibody.[6] After incubation, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the antibody-bound fraction is inversely proportional to the concentration of unlabeled 17-OHP in the sample.[7] By constructing a standard curve using calibrators of known 17-OHP concentrations, the concentration of 17-OHP in unknown samples can be determined.

Experimental Workflow

RIA_Workflow start Start sample_prep Sample Preparation (Serum/Plasma Collection) start->sample_prep extraction Optional: Solvent Extraction (e.g., Hexane:Benzene) sample_prep->extraction If required for specificity assay_setup Assay Setup: Add Calibrators, Controls, and Samples to Tubes sample_prep->assay_setup Direct Assay extraction->assay_setup add_tracer Add Radiolabeled 17-OHP Tracer assay_setup->add_tracer add_antibody Add Anti-17-OHP Antibody add_tracer->add_antibody incubation Incubate (e.g., 3 hours at 37°C) add_antibody->incubation separation Separate Bound/Free Antigen (e.g., Dextran-Coated Charcoal or Second Antibody) incubation->separation centrifugation Centrifuge separation->centrifugation decant Decant Supernatant or Aspirate centrifugation->decant counting Measure Radioactivity of Precipitate (Bound Fraction) in a Gamma Counter decant->counting data_analysis Data Analysis: - Plot Standard Curve - Calculate Sample Concentrations counting->data_analysis end End data_analysis->end

Caption: Workflow of the 17-alpha-Hydroxyprogesterone Radioimmunoassay.

Materials and Reagents

  • 17-OHP RIA Kit (containing 17-OHP Calibrators, ¹²⁵I-labeled 17-OHP, anti-17-OHP antibody, and controls)

  • Precision pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Gamma counter

  • Assay tubes (polystyrene)

  • Washing solution

  • Optional: Solvents for extraction (e.g., hexane, benzene, isopropanol/heptane)[8][9]

  • Optional: Dextran-coated charcoal[10]

Experimental Protocol

This protocol is a representative example. Users should always adhere to the specific instructions provided with their RIA kit.

1. Sample Preparation

  • Collect blood samples and separate serum or plasma.

  • Samples can be stored at 2-8°C for a short period or frozen at -20°C or lower for long-term storage.

  • For increased specificity, especially in neonatal screening or when cross-reactivity with other steroids is a concern, a solvent extraction step may be necessary.[8][10] A common extraction procedure involves mixing serum with a solvent like 3% isopropanol/heptane, vortexing, and centrifuging to separate the phases.[9]

2. Assay Procedure

  • Bring all reagents and samples to room temperature before use.

  • Set up assay tubes in duplicate for total counts, non-specific binding (NSB), zero calibrator (B₀), calibrators, controls, and unknown samples.

  • Pipette 25 µL of each calibrator, control, and sample into the appropriately labeled tubes.[4][5]

  • Add 100 µL of ¹²⁵I-labeled 17-OHP to all tubes.

  • Add 100 µL of anti-17-OHP antibody to all tubes except the total count and NSB tubes.

  • Vortex all tubes gently and incubate for 3 hours at 37°C.[6]

  • Following incubation, separate the antibody-bound and free 17-OHP. This can be achieved using a second antibody precipitation method or dextran-coated charcoal.[10]

    • For Dextran-Coated Charcoal: Add 500 µL of cold dextran-coated charcoal suspension to all tubes except the total count tubes. Vortex and incubate in an ice bath for 10 minutes.[10]

  • Centrifuge all tubes (except total counts) at a specified speed (e.g., 3000 rpm) for 10 minutes at 4°C.[10]

  • Carefully decant the supernatant.

  • Measure the radioactivity of the precipitate in all tubes for one minute using a gamma counter.

Data Analysis

  • Calculate the average counts per minute (CPM) for each set of duplicate tubes.

  • Calculate the percentage of binding for each calibrator, control, and sample using the following formula: %B/B₀ = [(Average CPM of Calibrator/Sample - Average CPM of NSB) / (Average CPM of Zero Calibrator - Average CPM of NSB)] x 100

  • Plot a standard curve of %B/B₀ (y-axis) versus the corresponding 17-OHP concentration of the calibrators (x-axis) on semi-logarithmic graph paper.

  • Determine the concentration of 17-OHP in the unknown samples by interpolating their %B/B₀ values from the standard curve.

Quantitative Data

Table 1: Representative Standard Curve Data

Tube IDConcentration (ng/mL)Average CPM% B/B₀
Total Counts-150,000-
NSB-1,500-
Calibrator 0050,000100
Calibrator 10.1742,00083.5
Calibrator 20.531,00060.8
Calibrator 31.518,00034.0
Calibrator 45.08,00013.4
Calibrator 514.04,0005.2
Control 1-35,00069.1
Control 2-12,00021.6
Sample 1-25,00048.5

Table 2: Assay Performance Characteristics

ParameterValueReference
Sensitivity 0.02 ng/mL[5]
Intra-Assay Precision (CV%) 4.3 - 8.7%[10]
Inter-Assay Precision (CV%) 5.0 - 10.9%[10]
Standard Range 0.17 - 14 ng/mL[4]

Table 3: Cross-Reactivity of the Anti-17-OHP Antiserum

SteroidCross-Reactivity (%)Reference
17-alpha-Hydroxyprogesterone100-
11-Deoxycortisol50[3][8]
Progesterone9.7[3][8]
Cortisol< 1[8]
Testosterone< 1[8]

Signaling Pathway (Steroidogenesis)

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17-alpha-Hydroxyprogesterone Progesterone->Hydroxyprogesterone 17α-hydroxylase Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol 21-hydroxylase Cortisol Cortisol Deoxycortisol->Cortisol 11β-hydroxylase

Caption: Simplified adrenal steroidogenesis pathway highlighting 17-OHP.

Conclusion

The radioimmunoassay for 17-alpha-Hydroxyprogesterone is a robust and sensitive method for its quantification in biological fluids. Accurate and precise results are obtainable with careful adherence to the protocol. The specificity of the assay can be enhanced by including a solvent extraction step to minimize interference from cross-reacting steroids. This assay is a valuable tool in the research and clinical management of adrenal disorders.

References

Application Note: Developing a Standard Curve for 17-OHP Competitive ELISA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of Competitive ELISA

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay used for the quantification of small molecules like 17-hydroxyprogesterone (17-OHP), a crucial steroid hormone in various biological pathways.[1][2] This assay is based on the principle of a competitive binding reaction. In the assay, unlabeled 17-OHP from a standard or sample competes with a fixed amount of enzyme-labeled 17-OHP (e.g., HRP-conjugate) for a limited number of binding sites on a specific anti-17-OHP antibody that is coated onto the microplate wells.[2][3]

Following an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme-labeled 17-OHP that has bound to the antibody.[4] The resulting color development is inversely proportional to the concentration of 17-OHP in the sample.[1][2][5] A higher concentration of 17-OHP in the sample leads to less binding of the enzyme-labeled 17-OHP and a weaker signal, while a lower concentration results in more enzyme-labeled 17-OHP binding and a stronger signal.[1][6] By comparing the optical density (OD) of unknown samples to a standard curve generated from known concentrations of 17-OHP, the concentration of the analyte in the samples can be accurately determined.[7][8]

G Principle of Competitive ELISA for 17-OHP cluster_reagents Sample/Standard Addition cluster_binding Competitive Binding cluster_result Detection Ab Anti-17-OHP Antibody (Coated) Bound_Complex Antibody-Antigen Complex Sample_17OHP Free 17-OHP (from Sample/Standard) Sample_17OHP->Bound_Complex Competes Labeled_17OHP Enzyme-Labeled 17-OHP (HRP-Conjugate) Labeled_17OHP->Bound_Complex Competes Substrate TMB Substrate Bound_Complex->Substrate Enzyme on labeled 17-OHP acts on substrate Signal Colorimetric Signal ( inversely proportional to Sample 17-OHP Conc. ) Substrate->Signal

Figure 1. Principle of 17-OHP Competitive ELISA.

Materials and Reagents

  • 17-OHP ELISA Kit (containing antibody-coated 96-well plate, 17-OHP standard, enzyme conjugate, wash buffer concentrate, TMB substrate, and stop solution)[4]

  • Distilled or deionized water

  • Calibrated precision pipettes and disposable tips

  • Microplate reader capable of measuring absorbance at 450 nm[4]

  • Automated plate washer or squirt bottle

  • Polypropylene tubes for standard dilutions

  • Plate shaker (optional, but recommended)

  • Absorbent paper for blotting

Experimental Protocol

This protocol outlines the key steps for generating a standard curve. It is essential to run standards and samples in duplicate or triplicate for statistical validity.[9]

3.1. Reagent Preparation

  • Allow Reagents to Equilibrate: Bring all kit components and samples to room temperature (18-25°C) before use.[2]

  • Prepare Wash Buffer: Dilute the concentrated wash buffer with distilled or deionized water as instructed by the kit manual (e.g., diluting a 20X concentrate to 1X).

  • Prepare 17-OHP Standards: Perform serial dilutions of the high-concentration 17-OHP stock standard to create a range of known concentrations.[5] Use the assay diluent provided in the kit for dilutions. A typical standard curve might include concentrations ranging from approximately 20 pg/mL to 6,000 pg/mL.[4] Prepare fresh dilutions for each assay.[10]

3.2. Assay Procedure

  • Pipette Standards: Add 25-50 µL of each standard (from highest concentration to zero) into the appropriate wells of the antibody-coated microplate.[2]

  • Add Enzyme Conjugate: Add 25-200 µL of the enzyme-conjugated 17-OHP to each well, as specified by the kit protocol.[2]

  • Add Antibody: For some kit formats, the specific antibody is added after the standard and conjugate to initiate the competitive reaction.[4]

  • Incubate: Cover the plate and incubate for the specified time (typically 60 minutes) at room temperature, often with gentle shaking.[2][4]

  • Wash Plate: After incubation, discard the contents of the wells. Wash the plate 3-4 times with 1X Wash Buffer. After the final wash, remove any excess buffer by inverting the plate and tapping it firmly on absorbent paper.[2]

  • Add Substrate: Dispense 100 µL of TMB Substrate into each well.[2]

  • Incubate for Color Development: Incubate the plate at room temperature, typically for 15-30 minutes, protected from light.[2]

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.[2]

  • Read Absorbance: Measure the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm.[2][4]

G Experimental Workflow for 17-OHP ELISA start Start prep Prepare Reagents (Standards, Wash Buffer) start->prep add_standards Pipette Standards into Plate Wells prep->add_standards add_conjugate Add Enzyme Conjugate (and Antibody if separate) add_standards->add_conjugate incubate1 Incubate (e.g., 60 min) at Room Temperature add_conjugate->incubate1 wash Wash Plate 3-4x with 1X Wash Buffer incubate1->wash add_substrate Add TMB Substrate to Each Well wash->add_substrate incubate2 Incubate (e.g., 15-30 min) for Color Development add_substrate->incubate2 add_stop Add Stop Solution to Each Well incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End read_plate->end

Figure 2. Standard protocol workflow for a competitive ELISA.

Data Presentation and Analysis

4.1. Raw Data Collection Average the duplicate or triplicate OD readings for each standard concentration. The zero standard (0 pg/mL) represents the maximum signal (B₀).[9]

Table 1: Example Standard Curve Data

Standard Concentration (pg/mL)Avg. OD at 450 nm% B/B₀
0 (B₀)2.232100.0%
312.51.88784.5%
625.01.53768.9%
12501.15751.8%
25000.89940.3%
50000.52723.6%
100000.37516.8%
200000.2159.6%

4.2. Standard Curve Generation The relationship between concentration and absorbance is non-linear.[11] To determine the concentration of unknown samples, a standard curve must be plotted.[5][8] The most common and reliable method for fitting ELISA data is the four-parameter logistic (4PL) regression.[7][11][12] This model creates a sigmoidal ("S"-shaped) curve that accurately represents the assay's dynamic range.[8][12]

The curve is generated by plotting the standard concentrations (typically on a log scale for the x-axis) against their corresponding signal (e.g., average OD or %B/B₀ on the y-axis).[13][14]

G Standard Curve Logic in Competitive ELISA conc_inc Increase in 17-OHP Concentration comp_inc Increased Competition for Antibody Binding Sites conc_inc->comp_inc labeled_bound_dec Decrease in Bound Enzyme-Labeled 17-OHP comp_inc->labeled_bound_dec signal_dec Decrease in Final Colorimetric Signal (OD) labeled_bound_dec->signal_dec

Figure 3. Inverse relationship between concentration and signal.

4.3. Quality Control A well-constructed standard curve is critical for accurate results.[5] Key quality control metrics include:

  • R-squared (R²) Value: The coefficient of determination should be greater than 0.95, indicating a good fit of the data to the regression curve.[6]

  • Intra- and Inter-Assay Precision: The coefficient of variation (CV) should be low, typically <10% for intra-assay and <15% for inter-assay precision, ensuring reproducibility.[4][15]

Once a reliable standard curve is generated, the concentrations of unknown samples can be calculated by interpolating their average OD values onto the curve.[7][16]

References

Application Notes and Protocols for the Analysis of 17-Hydroxypregn-4-en-3-one in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxypregn-4-en-3-one, also known as 17-hydroxyprogesterone (17-OHP), is a crucial endogenous steroid hormone synthesized from progesterone and 17-hydroxypregnenolone. It serves as a key intermediate in the biosynthesis of corticosteroids, androgens, and estrogens. The quantification of 17-OHP in urine is a vital tool for diagnosing and monitoring various endocrine disorders, most notably congenital adrenal hyperplasia (CAH). In urine, 17-OHP is present in both its free form and as conjugated metabolites, primarily glucuronides. Accurate and reliable measurement of total 17-OHP necessitates the hydrolysis of these conjugates prior to extraction and analysis.

This document provides detailed application notes and protocols for the sample preparation and analysis of 17-OHP in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.

Analytical Workflow Overview

The analytical workflow for urinary 17-OHP analysis involves several critical steps: enzymatic hydrolysis to cleave the glucuronide conjugates, extraction of the deconjugated 17-OHP from the urine matrix, optional derivatization to enhance analytical sensitivity, and subsequent quantification by LC-MS/MS.

17-OHP Urine Analysis Workflow cluster_analysis Analysis urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis Cleavage of conjugates extraction Solid-Phase Extraction (SPE) hydrolysis->extraction Isolation of 17-OHP derivatization Derivatization (Girard P) extraction->derivatization Signal enhancement lcms LC-MS/MS Analysis derivatization->lcms Injection data_proc Data Processing and Quantification lcms->data_proc Signal Detection G start Start: Urine Sample hydrolysis Enzymatic Hydrolysis - Add Acetate Buffer (pH 5.0) - Add β-glucuronidase - Incubate (e.g., 3h @ 57°C) start->hydrolysis ph_adjust pH Adjustment - Adjust to pH ~7.0 hydrolysis->ph_adjust sample_loading Sample Loading - Load hydrolyzed urine - Flow rate: 1-2 mL/min ph_adjust->sample_loading spe_conditioning SPE Column Conditioning - Methanol - Deionized Water spe_conditioning->sample_loading spe_wash SPE Washing - Deionized Water - 60:40 Water:Methanol sample_loading->spe_wash spe_dry SPE Drying - Full vacuum (10 min) spe_wash->spe_dry elution Elution - Elute with CH₂Cl₂/IPA/NH₄OH (78:20:2) spe_dry->elution evaporation Evaporation to Dryness - Under Nitrogen < 40°C elution->evaporation derivatization Derivatization (Optional) - Add Girard P Reagent - Incubate (e.g., 50 min @ 65°C) evaporation->derivatization reconstitution Reconstitution - In mobile phase derivatization->reconstitution end Analysis by LC-MS/MS reconstitution->end

Application Notes and Protocols for the Synthesis of 17-Hydroxypregn-4-en-3-one using Recombinant Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 17-Hydroxypregn-4-en-3-one, also known as 17α-hydroxyprogesterone, utilizing recombinant enzymes. This biocatalytic approach offers a highly specific and efficient alternative to traditional chemical synthesis methods.

Introduction

17α-hydroxyprogesterone is a crucial intermediate in the biosynthesis of corticosteroids and androgens.[1][2] The enzymatic synthesis of this steroid is primarily catalyzed by the enzyme CYP17A1 , a member of the cytochrome P450 superfamily.[3] This enzyme exhibits dual functionality: a 17α-hydroxylase activity that converts progesterone to 17α-hydroxyprogesterone, and a 17,20-lyase activity.[3] For the targeted synthesis of 17α-hydroxyprogesterone, it is essential to favor the hydroxylase activity.

Recombinant expression of CYP17A1, often in conjunction with its redox partner, NADPH-cytochrome P450 reductase (CPR) , in microbial hosts such as Escherichia coli and yeasts like Saccharomyces cerevisiae or Pichia pastoris, has proven to be an effective strategy for producing this valuable steroid.[4][5][6] The choice of expression system can influence protein folding, post-translational modifications, and overall yield.[2][6]

Biochemical Pathway

The synthesis of 17α-hydroxyprogesterone from progesterone is a monooxygenase reaction requiring CYP17A1, CPR, and the cofactor NADPH. The CPR transfers electrons from NADPH to the heme center of CYP17A1, activating molecular oxygen for the hydroxylation of the progesterone substrate.

Steroidogenesis Pathway cluster_enzymes Enzymatic System Progesterone Progesterone 17a-OH-Progesterone This compound (17α-hydroxyprogesterone) Progesterone->17a-OH-Progesterone 17α-hydroxylation Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione 17,20-lyase NADPH NADPH + H+ NADP NADP+ O2 O₂ H2O H₂O CPR NADPH-Cytochrome P450 Reductase (CPR) CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase activity) CYP17A1_lyase CYP17A1 (17,20-lyase activity)

Caption: Biosynthetic pathway of this compound from progesterone.

Data Presentation

The following tables summarize quantitative data from various studies on the recombinant synthesis of 17α-hydroxyprogesterone.

Table 1: Comparison of Recombinant Expression Systems for CYP17A1

Expression HostRecombinant ProteinPromoter SystemTypical Yield/ActivityReference
Escherichia coliBovine CYP17A1 & Rat CPRTac promoterHigh-level expression, activity demonstrated[4]
Saccharomyces cerevisiaeBovine CYP17A1Galactose-inducible (GAL10)~240 nmol/L of culture[7]
Yarrowia lipolyticaBovine CYP17A1Isocitrate lyase (ICL1)23.3 µM/h biotransformation rate[1]
Pichia pastorisHuman CYP17A1, CPR, ZWFAlcohol oxidase (AOX1)106 ± 3.2 mg/L 17α-OHP[8]

Table 2: Kinetic Parameters of Recombinant CYP17A1 for Progesterone 17α-Hydroxylation

Enzyme SourceKm (µM)kcat (min-1)kcat/Km (min-1µM-1)ConditionsReference
Mouse CYP17A11.3 ± 0.28.8 ± 0.46.8Reconstituted system with cytochrome b5[4]
Human CYP17A12.0 ± 0.40.5 ± 0.030.25Reconstituted system with cytochrome b5[4]
Bovine CYP17A1 (S. cerevisiae microsomes)1.81.50.83Microsomal fraction[9]

Table 3: Whole-Cell Biotransformation Yields

Host OrganismSubstrate ConcentrationConversion Rate/YieldBiotransformation TimeReference
S. cerevisiae AH22/pARγγNot specified82% conversion to 17α-OHPNot specified[4]
Y. lipolytica A15T41.59 mM Progesterone~26.8 µM/h (max rate)24 hours[1]
Curvularia lunata ATCC 12017 (with HPβCD)Not specified72.92 ± 4.28% yield24 hours[10]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Human CYP17A1 and CPR from E. coli

This protocol is a synthesized procedure based on established methods for recombinant protein expression and purification in E. coli.[7][11][12][13]

1. Gene Cloning and Expression Vector:

  • The cDNAs for human CYP17A1 and human CPR are cloned into a suitable E. coli expression vector (e.g., pCWori+ or a pET vector) with an N-terminal His6-tag for affinity purification.

  • For co-expression, both genes can be cloned into a single vector with compatible promoters or into two separate vectors with different antibiotic resistance markers.

2. Expression in E. coli : a. Transform competent E. coli cells (e.g., DH5α or JM109) with the expression plasmid(s). b. Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic(s) and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of Terrific Broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 1 mM. e. Simultaneously, supplement the culture with δ-aminolevulinic acid (0.5 mM) as a heme precursor. f. Reduce the temperature to 28-30°C and continue to shake for 48-72 hours.

3. Cell Lysis and Membrane Preparation: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (50 mM potassium phosphate pH 7.4, 500 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris. e. Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.

4. Purification using Ni-NTA Affinity Chromatography: a. Resuspend the membrane pellet in binding buffer (50 mM sodium phosphate pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100). b. Solubilize the membrane proteins by stirring for 1 hour at 4°C. c. Centrifuge at 100,000 x g for 1 hour to pellet insoluble material. d. Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with binding buffer. e. Wash the column with 10 column volumes of wash buffer (50 mM sodium phosphate pH 8.0, 300 mM NaCl, 20 mM imidazole). f. Elute the His-tagged proteins with elution buffer (50 mM sodium phosphate pH 8.0, 300 mM NaCl, 250 mM imidazole). g. Analyze the fractions by SDS-PAGE for purity. h. Dialyze the purified proteins against a storage buffer (e.g., 50 mM potassium phosphate pH 7.4, 100 mM NaCl, 20% glycerol) and store at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of 17α-hydroxyprogesterone

This protocol describes the in vitro conversion of progesterone using purified recombinant enzymes.

1. Reaction Mixture:

  • In a glass vial, prepare the following reaction mixture on ice:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 0.5 µM purified recombinant CYP17A1

    • 1.0 µM purified recombinant CPR

    • 100 µM Progesterone (dissolved in a minimal amount of DMSO or ethanol)

    • 1 mM NADPH

    • (Optional) 0.5 µM cytochrome b5 (can influence lyase activity)

    • (Optional) 20 µg/mL L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC) to facilitate protein interaction.

  • The total reaction volume can be scaled as needed (e.g., 1 mL).

2. Reaction Incubation: a. Pre-incubate the mixture of enzymes, buffer, and substrate at 37°C for 5 minutes. b. Initiate the reaction by adding NADPH. c. Incubate the reaction at 37°C with gentle shaking for a predetermined time (e.g., 1-4 hours). The optimal reaction time should be determined empirically.

3. Reaction Termination and Product Extraction: a. Stop the reaction by adding 2 volumes of ice-cold ethyl acetate. b. Vortex vigorously for 1 minute to extract the steroids. c. Centrifuge at 2,000 x g for 5 minutes to separate the phases. d. Transfer the upper organic layer to a new tube. e. Repeat the extraction of the aqueous phase with another 2 volumes of ethyl acetate. f. Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

4. Product Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile). b. Analyze the sample by HPLC or LC-MS/MS for the quantification of 17α-hydroxyprogesterone.

Protocol 3: Whole-Cell Biotransformation using Saccharomyces cerevisiae

This protocol outlines the use of engineered yeast cells for the direct conversion of progesterone.[14]

1. Yeast Strain and Culture:

  • Use a Saccharomyces cerevisiae strain (e.g., GRF18 or INVSc1) transformed with a yeast expression vector (e.g., YEp5117α) containing the cDNA for bovine or human CYP17A1 under the control of an inducible promoter (e.g., GAL10).

  • Grow a starter culture in a selective minimal medium overnight.

  • Inoculate a larger volume of expression medium (e.g., YPD) and grow to mid-log phase (OD600 ≈ 1.0-2.0).

  • Induce protein expression according to the specific promoter system (e.g., by adding galactose for the GAL10 promoter).

2. Biotransformation: a. After induction for a suitable period (e.g., 12-24 hours), add progesterone (dissolved in ethanol or DMSO) to the culture to the desired final concentration (e.g., 100 µM). b. Continue to incubate the culture at 30°C with shaking for 24-48 hours. c. Periodically take samples to monitor the conversion of progesterone to 17α-hydroxyprogesterone.

3. Product Extraction and Analysis: a. Separate the yeast cells from the culture medium by centrifugation. b. Extract the steroids from the supernatant using an equal volume of ethyl acetate, repeating twice. c. To extract intracellular steroids, resuspend the cell pellet in buffer and lyse the cells (e.g., using glass beads). Then, extract the lysate with ethyl acetate. d. Combine the organic extracts, evaporate to dryness, and analyze by HPLC or LC-MS/MS as described in Protocol 2.

Visualizations

Experimental Workflow: From Gene to Product

Experimental Workflow cluster_expression Recombinant Enzyme Production cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis cloning Gene Cloning (CYP17A1 & CPR into vector) transformation Transformation (into E. coli or Yeast) cloning->transformation expression Protein Expression (Induction) transformation->expression lysis Cell Lysis & Membrane Prep. expression->lysis purification Ni-NTA Affinity Purification lysis->purification purified_enzyme Purified Enzymes (CYP17A1 & CPR) purification->purified_enzyme reaction_setup Reaction Setup (Enzymes, Progesterone, NADPH) incubation Incubation (37°C) reaction_setup->incubation extraction Product Extraction (Ethyl Acetate) incubation->extraction analysis HPLC or LC-MS/MS Analysis extraction->analysis final_product This compound analysis->final_product purified_enzyme->reaction_setup

Caption: Workflow for recombinant synthesis of this compound.

Logical Relationship: In Vitro vs. Whole-Cell Biotransformation

Comparison of Methods cluster_invitro In Vitro Biocatalysis cluster_wholecell Whole-Cell Biotransformation start Progesterone (Substrate) reaction Controlled Reaction (Buffer, Cofactors) start->reaction bioconversion Cell Culture Biotransformation start->bioconversion end_product This compound (Product) purified_enzymes Purified Recombinant CYP17A1 & CPR purified_enzymes->reaction reaction->end_product recombinant_cells Recombinant Yeast/Bacteria (Expressing CYP17A1) recombinant_cells->bioconversion bioconversion->end_product

Caption: Comparison of in vitro and whole-cell synthesis approaches.

References

Application Notes and Protocols for the Production of Monoclonal Antibodies Against 17-alpha-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation of monoclonal antibodies (mAbs) specifically targeting 17-alpha-Hydroxyprogesterone (17-OHP). The methodologies described herein are foundational for the development of immunoassays for the diagnosis and monitoring of conditions such as Congenital Adrenal Hyperplasia (CAH).

Introduction

17-alpha-Hydroxyprogesterone is a crucial intermediate in the biosynthesis of steroid hormones, including glucocorticoids and sex steroids. The quantification of 17-OHP levels in biological fluids is a key diagnostic marker for CAH, an inherited disorder affecting the adrenal glands. The development of highly specific monoclonal antibodies against this small steroid molecule is essential for creating sensitive and reliable immunoassays. This document outlines the complete workflow, from immunogen preparation to the purification and characterization of anti-17-OHP monoclonal antibodies using hybridoma technology.

Steroid Biosynthesis Pathway

The following diagram illustrates the central role of 17-alpha-Hydroxyprogesterone in the steroid biosynthesis pathway. Understanding this pathway is critical for appreciating the importance of specific antibody generation and for assessing potential cross-reactivity with other structurally related steroids.

Steroid_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-alpha-Hydroxypregnenolone 17-alpha-Hydroxypregnenolone Pregnenolone->17-alpha-Hydroxypregnenolone CYP17A1 17-alpha-Hydroxyprogesterone 17-alpha-Hydroxyprogesterone Progesterone->17-alpha-Hydroxyprogesterone CYP17A1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 17-alpha-Hydroxypregnenolone->17-alpha-Hydroxyprogesterone 3β-HSD Dehydroepiandrosterone Dehydroepiandrosterone (DHEA) 17-alpha-Hydroxypregnenolone->Dehydroepiandrosterone CYP17A1 Androstenedione Androstenedione 17-alpha-Hydroxyprogesterone->Androstenedione CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17-alpha-Hydroxyprogesterone->11-Deoxycortisol CYP21A2 Dehydroepiandrosterone->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Monoclonal_Antibody_Workflow cluster_immunogen Immunogen Preparation cluster_hybridoma Hybridoma Technology cluster_production Antibody Production & Purification 17-OHP_Derivative 17-OHP Derivative Synthesis (e.g., 17-OHP-3-CMO) Conjugation Conjugation to Carrier Protein (e.g., BSA) 17-OHP_Derivative->Conjugation Immunogen 17-OHP-BSA Conjugate Conjugation->Immunogen Immunization Immunization of Mice Immunogen->Immunization Spleen_Harvest Spleen Harvest Immunization->Spleen_Harvest Fusion Cell Fusion with Myeloma Cells Spleen_Harvest->Fusion HAT_Selection HAT Selection of Hybridomas Fusion->HAT_Selection Screening Screening for Antigen-Specific Clones HAT_Selection->Screening Cloning Subcloning by Limiting Dilution Screening->Cloning Expansion Expansion of Positive Clones Cloning->Expansion In_Vitro In Vitro Culture (Bioreactor) Expansion->In_Vitro In_Vivo In Vivo Production (Ascites) Expansion->In_Vivo Purification Antibody Purification (Protein A/G Chromatography) In_Vitro->Purification In_Vivo->Purification Characterization Antibody Characterization Purification->Characterization ELISA_Screening Plate_Coating Coat plate with 17-OHP-carrier protein conjugate Blocking Block with BSA or non-fat milk Plate_Coating->Blocking Incubation Add hybridoma supernatant and 17-OHP-HRP conjugate Blocking->Incubation Washing1 Wash plate Incubation->Washing1 Substrate_Addition Add TMB substrate Washing1->Substrate_Addition Incubation2 Incubate in the dark Substrate_Addition->Incubation2 Stop_Reaction Add stop solution Incubation2->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 17-Hydroxypregn-4-en-3-one Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with 17-Hydroxypregn-4-en-3-one (17α-hydroxyprogesterone, 17-OHP) immunoassay cross-reactivity. The following information is designed to help you identify and resolve common problems in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

This compound, more commonly known as 17α-hydroxyprogesterone (17-OHP), is an endogenous steroid hormone. It serves as a precursor in the biosynthesis of other steroids, including cortisol, androgens, and estrogens.[1] Measurement of 17-OHP is crucial in the diagnosis and management of congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting the adrenal glands.[2]

Q2: What are the common methods for measuring 17-OHP?

The most common methods for measuring 17-OHP are immunoassays, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and chemiluminescent immunoassays.[3] These methods are widely used due to their relative ease of use and high throughput. However, they are susceptible to cross-reactivity from other structurally similar steroids.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a more specific and sensitive method and is often considered the gold standard for 17-OHP measurement, frequently used to confirm immunoassay results.[4][5]

Q3: What is immunoassay cross-reactivity and why is it a problem for 17-OHP measurement?

Immunoassay cross-reactivity occurs when the antibodies in the assay bind to molecules that are structurally similar to the target analyte (in this case, 17-OHP). This leads to an overestimation of the 17-OHP concentration, resulting in inaccurate data and potentially incorrect clinical interpretations. Steroid hormones, due to their shared core structure, are particularly prone to cross-reactivity in immunoassays.

Q4: Which substances are known to cross-react with 17-OHP immunoassays?

Several endogenous and exogenous steroids can cross-react with 17-OHP immunoassays. The degree of cross-reactivity varies depending on the specific antibody used in the assay. Commonly reported cross-reactants include:

  • Progesterone[6][7]

  • 11-Deoxycortisol[6][8]

  • 17α-Hydroxypregnenolone[8]

  • Pregnenolone[7]

In neonatal screening, 17α-hydroxypregnenolone sulfate has been identified as a significant interferent.[9]

Q5: My 17-OHP immunoassay results are unexpectedly high. What could be the cause?

Unexpectedly high 17-OHP results could be due to several factors:

  • Cross-reactivity: As discussed, other steroids in the sample may be cross-reacting with the assay antibodies.

  • "Hook Effect": In some cases of extremely high 17-OHP concentrations, a phenomenon known as the "high-dose hook effect" can occur in one-step sandwich immunoassays, paradoxically leading to a falsely low result. However, in competitive immunoassays, very high analyte concentrations can lead to a complete displacement of the labeled antigen, resulting in a signal that is indistinguishable from a very low concentration, which can be misinterpreted. While less common, it's a possibility in certain assay formats. A case of a hook effect has been reported for a 17-OHP immunoassay, leading to an unexpectedly low result that was resolved upon sample dilution.

  • Sample Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the assay.

Q6: How can I troubleshoot suspected cross-reactivity in my 17-OHP immunoassay?

Here are the recommended steps to troubleshoot cross-reactivity:

  • Review the Assay's Specificity Data: Consult the manufacturer's package insert for a list of known cross-reactants and their percentage of cross-reactivity.

  • Purify Your Samples: Employing a sample purification method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove interfering substances before running the immunoassay.

  • Perform a Specificity Test: Test for cross-reactivity by spiking known concentrations of potentially interfering steroids into your sample matrix and observing the effect on your 17-OHP measurement.

  • Confirm with a Reference Method: If possible, confirm your immunoassay results using a more specific method like LC-MS/MS.

  • Investigate the Hook Effect: If you suspect extremely high concentrations of 17-OHP, perform a serial dilution of your sample and re-run the assay. If a hook effect is present, you will observe a non-linear increase in the measured concentration upon dilution.

Quantitative Data Summary

The following tables summarize the cross-reactivity of various steroids in different 17-OHP immunoassay formats. This data is essential for understanding the potential for interference in your specific assay.

Table 1: Cross-Reactivity in a 17α-Hydroxyprogesterone Radioimmunoassay (RIA)

Cross-Reactant% Cross-Reactivity
Progesterone9.7%
11-Deoxycortisol50%
Other major naturally occurring steroid hormones< 1%

Data sourced from a study using an antiserum to 17-OHP-3-CMO-BSA.[6]

Table 2: Cross-Reactivity in a Commercial 17α-Hydroxyprogesterone ELISA Kit

Steroid% Cross-Reactivity
17α-Hydroxyprogesterone100
Progesterone1.7
11-Desoxycortisol< 0.25
DHEA< 0.25
DHEAS< 0.25
Cortisol< 0.25
Cholesterol< 0.25
Pregnenolone< 0.25
Pregnenolone-SO4< 0.25
Prednisone< 0.25

Data from a commercially available 17α-OHP ELISA kit.[7]

Table 3: Cross-Reactivity in another Commercial 17-OH-Progesterone ELISA Kit

SubstanceCross Reactivity (%)
17α-OH-Pregnenolone1.7
Progesterone1.4
11-Desoxy-Cortisol1.3
Desoxy-Corticosterone0.12
Cortisol0.013
Pregnenolone0.012

Cross-reactivity of other substances tested was ≤ 0.001%.[8]

Experimental Protocols

Below are detailed methodologies for key experiments to troubleshoot 17-OHP immunoassay cross-reactivity.

Protocol 1: Specificity Testing (Cross-Reactivity Profiling)

This protocol allows you to determine the percentage of cross-reactivity of suspected interfering compounds in your specific immunoassay.

Materials:

  • Your 17-OHP immunoassay kit

  • Standards of potentially cross-reacting steroids (e.g., progesterone, 11-deoxycortisol) of known purity

  • Sample matrix (e.g., charcoal-stripped serum or the buffer used for your standards)

  • Standard laboratory equipment (pipettes, tubes, microplate reader, etc.)

Procedure:

  • Prepare a series of dilutions for each potential cross-reactant in the sample matrix. The concentration range should be physiologically relevant and also extend to higher concentrations to robustly assess interference.

  • Run these spiked samples in your 17-OHP immunoassay according to the manufacturer's instructions.

  • Calculate the apparent 17-OHP concentration for each spiked sample.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Apparent 17-OHP Concentration / Concentration of Spiked Steroid) x 100

dot

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Steroid Standards spike_samples Spike Matrix with Steroids prep_standards->spike_samples prep_matrix Prepare Sample Matrix prep_matrix->spike_samples run_immunoassay Run 17-OHP Immunoassay spike_samples->run_immunoassay calc_apparent_conc Calculate Apparent 17-OHP Concentration run_immunoassay->calc_apparent_conc calc_cross_reactivity Calculate % Cross-Reactivity calc_apparent_conc->calc_cross_reactivity

Caption: Workflow for Specificity Testing.

Protocol 2: Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples

This protocol is used to separate steroids from interfering proteins and other matrix components.

Materials:

  • Serum or plasma samples

  • Diethyl ether or ethyl acetate (ACS Grade)

  • Dry ice/ethanol bath

  • Conical glass tubes

  • Vortex mixer

  • Centrifugal vacuum evaporator (e.g., SpeedVac)

  • Immunoassay kit's assay buffer

Procedure:

  • Pipette your serum or plasma sample into a conical glass tube.

  • Add a 5:1 (v/v) ratio of diethyl ether or ethyl acetate to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Allow the phases to separate for 5 minutes. The upper organic layer will contain the steroids.

  • To completely separate the layers, freeze the aqueous (lower) layer in a dry ice/ethanol bath.

  • Carefully decant the upper organic solvent layer into a clean glass tube.

  • Evaporate the organic solvent to dryness using a centrifugal vacuum evaporator. This step typically takes 2-3 hours.

  • Reconstitute the dried extract in a known volume of the immunoassay's assay buffer. The reconstitution volume can be adjusted to concentrate the sample if necessary. A minimum of 125 µL is often recommended to allow for duplicate measurements.

  • The reconstituted sample is now ready for analysis in the 17-OHP immunoassay.

dot

G start Start with Serum/Plasma Sample add_solvent Add Diethyl Ether (5:1 v/v) start->add_solvent vortex Vortex for 2 minutes add_solvent->vortex separate Allow Phases to Separate vortex->separate freeze Freeze Aqueous Layer separate->freeze decant Decant Organic Layer freeze->decant dry Evaporate to Dryness decant->dry reconstitute Reconstitute in Assay Buffer dry->reconstitute end Analyze in Immunoassay reconstitute->end

Caption: Liquid-Liquid Extraction Workflow.

Protocol 3: Solid-Phase Extraction (SPE) for Serum/Plasma Samples

SPE is another effective method for sample cleanup and concentration. This is a general protocol, and specific cartridges and reagents may require optimization.

Materials:

  • Serum or plasma samples

  • SPE cartridges (e.g., C18)

  • Vacuum manifold

  • Methanol (100%)

  • Deionized water

  • Elution solvent (e.g., diethyl ether or a methanol/water mixture)

  • Centrifugal vacuum evaporator

  • Immunoassay kit's assay buffer

Procedure:

  • Condition the SPE Cartridge: Place the C18 SPE cartridges on a vacuum manifold. Pass 5-10 mL of 100% methanol through the column, followed by 5-10 mL of deionized water. Do not let the column dry out between these steps.

  • Load the Sample: Apply your serum or plasma sample to the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with 5-10 mL of deionized water to remove polar impurities. Allow the water to drain completely.

  • Elute the Steroids: Elute the steroids from the cartridge by adding the appropriate elution solvent (e.g., 2 mL of diethyl ether). The choice of elution solvent may need to be optimized for your specific application.

  • Dry the Eluate: Evaporate the eluate to dryness using a centrifugal vacuum evaporator.

  • Reconstitute the Extract: Reconstitute the dried extract in a known volume of the immunoassay's assay buffer.

  • Analyze: The purified and concentrated sample is now ready for the 17-OHP immunoassay.

dot

G start Start with SPE Cartridge condition Condition Cartridge (Methanol then Water) start->condition load Load Sample condition->load wash Wash Cartridge (Deionized Water) load->wash elute Elute Steroids (e.g., Diethyl Ether) wash->elute dry Evaporate Eluate to Dryness elute->dry reconstitute Reconstitute in Assay Buffer dry->reconstitute end Analyze in Immunoassay reconstitute->end G cluster_procedure Procedure cluster_interpretation Interpretation prepare_dilutions Prepare Serial Dilutions of Sample run_assay Run Undiluted and Diluted Samples prepare_dilutions->run_assay calculate_conc Calculate Concentration (Corrected for Dilution) run_assay->calculate_conc no_hook No Hook Effect: Consistent Concentrations calculate_conc->no_hook If hook Hook Effect: Concentration Increases with Dilution calculate_conc->hook If

References

Technical Support Center: Optimizing 17-Hydroxypregn-4-en-3-one Plasma Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 17-Hydroxypregn-4-en-3-one (also known as 17-hydroxyprogesterone or 17-OHP) extraction from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

The three primary methods for extracting steroids like this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2][3] SPE is often favored for its high recovery rates and ability to remove interfering substances, while LLE is a traditional and widely used technique.[1][4] PPT is a simpler, rapid method often used for high-throughput applications.[5][6]

Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?

Low recovery can stem from several factors depending on your extraction method. For LLE, incomplete phase separation or steroid-protein binding can reduce yield.[7] A pre-dilution step with water before adding the extraction solvent can help disrupt this binding and improve recovery.[7] For SPE, the choice of sorbent and elution solvent is critical. Using a hydrophilic-lipophilic balance (HLB) cartridge can yield high recovery rates, often between 85.4% and 101.3%.[4] Inconsistent recovery with SPE can also be addressed by ensuring the reproducibility of your method, as demonstrated by some protocols with relative standard deviations (RSDs) under 5%.[8]

Q3: My downstream analysis (e.g., LC-MS/MS) is showing significant matrix effects. How can I minimize these?

Matrix effects are often caused by co-extracted substances like phospholipids.[8][9] SPE, particularly with advanced sorbents like Oasis PRiME HLB, is highly effective at removing phospholipids, with some studies showing a reduction of over 95% compared to protein precipitation alone.[10] If using LLE, techniques like a dry ice/ethanol bath to freeze the aqueous layer can help in obtaining a cleaner separation of the organic solvent layer containing the steroid.[3][11]

Q4: I am having trouble with emulsion formation during my liquid-liquid extraction. What can I do?

Emulsion formation is a common issue with LLE that can be difficult to resolve and leads to poor recovery. Column chromatography-based extraction methods can eliminate the problem of emulsions.[12] If you must use LLE, gentle mixing or nutating instead of vigorous vortexing can sometimes prevent emulsion formation.[3] Allowing the mixture to stand for a longer period or centrifugation can also help to break up emulsions.

Q5: Can I automate the extraction process for higher throughput?

Yes, both SPE and LLE can be automated. Automated SPE systems using 96-well plates are common for processing a large number of samples efficiently.[13][14] Automated LLE systems are also available and can significantly reduce manual handling and improve reproducibility.[7]

Troubleshooting Guides

Low Extraction Recovery
SymptomPossible CauseSuggested Solution
Low recovery with LLE Strong protein-steroid binding.Add a pre-dilution step with water to the plasma before adding the extraction solvent.[7]
Incomplete extraction in a single step.Repeat the extraction process 2-3 times, pooling the organic solvent layers.[2][3][11]
Suboptimal solvent-to-plasma ratio.Optimize the solvent volume; a 5:1 solvent-to-sample ratio is a common starting point.[2][3][11]
Low recovery with SPE Inappropriate sorbent type.For steroids, C18 or hydrophilic-lipophilic balance (HLB) sorbents are often effective.[1][4]
Incomplete elution of the analyte.Ensure the elution solvent is strong enough to displace the steroid from the sorbent. A mixture like 90:10 acetonitrile:methanol can be effective.[8][9]
Sample overload on the SPE cartridge.Ensure the amount of plasma applied does not exceed the capacity of the SPE cartridge.
High Matrix Effects in LC-MS/MS Analysis
SymptomPossible CauseSuggested Solution
Ion suppression or enhancement Co-elution of phospholipids.Use an SPE method with a sorbent designed for phospholipid removal, such as Oasis PRiME HLB.[8][9][10]
Insufficient sample cleanup.Incorporate additional wash steps in your SPE protocol. For example, a wash with hexane can help remove lipids without losing the steroid analytes.[1]
Contamination from protein precipitation.If using PPT, ensure complete precipitation and clean transfer of the supernatant. Consider a subsequent SPE cleanup step after PPT.

Experimental Protocols & Data

Comparison of Extraction Methods
MethodKey AdvantagesTypical Recovery RatesThroughput
Solid-Phase Extraction (SPE) High selectivity, excellent cleanup, easily automated.[1]87-101%[1], 72-73%[8]High
Liquid-Liquid Extraction (LLE) Established technique, can be high recovery with optimization.Can be high, but method-dependent.Moderate to High
Protein Precipitation (PPT) Simple, fast, suitable for high-throughput screening.[5][6]Generally lower and with more matrix effects than SPE.Very High
Detailed Methodologies

1. Solid-Phase Extraction (SPE) using Oasis PRiME HLB

This method is designed for enhanced removal of phospholipids.[8][9]

  • Sample Pre-treatment: To 150 μL of plasma, add 20 μL of an internal standard solution. Precipitate proteins by adding 300 μL of a 4:1 methanol:89 g/L ZnSO4 solution. Vortex and then centrifuge at 3220 rcf for 10 minutes.[8][9]

  • Sample Loading: Transfer 300 μL of the supernatant and add it to 900 μL of 4% H3PO4. Aspirate to mix. Apply the entire pre-treated sample to the Oasis PRiME HLB μElution Plate.[8][9]

  • Washing: Wash the wells with 2 x 200 μL aliquots of 25% methanol.[8][9]

  • Elution: Elute the steroids with 2 x 25 μL aliquots of 90:10 acetonitrile:methanol. Dilute the eluate with 25 μL of water before injection into the LC-MS/MS system.[8][9]

2. Liquid-Liquid Extraction (LLE)

This is a general protocol that can be adapted.

  • Solvent Addition: Add diethyl ether or ethyl acetate to the plasma sample at a 5:1 (v/v) solvent-to-sample ratio.[3][11]

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.[3][11]

  • Phase Separation: Allow the layers to separate for 5 minutes. To enhance separation, freeze the aqueous (lower) layer in a dry ice/ethanol bath.[3][11]

  • Collection: Pour off the organic solvent (upper) layer into a clean tube. For maximum recovery, this process can be repeated, and the solvent layers pooled.[3][11]

  • Drying and Reconstitution: Evaporate the pooled solvent to dryness under a stream of nitrogen or using a speedvac. Reconstitute the dried extract in an appropriate buffer for your analytical method.[1][11]

3. Protein Precipitation (PPT)

A straightforward method for initial sample cleanup.

  • Solvent Addition: Add 3 to 5 volumes of a cold, water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma sample.[15] A common ratio is 3:1 (v/v) of acetonitrile to plasma.[6]

  • Mixing: Vortex the mixture thoroughly to ensure complete protein precipitation.[15]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,800 rpm for 5 minutes) to pellet the precipitated proteins.[7]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted steroids, for analysis.[15]

Visual Workflows and Guides

Experimental Workflow: Solid-Phase Extraction (SPE)

Caption: Workflow for Solid-Phase Extraction (SPE).

Experimental Workflow: Liquid-Liquid Extraction (LLE)

LLE_Workflow start Plasma Sample add_solvent Add Organic Solvent (e.g., Diethyl Ether 5:1) start->add_solvent mix Vortex/Mix add_solvent->mix separate Phase Separation (Optional: Freeze Aqueous Layer) mix->separate collect Collect Organic Layer separate->collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute in Assay Buffer dry->reconstitute end Analysis reconstitute->end

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Troubleshooting Decision Tree: Low Analyte Recovery

Troubleshooting_Recovery start Low Analyte Recovery? lle_q Using LLE? start->lle_q Yes spe_q Using SPE? start->spe_q No lle_a1 Incomplete Phase Separation or Emulsion? lle_q->lle_a1 Yes lle_s1 Centrifuge at higher speed. Use freeze-thaw technique. lle_a1->lle_s1 Yes lle_a2 Single Extraction? lle_a1->lle_a2 No lle_s2 Perform repeat extractions and pool organic layers. lle_a2->lle_s2 Yes lle_a3 Consider protein binding. lle_a2->lle_a3 No lle_s3 Add pre-dilution step with water. lle_a3->lle_s3 spe_a1 Analyte Breakthrough during Wash? spe_q->spe_a1 Yes spe_s1 Decrease organic content in wash solvent. spe_a1->spe_s1 Yes spe_a2 Analyte Retained on Column after Elution? spe_a1->spe_a2 No spe_s2 Increase elution solvent strength or volume. Use stronger solvent. spe_a2->spe_s2 Yes spe_a3 Check sorbent type. spe_a2->spe_a3 No spe_s3 Use C18 or HLB sorbent. spe_a3->spe_s3

Caption: Troubleshooting guide for low analyte recovery.

References

Technical Support Center: 17-OHP Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the detection of 17-hydroxyprogesterone (17-OHP). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of 17-OHP by LC-MS/MS.

Question: Why am I observing a poor signal or no signal for my 17-OHP standard?

Answer:

A weak or absent signal for 17-OHP can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

cluster_0 Initial Check cluster_1 Mass Spectrometer Checks cluster_2 LC System Checks cluster_3 Sample Preparation Start No/Low 17-OHP Signal CheckStandard Verify Standard Integrity (Age, Storage, Preparation) Start->CheckStandard InfuseStd Infuse 17-OHP Standard Directly into Mass Spec CheckSignal Signal Observed? InfuseStd->CheckSignal TuneMS Optimize MS Parameters (Voltages, Gas Flows, Temp.) CheckSignal->TuneMS No/Low Signal CheckLC Review LC Parameters (Flow Rate, Gradient, Column) CheckSignal->CheckLC Signal OK CleanSource Clean Ion Source (Capillary, Cone/Orifice) TuneMS->CleanSource CheckDetector Check Detector Function CleanSource->CheckDetector End Problem Resolved CheckDetector->End CheckConnections Inspect for Leaks and Blockages CheckLC->CheckConnections Equilibrate Ensure Proper Column Equilibration CheckConnections->Equilibrate ReviewPrep Review Sample Prep Protocol (Extraction Efficiency) Equilibrate->ReviewPrep ReviewPrep->End

Caption: Troubleshooting logic for no or low 17-OHP signal.

Detailed Steps:

  • Verify Standard Integrity: Ensure the 17-OHP stock and working solutions are not expired and have been stored correctly. Prepare a fresh standard if in doubt.

  • Direct Infusion: Infuse a known concentration of 17-OHP directly into the mass spectrometer to isolate the issue. If a strong signal is observed, the problem likely lies with the LC system or sample introduction. If the signal is still poor, the issue is with the mass spectrometer itself.

  • Mass Spectrometer Parameter Optimization:

    • Ionization Source: For 17-OHP, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to matrix effects than Electrospray Ionization (ESI), though both are used.[1] Ensure source parameters like capillary voltage, gas flows (nebulizer, auxiliary, sheath), and temperatures (vaporizer, ion transfer tube) are optimized.[2]

    • MRM Transitions: Verify the correct precursor and product ions are being monitored. Common transitions for 17-OHP are m/z 331.3 > 97.1 and 331.3 > 109.1.[2][3] For a deuterated internal standard (e.g., 17OHP-d8), a common transition is m/z 339.3 > 100.1.[2]

  • LC System Evaluation:

    • Mobile Phase: Ensure the mobile phase composition (commonly methanol or acetonitrile and water with a modifier like formic acid) is correct and freshly prepared.

    • Column: Check for column degradation or blockage. A guard column can help extend the life of the analytical column.

    • Connections: Inspect all tubing and connections for leaks.

Question: My chromatography is showing poor peak shape (e.g., fronting, tailing, or split peaks). What should I do?

Answer:

Poor peak shape is typically a chromatographic issue.

Troubleshooting Steps:

  • Column Health: The column may be degrading or contaminated.

    • Action: Flush the column with a strong solvent. If the problem persists, replace the column.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 17-OHP and its interaction with the stationary phase.

    • Action: Ensure consistent and correct pH of the mobile phase. The use of 0.1% formic acid is common.[4]

  • Injection Volume and Solvent: Injecting a large volume of a solvent much stronger than the mobile phase can cause peak distortion.

    • Action: Reduce the injection volume or ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.

  • System Contamination: Buildup of contaminants in the injector or tubing can lead to peak tailing.

    • Action: Clean the injector and replace any suspect tubing.

Question: I am seeing high background noise or interfering peaks. How can I reduce them?

Answer:

High background noise or the presence of interfering peaks can compromise the sensitivity and accuracy of the assay.

Troubleshooting Steps:

  • Sample Preparation: The extraction method may not be sufficiently cleaning up the sample.

    • Action: Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure appropriate wash steps are included to remove interfering substances.

  • Isomeric Interference: Steroids with the same molecular weight as 17-OHP (isomers) can interfere with the analysis if not chromatographically separated.[5][6]

    • Action: Ensure the LC method has sufficient resolution to separate 17-OHP from known isomers like 11α-hydroxyprogesterone, 11β-hydroxyprogesterone, and 16α-hydroxyprogesterone.[5]

  • Solvent and Reagent Purity: Impurities in solvents and reagents can contribute to background noise.

    • Action: Use high-purity, LC-MS grade solvents and reagents.

  • System Contamination: A contaminated LC system or mass spectrometer ion source can be a source of high background.

    • Action: Clean the system thoroughly.

Frequently Asked Questions (FAQs)

Q1: What are the typical sample preparation methods for 17-OHP analysis?

A1: The most common sample preparation techniques are:

  • Solid-Phase Extraction (SPE): This is a widely used method for cleaning up complex samples like plasma and serum.[3][4]

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for extracting 17-OHP from biological matrices.[7]

  • Protein Precipitation: This is a simpler, but potentially less clean, method often used for high-throughput applications.

Q2: Which ionization technique is better for 17-OHP, ESI or APCI?

A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for 17-OHP analysis.[1][4] APCI may be less susceptible to matrix effects from complex biological samples, while ESI is also commonly and successfully used. The choice may depend on the specific matrix and instrument sensitivity.

Q3: What are the key mass spectrometry parameters to optimize for 17-OHP detection?

A3: The following parameters are critical for optimizing the detection of 17-OHP:

  • MRM Transitions: The selection of specific precursor and product ion pairs is essential for selectivity.

  • Collision Energy: This needs to be optimized for each transition to ensure efficient fragmentation.

  • Ion Source Parameters: These include temperatures (vaporizer, capillary) and gas flows (sheath, auxiliary), which affect desolvation and ionization efficiency.[2]

  • Capillary Voltage: This voltage is crucial for efficient ionization.[2]

Q4: How can I avoid interference from other steroids?

A4: Interference from other steroids, particularly isomers, is a significant challenge in 17-OHP analysis.[5] The primary strategy to mitigate this is through effective chromatographic separation. A well-developed LC method with an appropriate column (e.g., C18) and gradient elution is necessary to resolve 17-OHP from interfering compounds.[4][8]

Experimental Protocols

Protocol 1: 17-OHP Analysis in Human Serum/Plasma by LC-MS/MS

This protocol is a generalized procedure based on common practices in published literature.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Start Serum/Plasma Sample Spike Spike with Internal Standard (e.g., 17OHP-d8) Start->Spike Extraction Perform LLE or SPE Spike->Extraction Evaporate Evaporate to Dryness Extraction->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject onto LC System Reconstitute->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Ionize Ionization (ESI or APCI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify End Report Results Quantify->End

Caption: General workflow for 17-OHP analysis in serum or plasma.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction Example):

    • To 200 µL of serum or plasma, add the deuterated internal standard (e.g., 17-OHP-d8).[1]

    • Add 1 mL of methyl tert-butyl ether (MTBE), vortex, and centrifuge.[1]

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[1]

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[1]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.[4][8]

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[4]

    • Gradient: A gradient elution is employed to separate 17-OHP from other matrix components.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: ESI or APCI in positive ion mode.[4][8]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 17-OHP: 331.17 > 97.00, 331.2 > 109.1[3][9]

      • 17-OHP-d8 (Internal Standard): 339.3 > 100.1[2]

Quantitative Data Summary

ParameterValueSource
Linearity Range 0.5 - 50 ng/mL[4]
1 - 200 ng/mL[9]
10 - 1,000 ng/dL[7]
Inter-assay CV 8.5% at 7.9 nmol/L[8]
9.2% at 23 nmol/L[8]
Intra-assay CV < 6%[7]
7.4% at 7 nmol/L[3]
Recovery 76 - 89%[8]
88.7 - 97.1%[4]
Limit of Quantitation (LOQ) 1 nmol/L[8]
0.2 nmol/L[3]
6 nmol/L (bloodspots)[10]
Mass Spectrometry ParametersValueSource
Ionization Mode Positive ESI or APCI[1][4][8]
Capillary Voltage 3000 - 3500 V[2][9]
Source Temperature 100 - 320 °C[2][9]
Desolvation/Vaporizer Temp. 450 °C[2][9]
Sheath Gas Pressure 50 (arbitrary units)[2]
Auxiliary Gas Pressure 15 (arbitrary units)[2]
17-OHP MRM Transitions 331.3 > 97.1 (Quantifier)[2]
331.3 > 109.1 (Qualifier)[2]
331.17 > 97.00[9]
331 > 109[3]
17-OHP-d8 MRM Transition 339.3 > 100.1[2]

References

Technical Support Center: Stability of 17-Hydroxypregn-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17-Hydroxypregn-4-en-3-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on the stability of the compound in various solvents.

Disclaimer: Specific quantitative stability data for this compound in various organic solvents under forced degradation conditions is limited in publicly available literature. The information provided herein is based on general principles of steroid chemistry, stability testing guidelines, and data from closely related analogs. Researchers should always perform their own stability studies to validate findings for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • Solvent Type: The polarity and reactivity of the solvent can impact stability.

  • pH: The compound may be susceptible to acid or base-catalyzed degradation.

  • Temperature: Elevated temperatures can accelerate degradation rates.

  • Light Exposure: Photodegradation can occur upon exposure to certain wavelengths of light.

  • Oxidizing Agents: The presence of peroxides or other oxidizing agents can lead to oxidative degradation.

  • Concentration: In some cases, the concentration of the compound in solution can affect its stability.

Q2: In which common laboratory solvents is this compound most soluble?

A2: Based on available solubility data, this compound exhibits the highest solubility in dimethylacetamide (DMA) and is least soluble in acetonitrile at 323.15 K.[1][2] The solubility generally increases with temperature. When preparing stock solutions, it is crucial to consider the solubility to avoid precipitation, which can be mistaken for degradation.

Data Presentation: Solubility of this compound in Various Solvents

SolventTemperature (K)Molar Fraction Solubility (x10^-2)
Dimethylacetamide (DMA)323.156.618
Acetone323.153.542
Ethyl Acetate323.151.455
Methanol323.150.846
Ethanol323.150.692
Isopropanol323.150.491
Acetonitrile323.150.265
Data adapted from a study on 17-α hydroxyprogesterone.[1][2]

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on its structure and data from related steroids, potential degradation pathways include:

  • Oxidation: The C17 side chain is a potential site for oxidative cleavage, which could lead to the formation of androst-4-ene-3,17-dione.

  • Isomerization: Changes in stereochemistry may occur under certain conditions.

  • Photodegradation: The α,β-unsaturated ketone chromophore in the A-ring is susceptible to photodegradation, potentially leading to isomerization or rearrangement products.

Troubleshooting Guides

Issue 1: Unexpected Loss of Compound in Solution

Symptoms:

  • Lower than expected concentration when analyzed by HPLC or other quantitative methods.

  • Appearance of unknown peaks in the chromatogram.

  • Precipitation or cloudiness in the solution.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Chemical Degradation 1. Review Storage Conditions: Ensure the solution is stored at the recommended temperature (typically -20°C or -80°C for long-term storage) and protected from light.[3] 2. Check Solvent Purity: Use high-purity, HPLC-grade solvents. Older or lower-grade solvents may contain impurities (e.g., peroxides in ethers, acidic impurities) that can induce degradation. 3. Perform a Mini-Stability Study: Prepare a fresh solution and analyze it at several time points (e.g., 0, 24, 48 hours) under your typical experimental conditions to assess short-term stability.
Precipitation 1. Verify Solubility: Cross-reference the concentration of your solution with known solubility data. You may be exceeding the solubility limit in the chosen solvent, especially if the solution has been stored at a lower temperature. 2. Visual Inspection: Carefully inspect the solution for any particulate matter. If precipitation is suspected, gently warm the solution and sonicate to see if the material redissolves. 3. Consider a Co-solvent: If solubility is an issue, consider using a co-solvent system. For example, a small amount of DMSO can aid in the solubilization of steroids in aqueous-organic mixtures.
Adsorption to Container 1. Use Appropriate Vials: For low concentration solutions, consider using silanized glass vials or low-adsorption polypropylene vials to minimize loss of the compound to the container surface.
Issue 2: Appearance of New Peaks in Chromatogram During Forced Degradation Studies

Symptoms:

  • Multiple new peaks are observed in the chromatograms of stressed samples (acid, base, oxidative, thermal, photolytic).

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Primary Degradation Products 1. Characterize New Peaks: Use a detector that provides more information than just UV absorbance, such as a mass spectrometer (LC-MS), to obtain the mass-to-charge ratio (m/z) of the new peaks. This is a critical step in identifying potential degradation products. 2. Evaluate Mass Balance: Quantify the peak area of the parent compound and all new peaks. A good mass balance (close to 100%) indicates that the new peaks are likely degradation products.
Secondary Degradation Products 1. Optimize Stress Conditions: If the degradation is too extensive (e.g., >20% loss of the parent compound), you may be observing secondary degradation products, which are not the initial breakdown products.[4] Reduce the stressor intensity (e.g., lower temperature, shorter exposure time, lower concentration of acid/base/oxidizing agent) to target 5-20% degradation.[4]
Solvent-Related Peaks 1. Analyze a Solvent Blank: Always run a solvent blank that has been subjected to the same stress conditions. Some solvents can degrade under stress and produce interfering peaks. For example, acetonitrile can undergo photolysis.[5][6]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is a general guideline based on ICH recommendations for stress testing.[1][7] Researchers should adapt the conditions based on the observed stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and relatively stable, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for up to 72 hours. Collect samples at various time points (e.g., 0, 6, 24, 72 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for up to 24 hours. Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours). Neutralize the samples before analysis. Note: Based on data for the analog hydroxyprogesterone caproate, degradation is expected to be faster under basic conditions.[3]

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for up to 24 hours. Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

  • Thermal Degradation: Aliquot the stock solution into vials and heat at 80°C in a dry oven for up to 7 days. Also, prepare a solid sample of the compound and expose it to the same conditions.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS).

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Calculate the percentage degradation and attempt to identify major degradation products.

Data Presentation: Illustrative Stability of a Related Compound (Hydroxyprogesterone Caproate)

ConditionTime (hours)% Degradation of Hydroxyprogesterone CaproateMajor Degradation Product
Acidic (pH ≤ 1)72Minimal17α-hydroxyprogesterone
Alkaline (pH ≥ 13)5Significant17α-hydroxyprogesterone
This data is for illustrative purposes only and is based on a study of hydroxyprogesterone caproate.[3] The ester linkage in the caproate makes it susceptible to hydrolysis.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Dilute & Expose base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Dilute & Expose oxidation Oxidative Stress (3% H2O2, RT) stock->oxidation Dilute & Expose thermal Thermal Stress (80°C) stock->thermal Dilute & Expose photo Photolytic Stress (ICH Q1B) stock->photo Dilute & Expose hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation: - % Degradation - Mass Balance - Degradant Identification hplc->data

Caption: Experimental workflow for a forced degradation study.

G parent This compound degradant Androst-4-ene-3,17-dione parent->degradant Oxidative Cleavage of C17-C20 Bond oxidant Oxidizing Agent (e.g., H2O2) oxidant->degradant

Caption: Proposed oxidative degradation pathway.

References

addressing low signal in 17-Hydroxypregn-4-en-3-one western blot

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Western blotting experiments, with a particular focus on resolving low signal.

Clarification on Target Molecules for Western Blotting

It is important to note that Western blotting is a technique specifically designed for the detection and analysis of proteins . The molecule "17-Hydroxypregn-4-en-3-one" is a steroid hormone, which is a small molecule. Therefore, Western blotting is not the appropriate method for its detection. Alternative techniques for the detection and quantification of small molecules like this compound include:

  • Enzyme-Linked Immunosorbent Assay (ELISA)

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

The following troubleshooting guide is intended for researchers experiencing low signal in protein Western blot experiments.

Frequently Asked Questions (FAQs) - Low Signal in Western Blot

Q1: Why am I getting a very faint or no signal on my Western blot?

A weak or absent signal can stem from several factors throughout the Western blot workflow, from sample preparation to signal detection.[1][2][3] Key areas to investigate include low target protein abundance, suboptimal antibody concentrations, inefficient protein transfer, and issues with the detection reagents.[1][2][3]

Q2: How can I determine if my target protein is not abundant enough in my sample?

If your target protein has low expression levels, you may need to increase the amount of protein loaded onto the gel.[1] Consider enriching your sample for the target protein through techniques like immunoprecipitation or cellular fractionation.[1] It's also beneficial to include a positive control lysate known to express the target protein to validate your experimental setup.[3]

Q3: What is the optimal concentration for my primary and secondary antibodies?

Suboptimal antibody concentrations are a frequent cause of low signal.[4][5] Each new antibody, and even new lots of the same antibody, should be optimized.[5][6] This can be achieved through antibody titration, where a range of dilutions is tested to find the concentration that provides the best signal-to-noise ratio.[4][6][7] メーカーの推奨希釈率は出発点として有用ですが、サンプルや実験条件ごとに最適化が必要です。[6]

Q4: How can I check if the protein transfer from the gel to the membrane was successful?

Inefficient protein transfer can lead to a significant loss of signal.[1][8] You can visually check the transfer efficiency by staining the membrane with Ponceau S after transfer.[1][8] This reversible stain will show the protein bands on the membrane, confirming a successful transfer. Also, inspect the gel after transfer to see if any protein remains.

Q5: Could my blocking buffer be interfering with signal detection?

Yes, while blocking is crucial to prevent non-specific binding, over-blocking or using an inappropriate blocking agent can mask the epitope of your target protein, leading to a weak signal.[9][10][11] If you suspect this is an issue, you can try reducing the concentration of the blocking agent, shortening the blocking time, or switching to a different blocking buffer (e.g., from non-fat milk to BSA or a protein-free blocker).[10][11][12]

Troubleshooting Guide for Low Signal

This guide provides a systematic approach to identifying and resolving the cause of low signal in your Western blot experiments.

Diagram: Troubleshooting Logic for Low Western Blot Signal

LowSignalTroubleshooting start Low or No Signal check_transfer Check Protein Transfer (Ponceau S Stain) start->check_transfer transfer_ok Transfer OK? check_transfer->transfer_ok optimize_antibodies Optimize Antibody Concentrations transfer_ok->optimize_antibodies Yes troubleshoot_transfer Troubleshoot Transfer (Optimize time, buffer, etc.) transfer_ok->troubleshoot_transfer No antibodies_ok Antibodies OK? optimize_antibodies->antibodies_ok increase_protein Increase Protein Load or Enrich Target antibodies_ok->increase_protein Yes troubleshoot_antibodies Perform Antibody Titration antibodies_ok->troubleshoot_antibodies No protein_ok Sufficient Protein? increase_protein->protein_ok check_detection Check Detection Reagents (Substrate, Secondary Ab) protein_ok->check_detection Yes troubleshoot_protein Increase Lysate Load or Use IP/Fractionation protein_ok->troubleshoot_protein No detection_ok Detection OK? check_detection->detection_ok final_review Review Entire Protocol (Blocking, Washing, etc.) detection_ok->final_review Yes troubleshoot_detection Use Fresh Substrate, Check Secondary Ab Activity detection_ok->troubleshoot_detection No success Signal Improved final_review->success troubleshoot_transfer->check_transfer troubleshoot_antibodies->optimize_antibodies troubleshoot_protein->increase_protein troubleshoot_detection->check_detection

Caption: A decision tree to systematically troubleshoot low signal in Western blots.

Table: Summary of Troubleshooting Steps
Potential Cause Recommended Action Details
Low Target Protein Abundance Increase protein load or enrich the sample.Load 20-40 µg of total protein as a starting point and optimize from there.[9] Consider immunoprecipitation or fractionation to concentrate the target protein.[1]
Inefficient Protein Transfer Verify transfer with Ponceau S staining. Optimize transfer conditions.For small proteins (<20 kDa), use a 0.2 µm membrane. For larger proteins, extend the transfer time.[13][14] Ensure good contact between the gel and membrane, with no air bubbles.[1][3]
Suboptimal Antibody Concentration Perform antibody titration for both primary and secondary antibodies.Test a range of dilutions to find the optimal concentration that maximizes signal and minimizes background.[6][7] Start with the manufacturer's recommended dilution and create a dilution series.[6]
Inactive Reagents Use fresh antibodies and detection substrate.Ensure antibodies have been stored correctly and are within their expiration date.[2] Prepare fresh chemiluminescent substrate right before use, as its activity can diminish over time.[9][15]
Inappropriate Blocking Optimize the blocking buffer and incubation time.Try different blocking agents (e.g., non-fat milk, BSA, protein-free blockers).[9][10][16] Reduce blocking time if over-blocking is suspected.[2]
Excessive Washing Reduce the number or duration of wash steps.While washing is necessary to reduce background, excessive washing can also wash away the bound antibodies, leading to a weaker signal.[3][17]

Experimental Protocols

Protocol 1: Antibody Titration

This protocol describes how to determine the optimal dilution for a new primary antibody.

  • Prepare Identical Protein Lanes: Load the same amount of your protein lysate into multiple lanes of an SDS-PAGE gel.

  • Transfer: Perform the protein transfer to a membrane as you normally would.

  • Cut the Membrane: After transfer, carefully cut the membrane into vertical strips, ensuring each strip contains one lane of protein.[4][7]

  • Block: Block all membrane strips simultaneously in the same blocking buffer for 1 hour at room temperature.

  • Incubate with Primary Antibody: Prepare different dilutions of your primary antibody in blocking buffer (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000).[6] Incubate each membrane strip in a different antibody dilution overnight at 4°C with gentle agitation.[6] Include a negative control strip with no primary antibody.[6]

  • Wash: Wash all strips four times for 5 minutes each with wash buffer (e.g., TBST).[6][17]

  • Incubate with Secondary Antibody: Incubate all strips in the same dilution of the secondary antibody for 1 hour at room temperature.

  • Wash: Repeat the wash step as in step 6.

  • Detection: Apply the chemiluminescent substrate to all strips and image them simultaneously.

  • Analysis: Compare the signal intensity and background of each strip to determine the optimal primary antibody dilution.

Protocol 2: Optimizing Protein Transfer

This protocol provides steps to improve the efficiency of protein transfer from the gel to the membrane.

  • Choose the Right Membrane: For proteins with a low molecular weight (<20 kDa), use a membrane with a 0.2 µm pore size to prevent them from passing through.[13][14] For most other proteins, a 0.45 µm pore size is suitable.[13][18]

  • Equilibrate the Gel and Membrane: After electrophoresis, equilibrate the gel in transfer buffer for 10-15 minutes.[19] If using a PVDF membrane, pre-wet it in methanol for 30 seconds, rinse with deionized water, and then equilibrate in transfer buffer for at least 5 minutes.[20]

  • Assemble the Transfer Stack: Carefully assemble the transfer sandwich (filter paper, gel, membrane, filter paper), ensuring there are no air bubbles between the gel and the membrane.[1][3]

  • Optimize Transfer Time and Voltage: Transfer conditions depend on the size of your protein and the transfer system (wet or semi-dry). For high molecular weight proteins, a longer transfer time or the addition of 0.1% SDS to the transfer buffer may be necessary. For low molecular weight proteins, reduce the transfer time to avoid "blow-through".[18]

  • Verify Transfer: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. You can also stain the gel with Coomassie Blue to check for any remaining protein.

Diagram: Standard Western Blot Workflow

WesternBlotWorkflow sample_prep 1. Sample Preparation (Lysis & Quantification) sds_page 2. SDS-PAGE (Protein Separation) sample_prep->sds_page transfer 3. Protein Transfer (Gel to Membrane) sds_page->transfer blocking 4. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 5. Primary Antibody Incubation (Binds to Target Protein) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Binds to Primary Ab) primary_ab->secondary_ab detection 7. Detection (Chemiluminescent Signal) secondary_ab->detection imaging 8. Imaging & Analysis detection->imaging

References

Technical Support Center: Differentiating 17-OHP from Steroid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the accurate quantification of 17-hydroxyprogesterone (17-OHP), particularly in distinguishing it from its steroid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately measuring 17-OHP?

A1: The main challenge lies in the structural similarity between 17-OHP and other endogenous steroid isomers. These isomers can have the same mass and similar chemical properties, leading to potential interference in analytical methods. This is particularly problematic in immunoassays where antibodies may cross-react with these structurally related steroids, leading to falsely elevated 17-OHP concentrations.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity, but chromatographic separation of isomers is crucial for accurate quantification.[3][4]

Q2: Which steroid isomers are known to interfere with 17-OHP analysis?

A2: Several steroid isomers can interfere with 17-OHP measurements. The most common interferents include:

  • 11α-hydroxyprogesterone

  • 11β-hydroxyprogesterone

  • 16α-hydroxyprogesterone

  • 21-deoxycortisol

  • 17α-hydroxypregnenolone sulfate[5]

Q3: Why are immunoassays susceptible to interference in 17-OHP measurement?

A3: Immunoassays rely on the specific binding of an antibody to 17-OHP. However, the antibodies used in these assays can also bind to other steroids with similar structures, a phenomenon known as cross-reactivity.[1][2] This lack of complete specificity can lead to an overestimation of the true 17-OHP concentration, which can have significant clinical implications, such as false-positive results in newborn screening for congenital adrenal hyperplasia (CAH).[3][6]

Q4: What is the recommended analytical method for accurate 17-OHP quantification?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate measurement of 17-OHP.[3][6] This is due to its ability to chromatographically separate 17-OHP from its isomers before detection by the mass spectrometer. This separation, combined with the high selectivity of tandem mass spectrometry, provides a more accurate and reliable result compared to immunoassays.[7]

Q5: What are the expected physiological ranges for 17-OHP?

A5: 17-OHP levels vary significantly with age and, in females, with the menstrual cycle. It is crucial to use age- and sex-appropriate reference intervals for accurate interpretation of results. The following table summarizes typical reference ranges, but it is important to note that these can vary between laboratories and analytical methods.

PopulationTypical 17-OHP Reference Range (ng/dL)
Newborns (3-5 days) < 400
Prepubertal Children < 100
Adult Males 30 - 200
Adult Females
- Follicular Phase15 - 100
- Luteal Phase35 - 290
- Postmenopausal< 50

Note: These are approximate ranges. Please refer to the reference ranges provided by the specific laboratory that performed the analysis.

Troubleshooting Guides

Immunoassay Troubleshooting

Issue: Unexpectedly high 17-OHP results.

  • Possible Cause 1: Cross-reactivity with other steroids.

    • Troubleshooting Steps:

      • Review the patient's clinical history and medication list for the presence of other steroids that could cross-react with the immunoassay.

      • Consider re-analyzing the sample using a more specific method, such as LC-MS/MS, to confirm the result.[6]

      • Consult the immunoassay kit's package insert for a list of known cross-reactants and their percentage of cross-reactivity.[1]

  • Possible Cause 2: Sample-related issues.

    • Troubleshooting Steps:

      • Ensure proper sample collection, handling, and storage procedures were followed. Hemolysis, lipemia, or improper storage can affect results.

      • Check for any pre-analytical errors, such as incorrect sample labeling or processing.

Quantitative Data on Steroid Cross-Reactivity in a Progesterone Immunoassay

The following table presents data on the cross-reactivity of various steroids in a commercially available progesterone immunoassay, which can be indicative of potential cross-reactivity in 17-OHP immunoassays due to structural similarities.

CompoundCross-Reactivity (%)
5β-Dihydroprogesterone18.2
17-Hydroxyprogesterone1.6 - 4.9
11-DeoxycortisolSignificant
5α-pregnan-3-ol-20-one0.5 - 4.9
5α-pregnan-3,20-dione0.5 - 4.9
Medroxyprogesterone0.5 - 4.9
Pregnanolone0.5 - 4.9

Data adapted from a study on the Roche Elecsys Progesterone II immunoassay and is for illustrative purposes.[1] Specific cross-reactivity will vary between different immunoassays.

LC-MS/MS Troubleshooting

Issue: Poor chromatographic separation of 17-OHP from its isomers.

  • Possible Cause 1: Suboptimal liquid chromatography (LC) conditions.

    • Troubleshooting Steps:

      • Column Selection: Evaluate the use of a different analytical column. While C18 columns are common, biphenyl or phenyl-hexyl columns can offer alternative selectivity for steroid isomers.[4][8]

      • Mobile Phase Optimization: Adjust the mobile phase composition and gradient profile. Using methanol as the organic modifier can sometimes provide better resolution for steroid isomers compared to acetonitrile.[4] Experiment with different additives, such as ammonium fluoride, which can enhance ionization.[9]

      • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.

  • Possible Cause 2: Matrix effects.

    • Troubleshooting Steps:

      • Sample Preparation: Implement a more rigorous sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively clean up the sample.[10]

      • Internal Standards: Use a stable isotope-labeled internal standard for 17-OHP to compensate for matrix effects and variations in extraction recovery and instrument response.[10]

      • Matrix-Matched Calibrators: Prepare calibration standards in a matrix that closely matches the samples being analyzed (e.g., charcoal-stripped serum) to minimize the impact of matrix effects.

Issue: Low signal intensity or poor sensitivity.

  • Possible Cause 1: Inefficient ionization.

    • Troubleshooting Steps:

      • Optimize the mass spectrometer source parameters, including gas flows, temperatures, and voltages.

      • Consider using atmospheric pressure chemical ionization (APCI) as it can be less prone to matrix effects than electrospray ionization (ESI) for certain steroids.[10]

  • Possible Cause 2: Suboptimal sample preparation.

    • Troubleshooting Steps:

      • Ensure efficient extraction and reconstitution of the sample. Incomplete drying of the extract or reconstitution in an inappropriate solvent can lead to poor sensitivity.

      • Evaluate different SPE sorbents or LLE solvents to maximize the recovery of 17-OHP.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of 17-OHP

This protocol provides a general framework for the analysis of 17-OHP in serum or plasma using LC-MS/MS. Method validation and optimization are essential for each laboratory.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of serum or plasma, add an internal standard (e.g., 17-OHP-d8).[10]

  • Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge.[10]

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[10]

  • Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) for injection into the LC-MS/MS system.[10]

2. Liquid Chromatography

  • Column: A reversed-phase column, such as a C18 or a biphenyl column (e.g., 2.1 x 50 mm, 2.6 µm), is recommended for the separation of steroid isomers.[4][10]

  • Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or ammonium fluoride).[9][11]

  • Mobile Phase B: Methanol or acetonitrile with the same additive as Mobile Phase A.[9][11]

  • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is typically used to achieve optimal separation. The specific gradient profile will need to be optimized.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is important for reproducible retention times.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for 17-OHP and its internal standard should be optimized for the specific instrument.

    • Example 17-OHP transition: m/z 331.2 -> 97.1

    • Example 17-OHP-d8 transition: m/z 339.2 -> 100.2[3]

Visualizations

steroid_synthesis_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 17α-hydroxylase 17-OHP 17-OHP Progesterone->17-OHP 17α-hydroxylase 17-OH-Pregnenolone->17-OHP 3β-HSD DHEA DHEA 17-OH-Pregnenolone->DHEA 17,20-lyase Androstenedione Androstenedione 17-OHP->Androstenedione 17,20-lyase 11-Deoxycortisol 11-Deoxycortisol 17-OHP->11-Deoxycortisol 21-hydroxylase Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-hydroxylase

Caption: Simplified steroid synthesis pathway highlighting the central role of 17-OHP.

lc_msms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection Separation Chromatographic Separation (e.g., Biphenyl Column) Injection->Separation Ionization Ionization (ESI or APCI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for 17-OHP analysis by LC-MS/MS.

References

Technical Support Center: 17-Hydroxypregn-4-en-3-one (17-Hydroxyprogesterone) Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Hydroxypregn-4-en-3-one (17-OHP) detection assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of 17-OHP using common analytical methods such as ELISA and LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)
Issue Potential Cause Recommended Solution
Low Signal or Poor Sensitivity Inadequate antibody-antigen bindingEnsure all reagents are brought to room temperature before use. Verify the correct incubation times and temperatures are followed.[1][2]
Degraded reagentsCheck the expiration dates of all kit components. Store reagents at the recommended temperatures (typically 2-8°C).[3][4] Avoid repeated freeze-thaw cycles of samples and reagents.[5]
Improper plate washingEnsure thorough washing of the microplate wells to remove unbound reagents.[2] Use a multichannel pipette or an automated plate washer for consistency. Do not allow wells to dry out between steps.[2]
Incorrect sample dilutionPrepare fresh sample dilutions and ensure they fall within the assay's dynamic range.[6]
High Background Insufficient washingIncrease the number of wash cycles or the soaking time during washing steps.[2]
Cross-reactivity with other steroidsConsider sample purification or extraction to remove interfering substances.[6][7] Note that some cross-reactivity with structurally similar steroids is inherent to immunoassays.[8]
Contaminated reagents or equipmentUse clean, dedicated reservoirs for reagents. Use new pipette tips for each sample and reagent.[2][4]
Poor Reproducibility (High %CV) Pipetting errorsUse calibrated pipettes and practice consistent pipetting technique.[2] Performing replicates (duplicates or triplicates) can help identify random errors.[9]
Temperature variationsEnsure uniform temperature across the microplate during incubation. Avoid placing the plate in direct sunlight or near drafts.[1]
Edge effectsTo minimize edge effects, consider not using the outermost wells of the plate for samples or standards.
Unexpectedly Low Results in High Concentration Samples High-dose "hook effect"If you suspect a sample contains a very high concentration of 17-OHP, dilute the sample and re-run the assay.[10] The hook effect can lead to falsely low readings in competitive ELISAs.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Inefficient ionizationOptimize ionization source parameters (e.g., temperature, gas flows). Atmospheric pressure chemical ionization (APCI) can be less prone to matrix effects than electrospray ionization (ESI) for 17-OHP.
Suboptimal sample extraction and cleanupEnsure efficient extraction of 17-OHP from the sample matrix. Methods like liquid-liquid extraction (LLE) with methyl t-butyl ether (MTBE) or solid-phase extraction (SPE) are commonly used.[11][12]
Matrix effects (ion suppression or enhancement)Use a stable isotope-labeled internal standard (e.g., 17-OHP-d8) to compensate for matrix effects.[11][13] Ensure adequate chromatographic separation of 17-OHP from co-eluting matrix components.[13]
Peak Tailing or Broadening Poor chromatographyEnsure the mobile phase composition is optimal for the column used. Check for column degradation or contamination. A guard column can help protect the analytical column.
Sample solvent mismatchThe sample reconstitution solvent should be compatible with the initial mobile phase conditions to ensure good peak shape.[11]
Inaccurate Quantification Interference from isobaric compoundsEnsure sufficient chromatographic separation from isobaric compounds like 11-deoxycorticosterone.[14] Use of multiple reaction monitoring (MRM) enhances specificity.[8]
Improper calibration curvePrepare calibrators in a matrix similar to the samples being analyzed (e.g., stripped serum) to account for matrix effects.[8] Use a sufficient number of calibration points to cover the expected concentration range.
Carryover Contamination from a previous high-concentration sampleImplement a rigorous wash cycle for the autosampler and injection port between samples. Injecting a blank sample after a high-concentration sample can verify the effectiveness of the wash.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary methods for detecting 17-OHP?

A1: The two primary methods for the quantitative analysis of 17-OHP are enzyme-linked immunosorbent assays (ELISAs) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][15] LC-MS/MS is generally considered more specific and sensitive.[8][14]

Q2: Why is LC-MS/MS often preferred over immunoassays for 17-OHP detection?

A2: LC-MS/MS offers higher analytical selectivity and sensitivity.[8] Immunoassays can be prone to cross-reactivity from other structurally related steroids, which can lead to falsely elevated results.[8] LC-MS/MS provides three levels of selectivity: sample preparation, chromatographic separation, and mass spectrometric detection, which minimizes interferences.[8]

Q3: What are the typical biological matrices used for 17-OHP analysis?

A3: 17-OHP is most commonly measured in serum and plasma.[3][5][6] It can also be analyzed in dried blood spots (DBS), which is common for newborn screening, as well as in urine, and fecal extracts.[6][13]

Sample Preparation & Handling

Q4: What are the best practices for collecting and storing serum/plasma samples for 17-OHP analysis?

A4: Blood should be collected and the serum or plasma separated promptly.[16] For short-term storage, samples are stable at 4°C for several days. For long-term storage, samples should be kept at -20°C or lower.[12] It is important to avoid multiple freeze-thaw cycles.[5]

Q5: Is sample extraction necessary for all assay types?

A5: For LC-MS/MS analysis, sample extraction (e.g., LLE or SPE) is a critical step to remove proteins and other interfering substances.[8][11] For some ELISAs, particularly those for serum or plasma, extraction may be recommended to improve accuracy and reduce matrix effects.[6]

Assay Performance & Data Interpretation

Q6: What is a typical limit of detection (LOD) for 17-OHP assays?

A6: The LOD varies by method. Competitive ELISAs can have sensitivities in the range of 20-40 pg/mL.[3][6][17] LC-MS/MS methods can achieve even higher sensitivity, with the ability to quantify low physiological levels.[8][18]

Q7: What factors can influence baseline 17-OHP levels?

A7: 17-OHP levels are influenced by age, with the highest levels observed in newborns.[9] Levels also exhibit a diurnal variation, with peaks in the morning.[9][14] In women, there is cyclical variation, with higher levels during the luteal phase of the menstrual cycle.[9][14] Premature infants and stressed or sick newborns may also have transiently elevated levels.[19][20]

Quantitative Data Summary

The following tables summarize the performance characteristics of different 17-OHP detection methods.

Table 1: ELISA Kit Performance Characteristics

Parameter Invitrogen Competitive ELISA [6]Assay Genie ELISA [5]Monobind AccuLite® CLIA [17]FineTest ELISA [21]
Assay Type Competitive ELISACompetitive ELISACompetitive CLIACompetitive ELISA
Sample Type Serum, Plasma, Urine, Fecal ExtractSerum, Plasma, LysateSerumSerum, Plasma
Sensitivity 20.3 pg/mLNot Specified0.040 ng/mL (40 pg/mL)Not Specified
Assay Range 24.69 - 6000 pg/mLNot SpecifiedNot SpecifiedNot Specified
Intra-assay CV 6.6%Not SpecifiedNot SpecifiedNot Specified
Inter-assay CV 8%Not SpecifiedNot SpecifiedNot Specified

Table 2: LC-MS/MS Method Performance Characteristics

Parameter Thermo Fisher Scientific Method Waters Corporation Method [8]Wudy et al. Method [22]
Sample Type Human Blood SerumSerumPlasma
Sample Volume 200 µL100 µLNot Specified
Extraction Method Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Ethyl Acetate and Extrelut Columns
Analytical Range 10 - 1,000 ng/dL0.76 - 303 nmol/LNot Specified
Sensitivity LLOQ of 10 ng/dLQuantification at 0.76 nmol/L0.06 pmol yielded S/N of 13
Recovery 87% (Internal Standard)Not SpecifiedNot Specified
Precision (%CV) Not Specified<20% RSD at 0.76 nmol/L7.4 - 12.0%

Experimental Protocols

Protocol 1: 17-OHP Extraction from Serum for LC-MS/MS (LLE Method)

This protocol is a generalized representation based on common procedures.[11]

  • Sample Aliquoting: Aliquot 200 µL of serum, calibrators, or quality control samples into clean microcentrifuge tubes.

  • Internal Standard Spiking: Add a known amount of deuterated internal standard (e.g., 17-OHP-d8) to each tube.

  • Extraction: Add 1 mL of methyl t-butyl ether (MTBE) to each tube.

  • Mixing: Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the tubes to separate the layers.

  • Drying: Carefully transfer the upper organic layer to a new set of tubes and evaporate the solvent to dryness under a gentle stream of nitrogen, possibly with gentle heating.

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 150 µL) of a solvent mixture compatible with the LC mobile phase (e.g., 50:50 water:methanol).

  • Analysis: Vortex briefly, and inject a portion (e.g., 50 µL) into the LC-MS/MS system.

Protocol 2: Competitive ELISA for 17-OHP

This is a general protocol for a competitive ELISA. Refer to the specific kit manual for detailed instructions.[6][7]

  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature.

  • Standard/Sample Addition: Pipette standards and samples (either neat or extracted) into the appropriate wells of the antibody-coated microplate.

  • HRP-Conjugate Addition: Add the 17-OHP-HRP conjugate to each well.

  • Antibody Addition: Add the anti-17-OHP antibody to each well to initiate the competitive binding reaction.

  • Incubation: Incubate the plate for the specified time and temperature (e.g., 1 hour at room temperature on a shaker).

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 20-30 minutes). A blue color will develop.

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Read the optical density of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 17-OHP in the samples from this curve.

Visualizations

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Serum/Plasma Sample (200 µL) is Add Internal Standard (17-OHP-d8) sample->is extraction Liquid-Liquid Extraction (MTBE) is->extraction dry Evaporate to Dryness extraction->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc HPLC Separation (Reversed-Phase Column) reconstitute->lc ms Tandem Mass Spectrometry (APCI, SRM/MRM) lc->ms data Data Acquisition & Processing ms->data competitive_elisa_workflow cluster_binding Competitive Binding cluster_detection Detection plate Antibody-Coated Plate add_sample Add Sample/Standard (17-OHP) plate->add_sample add_conjugate Add Enzyme-Labeled 17-OHP plate->add_conjugate wash1 Wash to Remove Unbound add_conjugate->wash1 substrate Add TMB Substrate wash1->substrate stop Add Stop Solution substrate->stop read Read Absorbance (450 nm) stop->read steroidogenesis_pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone ohp17 17-OH Progesterone progesterone->ohp17 17α-Hydroxylase deoxycortisol 11-Deoxycortisol ohp17->deoxycortisol 21-Hydroxylase enzyme21 21-Hydroxylase (Deficient in CAH) ohp17->enzyme21 cortisol Cortisol deoxycortisol->cortisol 11β-Hydroxylase enzyme21->deoxycortisol

References

Technical Support Center: 17-Hydroxypregn-4-en-3-one Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17-Hydroxypregn-4-en-3-one (17-OHP) in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce variability and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in cell culture experiments?

This compound, also known as 17-hydroxyprogesterone (17-OHP), is an endogenous steroid and a crucial intermediate in the biosynthesis of steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens.[1][2][3] In cell culture, particularly with steroidogenic cell lines like H295R, it is a key analyte for studying the effects of chemical compounds on steroidogenesis.[4][5][6]

Q2: Which cell line is most commonly used for studying 17-OHP production and its regulation?

The human adrenocortical carcinoma cell line NCI-H295R is the most widely used and recommended model for in vitro steroidogenesis assays.[4][5][6] This cell line expresses the key enzymes required for the synthesis of corticosteroids and sex steroids.[4][6]

Q3: What are the main sources of variability in 17-OHP cell culture experiments?

Several factors can contribute to variability in 17-OHP experiments:

  • Cell Culture Conditions: Variations in media composition, serum concentration, and incubation times can significantly impact steroid production.[7]

  • Cell Passage Number: The characteristics of cell lines can change with increasing passage number, affecting their steroidogenic capacity.[8][9] It is recommended to use H295R cells for experiments between passages 4 and 10.[4][10]

  • Serum Batch-to-Batch Variability: Fetal bovine serum (FBS) and other sera contain endogenous steroids and growth factors that can interfere with the assay and introduce variability between batches.[11]

  • Analytical Method: The choice of quantification method (e.g., ELISA, LC-MS/MS) can influence the accuracy and precision of 17-OHP measurements.[6] LC-MS/MS is generally considered more specific and less prone to cross-reactivity than immunoassays.

  • Solvent and Chemical Purity: The purity of the test compounds and the solvent used can affect cell viability and hormone production.

Troubleshooting Guides

Issue 1: High Variability in Baseline 17-OHP Levels Between Experiments

Possible Causes & Solutions:

Cause Troubleshooting Step
Inconsistent Cell Passage Number Use cells within a consistent and narrow passage range for all experiments (e.g., passages 4-8 for H295R). Document the passage number for each experiment.[8][9]
Serum Batch Variation Test new batches of serum before use in critical experiments. Consider using charcoal-stripped serum to reduce endogenous steroids or transitioning to a serum-free medium.[11]
Inconsistent Seeding Density Ensure a consistent cell seeding density across all wells and plates. Optimize and validate the seeding density for your specific cell line and experimental conditions.
Variable Incubation Times Strictly adhere to the same incubation times for all experiments. Use a calibrated timer and stagger plate handling to ensure consistent exposure periods.
Media Composition Drift Prepare fresh media for each experiment and ensure all components are from the same lot, if possible. Document the lot numbers of all reagents.
Issue 2: Poor or Inconsistent Response to Positive Controls (e.g., Forskolin)

Possible Causes & Solutions:

Cause Troubleshooting Step
Suboptimal Cell Health Monitor cell viability regularly. Ensure cells are healthy and actively proliferating before starting an experiment. Do not use cells that are over-confluent.
Incorrect Concentration of Positive Control Verify the concentration and proper storage of the positive control stock solution. Prepare fresh dilutions for each experiment.
Loss of Cell Line Responsiveness If cells are at a high passage number, they may lose their responsiveness. Thaw a new, low-passage vial of cells.[9]
Inhibitory Components in Media Ensure no components in the media or from the test compounds are inhibiting the action of the positive control.
Issue 3: Discrepancies Between ELISA and LC-MS/MS Results

Possible Causes & Solutions:

Cause Troubleshooting Step
Antibody Cross-Reactivity (ELISA) Immunoassays may show cross-reactivity with structurally similar steroids, leading to artificially high readings. Confirm key findings with a more specific method like LC-MS/MS.
Matrix Effects (LC-MS/MS) Components in the cell culture medium can interfere with the ionization of the analyte, leading to signal suppression or enhancement. Optimize the sample preparation and chromatographic separation to minimize matrix effects.[12]
Different Limits of Quantification (LOQ) The two methods may have different sensitivities. Ensure that the measured concentrations are well within the validated linear range of each assay.[6]

Experimental Protocols

Protocol 1: H295R Cell Culture and Maintenance

This protocol is adapted from the OECD Test Guideline 456.[5][13]

Materials:

  • NCI-H295R cells (ATCC CRL-2128)

  • DMEM/F12 medium

  • Nu-Serum™ I Growth Medium Supplement

  • ITS+ Premix (Insulin, Transferrin, Selenium)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture H295R cells in a 1:1 mixture of DMEM/F12 supplemented with Nu-Serum™ and ITS+ Premix. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Change the culture medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them. a. Aspirate the medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with complete growth medium and centrifuge the cells. d. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

  • For experiments, use cells between passages 4 and 10.[4][10]

Protocol 2: H295R Steroidogenesis Assay (OECD TG 456)

Procedure:

  • Seed H295R cells in 24-well plates at a density that allows them to reach approximately 50-60% confluency after 24 hours.

  • After 24 hours of acclimation, replace the medium with fresh medium containing the test chemical at various concentrations. Include a solvent control and positive controls (e.g., forskolin to induce steroidogenesis and prochloraz to inhibit it).[13]

  • Expose the cells to the test compounds for 48 hours.[13]

  • After the exposure period, collect the cell culture medium for hormone analysis. Store at -80°C until analysis.

  • Assess cell viability using a suitable method (e.g., MTT assay).

  • Quantify the concentration of 17-OHP and other steroid hormones in the collected medium using a validated analytical method such as LC-MS/MS or ELISA.[6]

Visualizations

Signaling Pathway of Steroidogenesis

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 17-OHP This compound (17-OHP) Progesterone->17-OHP CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 17-OH-Pregnenolone->17-OHP 3β-HSD DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17-OHP->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione 17-OHP->Androstenedione CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol CYP19A1

Caption: Simplified steroidogenesis pathway highlighting the central role of this compound.

Experimental Workflow for H295R Steroidogenesis Assay

H295R_Workflow cluster_prep Day 1: Cell Preparation cluster_exposure Day 2-3: Compound Exposure cluster_analysis Day 4: Analysis A Seed H295R cells in 24-well plates B Incubate for 24h (37°C, 5% CO2) A->B C Replace medium with test compound dilutions B->C D Incubate for 48h C->D E Collect supernatant for hormone analysis D->E F Assess cell viability (e.g., MTT assay) D->F G Quantify 17-OHP (LC-MS/MS or ELISA) E->G Troubleshooting_Logic Start High Variability in 17-OHP Data Q1 Is cell passage number consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is serum batch consistent? A1_Yes->Q2 Sol1 Standardize and document cell passage number. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are incubation times and seeding densities strictly controlled? A2_Yes->Q3 Sol2 Test new serum batches or use charcoal-stripped serum. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Variability Reduced A3_Yes->End Sol3 Implement and verify strict protocol adherence. A3_No->Sol3 Sol3->End

References

Validation & Comparative

A Researcher's Guide to Validating 17-Hydroxyprogesterone (17-OHP) Serum Measurements Against a Reference Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

17-Hydroxypregn-4-en-3-one, more commonly known as 17-hydroxyprogesterone (17-OHP), is a crucial endogenous steroid hormone synthesized primarily in the adrenal glands and gonads. It serves as a key precursor in the biosynthesis of cortisol.[1][2] Accurate measurement of 17-OHP in serum is paramount for the diagnosis and management of various endocrine disorders, most notably Congenital Adrenal Hyperplasia (CAH).[3][4][5] CAH is a group of inherited disorders affecting the adrenal glands, with over 90% of cases stemming from a deficiency in the 21-hydroxylase enzyme.[5][6] This deficiency leads to a build-up of 17-OHP in the blood, making its quantification a primary biomarker for CAH screening and diagnosis.[4][5]

While immunoassays (IA), such as ELISA and RIA, are widely used for routine 17-OHP measurement due to their high throughput, they are known to suffer from a lack of specificity, often leading to falsely elevated results.[7][8] This is largely due to cross-reactivity with other structurally similar steroids.[7][9] Consequently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard and reference measurement procedure, offering superior analytical specificity and accuracy.[6][7][10][11]

This guide provides a comprehensive comparison of LC-MS/MS as a reference method against immunoassays for the quantification of 17-OHP in serum. It includes detailed experimental protocols, comparative performance data, and visual workflows to assist researchers, scientists, and drug development professionals in validating their own 17-OHP assays.

Steroid Biosynthesis Pathway

The accurate measurement of 17-OHP is critical for diagnosing disruptions in the steroidogenesis pathway. The diagram below illustrates the central role of 17-OHP as a precursor to cortisol and the consequences of an enzyme deficiency, such as 21-hydroxylase deficiency.

cluster_pathway Simplified Adrenal Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone OHPreg 17-OH-Pregnenolone Pregnenolone->OHPreg 17α-hydroxylase Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OHP 17-OH-Progesterone (17-OHP) OHPreg->OHP 3β-HSD DHEA DHEA OHPreg->DHEA 17,20-lyase Progesterone->OHP 17α-hydroxylase DOC 11-Deoxycorticosterone Progesterone->DOC 21-hydroxylase S 11-Deoxycortisol OHP->S 21-hydroxylase Block in CAH Androstenedione Androstenedione OHP->Androstenedione 17,20-lyase Corticosterone Corticosterone DOC->Corticosterone 11β-hydroxylase Cortisol Cortisol S->Cortisol 11β-hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone synthase

Caption: Simplified steroid biosynthesis pathway highlighting 17-OHP.

Experimental Protocols

Detailed and robust protocols are essential for accurate and reproducible measurements. Below are representative protocols for the reference method (LC-MS/MS) and a common immunoassay (ELISA).

Reference Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the sensitive and specific quantification of 17-OHP in human serum.

1. Sample Preparation (Extraction)

  • Internal Standard Spiking: To 200 µL of serum sample, calibrator, or quality control sample, add a deuterated internal standard (e.g., 17-OHP-d8).

  • Liquid-Liquid Extraction (LLE): Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of heated nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a water/methanol (1:1) solution, vortex, and transfer to an autosampler vial for analysis.

    • Alternative: A combination of solid-phase extraction (SPE) and LLE can also be used for sample cleanup.[10]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Use a reverse-phase column (e.g., C18) suitable for steroid separation.

    • Mobile Phase: Employ a gradient elution using a combination of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.[12]

    • Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

    • Run Time: Chromatographic separation is typically achieved in under 10 minutes.[12][13]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[10]

    • Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode.

    • Transitions: Monitor specific precursor-to-product ion transitions for both 17-OHP (e.g., m/z 331 > 97 or 331 > 109) and its deuterated internal standard (e.g., m/z 339 > 113).[6][13]

3. Quantification

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of 17-OHP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for 17-OHP quantification.

1. Sample and Reagent Preparation

  • Allow all reagents and samples to reach room temperature.[14]

  • Samples with expected high concentrations of 17-OHP should be diluted.[14]

2. Assay Procedure

  • Sample Addition: Pipette 25 µL of each standard, control, and serum sample into the appropriate wells of the microplate pre-coated with anti-17-OHP antibodies.[2][15]

  • Conjugate Addition: Add 150-200 µL of 17-OHP-Horseradish Peroxidase (HRP) conjugate to each well.[14][15]

  • Incubation: Gently shake the plate to mix and incubate for 60 minutes at room temperature.[2][15]

  • Washing: Discard the incubation solution and wash the wells 3-4 times with the provided diluted wash buffer.[15]

  • Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.[14]

  • Second Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[14]

  • Stopping Reaction: Add 100 µL of stop solution (e.g., sulfuric acid) to each well to terminate the reaction.[14]

3. Detection and Quantification

  • Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of 450 nm.[16]

  • The concentration of 17-OHP is inversely proportional to the color intensity.[2]

  • Construct a standard curve and determine the concentrations of the unknown samples.

Validation Workflow

A structured validation workflow is critical to objectively compare an assay against a reference method. This involves assessing key performance characteristics to ensure the method is fit for its intended purpose.

cluster_workflow Assay Validation Workflow Sample Serum Sample Collection & Preparation Split Sample Aliquoting Sample->Split LCMS Reference Method (LC-MS/MS) Split->LCMS Ref. Analysis IA Test Method (Immunoassay) Split->IA Test Analysis Precision Precision (Intra- & Inter-Assay) LCMS->Precision Accuracy Accuracy & Recovery (Spiked Samples) LCMS->Accuracy Linearity Linearity & LLOQ (Serial Dilutions) LCMS->Linearity Compare Method Comparison (Native Samples) LCMS->Compare IA->Precision IA->Accuracy IA->Linearity IA->Compare Analysis Data Analysis (Bias, Correlation) Precision->Analysis Accuracy->Analysis Linearity->Analysis Compare->Analysis Report Validation Report Analysis->Report

Caption: Workflow for validating a test method against a reference method.

Performance Data Comparison

The following tables summarize quantitative data from studies comparing LC-MS/MS and immunoassay methods for 17-OHP measurement.

Table 1: Assay Precision

Precision is assessed by the coefficient of variation (CV %), with lower values indicating higher precision.

MethodConcentration (nmol/L)Intra-assay CV (%)Inter-assay CV (%)Source(s)
LC-MS/MS 215.415.4[13]
77.410.0[13]
27-7.9[13]
2.46 - 102.720.4 - 0.80.6 - 2.0[10]
Immunoassay (RIA) 1.47.1-[13]
0.93.5-[13]

Table 2: Accuracy and Linearity

Accuracy is often measured by recovery experiments, while linearity defines the range over which the assay is accurate.

ParameterLC-MS/MSImmunoassaySource(s)
Accuracy / Recovery (%) 100.0 - 100.2Not consistently reported[10]
Linear Range (nmol/L) 0.16 - 800.3 - 37.8 (RIA)[13]
Lower Limit of Quantitation (LLOQ) 0.1 nmol/L0.2 nmol/L (RIA)[13]

Table 3: Method Comparison - Bias Analysis

Bland-Altman analysis reveals the mean difference (bias) between methods. A negative bias indicates that the immunoassay tends to overestimate 17-OHP levels compared to LC-MS/MS.

Comparison GroupMean Difference (Bias)Limits of AgreementSource(s)
False Positive Neonatal Samples -36.1%-97.8% to 26.4%[6][17]
True Positive CAH Samples -45.5%-90.7% to 0.4%[6][17]
External Quality Assurance Samples -11.1%-38.8% to 27.6%[6][17]

Studies have consistently found that immunoassay methods yield significantly higher 17-OHP concentrations than LC-MS/MS.[18] This discrepancy is particularly pronounced in newborn screening, where immunoassay's high false-positive rate (over 98%) can be dramatically reduced by implementing LC-MS/MS as a second-tier test.[6][19] The positive predictive value of screening was shown to increase from 1.71% to 11.1% after implementing LC-MS/MS.[6][19]

Conclusion

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of serum 17-OHP, LC-MS/MS stands as the unequivocal reference method. Its high specificity, precision, and accuracy are well-documented.[10] While immunoassays offer ease of use and high throughput, their performance is often compromised by significant positive bias due to cross-reactivity, leading to overestimated values.[8][9][18]

When validating a 17-OHP immunoassay, it is crucial to perform a rigorous comparison against a validated LC-MS/MS reference method. This validation should include assessments of precision, accuracy, linearity, and a thorough analysis of bias using native patient samples. Understanding the limitations of immunoassays and confirming their performance against the gold standard is essential for ensuring the integrity of clinical and research data.

References

A Comparative Guide to the Progestogenic Activity of 17α-Hydroxyprogesterone and Progesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the progestogenic activity of 17α-Hydroxyprogesterone (17-OHP), also known as 17-Hydroxypregn-4-en-3-one, and Progesterone. The comparison is based on quantitative experimental data from receptor binding assays, gene expression studies, and in vivo bioassays. Detailed methodologies for key experiments are provided to support data interpretation and future research.

Executive Summary

Progesterone is the primary endogenous progestogen, exhibiting high affinity for the progesterone receptor (PR) and robust biological activity. In contrast, its metabolic precursor, 17α-Hydroxyprogesterone, demonstrates significantly weaker progestogenic activity in most standard assays. While 17-OHP displays a dramatically lower binding affinity for the progesterone receptor, historical in vivo data in mice suggest a context-dependent potency that warrants careful consideration. The synthetic ester derivative, 17α-hydroxyprogesterone caproate (17-OHPC), has a distinct pharmacological profile and is often studied in clinical contexts, but this guide focuses on the parent compound, 17-OHP, in comparison to progesterone.

Data Presentation: Quantitative Comparison

The progestogenic activity of a compound is primarily determined by its ability to bind to and activate the progesterone receptor (PR). The following tables summarize key quantitative data from in vitro experiments comparing 17-OHP and progesterone.

Table 1: Progesterone Receptor Binding Affinity

This table presents data from competitive binding assays, where the ability of a compound to displace a radiolabeled ligand from the progesterone receptor is measured. The IC50 value represents the concentration of the compound required to inhibit 50% of the radioligand binding, with lower values indicating higher affinity. The Relative Binding Affinity (RBA) is calculated relative to progesterone (set at 100%).

CompoundReceptor TypeIC50 (nM)Relative Binding Affinity (%)
Progesterone rhPR-B (human)2.1 ± 0.3100
17α-Hydroxyprogesterone rhPR-B (human)200 ± 501
Progesterone rhPR-A (human)3.0 ± 0.4100
17α-Hydroxyprogesterone rhPR-A (human)300 ± 1001
Progesterone Rabbit Uterine PR1.4 ± 0.1100
17α-Hydroxyprogesterone Rabbit Uterine PR44 ± 13

Data sourced from Attardi et al., 2007.[1]

The data clearly indicates that 17α-Hydroxyprogesterone has a binding affinity for both human progesterone receptor isoforms (A and B) that is approximately 100-fold lower than that of progesterone.[1][2]

Table 2: In Vitro Gene Expression and In Vivo Bioassay Activity

This table summarizes the functional consequences of receptor binding, including the ability to stimulate a progesterone-responsive gene (alkaline phosphatase) and outcomes from classical in vivo bioassays.

Assay TypeSpecies/SystemProgesterone Activity17α-Hydroxyprogesterone Activity
Alkaline Phosphatase Induction T47Dco Human Breast Cancer CellsEC50 = 0.13 ± 0.01 nMComparable activity to progesterone (data for 17-OHPC ester)[1]
Clauberg Test RabbitActiveInactive[3]
Hooker-Forbes Bioassay MouseActive (Reference)~60 times more potent than progesterone[3]

A significant finding is the stark contrast between in vitro binding affinity and the results of the Hooker-Forbes bioassay in mice.[3] While 17-OHP binds poorly to the PR, it exhibits potent activity in this specific mouse model.[3] Conversely, in the rabbit-based Clauberg test, 17-OHP is inactive, highlighting critical species-specific differences in metabolism or mechanism of action.[3]

Signaling Pathway and Experimental Workflows

Visualizations of the canonical progesterone signaling pathway and a standard experimental workflow provide a clear understanding of the mechanisms and methodologies discussed.

Progesterone Receptor Signaling Pathway

Progesterone mediates its effects primarily through the classical genomic pathway. The steroid hormone diffuses across the cell membrane and binds to the intracellular progesterone receptor (PR). This binding event causes the dissociation of heat shock proteins (HSPs), leading to receptor dimerization and translocation into the nucleus. Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as Progesterone Response Elements (PREs), recruiting co-activators and initiating the transcription of target genes.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P Progesterone PR_HSP PR-HSP Complex P->PR_HSP Binding PR_active Active PR Dimer PR_HSP->PR_active HSP Dissociation & Dimerization PRE PRE (DNA) PR_active->PRE Nuclear Translocation & DNA Binding Transcription Gene Transcription PRE->Transcription Recruits Co-activators mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis (Cellular Response) mRNA->Protein Synthesis

Caption: Classical genomic signaling pathway of the progesterone receptor.

Experimental Workflow: Competitive Receptor Binding Assay

The following diagram illustrates the typical workflow for a fluorescence polarization-based competitive binding assay used to determine the IC50 of a test compound.

Binding_Assay_Workflow prep_reagents 1. Prepare Reagents - PR-LBD (Receptor) - Fluorescent Ligand - Assay Buffer add_complex 4. Add pre-mixed Receptor/Fluorescent Ligand Complex to all wells prep_reagents->add_complex prep_compounds 2. Prepare Serial Dilution of Test Compounds (e.g., 17-OHP, Progesterone) plate_setup 3. Add Test Compounds to 96-well Plate prep_compounds->plate_setup plate_setup->add_complex incubate 5. Incubate Plate (e.g., 2-4 hours at RT) Protected from light add_complex->incubate read_plate 6. Measure Fluorescence Polarization (FP) incubate->read_plate analyze 7. Analyze Data - Plot FP vs. log[Compound] - Calculate IC50 values read_plate->analyze

Caption: Workflow for a fluorescence polarization competitive binding assay.

Experimental Protocols

Detailed methodologies for the key assays are provided below.

Progesterone Receptor Competitive Binding Assay

This protocol is based on a homogenous, fluorescence polarization (FP) method.

  • Objective: To determine the relative binding affinity of test compounds to the progesterone receptor ligand-binding domain (PR-LBD).

  • Principle: A fluorescently-tagged progesterone ligand (tracer) binds to the PR-LBD, resulting in a high FP signal. Unlabeled competitor compounds (progesterone, 17-OHP) compete for binding, displacing the tracer and causing a decrease in the FP signal. The concentration at which 50% of the tracer is displaced (IC50) is determined.

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of progesterone (standard) and 17-OHP (test compound) in assay buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.

    • Reaction Setup: In a 96-well microplate, add 50 µL of each compound dilution.

    • Complex Preparation: Prepare a 2X working solution of the PR-LBD and a fluorescent progesterone tracer (e.g., Fluormone™ PL Red) in assay buffer.[4]

    • Assay Initiation: Add 50 µL of the 2X receptor/tracer complex to each well, bringing the total volume to 100 µL. Include control wells for 0% competition (receptor/tracer only) and 100% competition (receptor/tracer with a saturating concentration of unlabeled progesterone).[4]

    • Incubation: Cover the plate and incubate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.

    • Data Acquisition: Measure the fluorescence polarization of each well using a suitable microplate reader.

    • Analysis: Plot the FP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound. The RBA is calculated as: (IC50 of Progesterone / IC50 of Test Compound) x 100.

In Vivo Progestational Bioassay (Clauberg Test)

This is a classical, semi-quantitative bioassay for determining progestational activity.

  • Objective: To assess the ability of a compound to induce progestational changes in the uterine endometrium of a suitably prepared animal.

  • Principle: The test relies on the physiological principle that estrogen "primes" the uterus, causing endometrial proliferation. Subsequent administration of a progestogen induces the transformation of the proliferative endometrium into a secretory state, which can be assessed histologically.

  • Methodology:

    • Animal Model: Immature female rabbits (typically ~1 kg) are used.

    • Estrogen Priming: The animals are treated with daily injections of an estrogen (e.g., estradiol benzoate) for 6-8 consecutive days to induce endometrial proliferation.

    • Compound Administration: Following the estrogen priming phase, the test compound (17-OHP or progesterone) is administered daily for 5 consecutive days. A vehicle control group receives the injection vehicle only.

    • Tissue Collection: 24 hours after the final injection, the animals are euthanized, and the uteri are excised.

    • Histological Analysis: The uterine tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).

    • Scoring: The degree of endometrial transformation is assessed microscopically and scored on a semi-quantitative scale (e.g., McPhail scale from +1 to +4), based on the extent of glandular proliferation and branching. A score of 0 or +1 is considered negative, while scores of +2 or higher indicate progestational activity.

References

A Comparative Guide to 17-alpha-Hydroxyprogesterone and 17-alpha-hydroxypregnenolone in Steroid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 17-alpha-Hydroxyprogesterone (17-OHP) and 17-alpha-hydroxypregnenolone (17-OHPreg), two critical intermediates in the intricate pathways of steroid hormone synthesis. Understanding the distinct roles and metabolic fates of these molecules is paramount for research in endocrinology, reproductive biology, and the development of therapeutics targeting steroidogenic pathways.

Introduction to Steroidogenesis: A Tale of Two Pathways

Steroidogenesis is the biological process by which steroid hormones are generated from cholesterol. The synthesis of glucocorticoids, mineralocorticoids, and sex steroids (androgens and estrogens) involves a series of enzymatic reactions. At a crucial juncture in this complex network lies the enzyme Cytochrome P450 17A1 (CYP17A1), a single protein possessing dual enzymatic functions: 17α-hydroxylase and 17,20-lyase activities.[1] The substrates for CYP17A1's initial hydroxylase activity are pregnenolone and progesterone, leading to the formation of 17-OHPreg and 17-OHP, respectively.[2] These two molecules then stand at a metabolic crossroads, their fates determining the downstream production of either cortisol or sex hormones.

The Central Role of CYP17A1: A Dual-Function Enzyme

CYP17A1 is the key enzyme that acts on both 17-OHPreg and 17-OHP. Its 17,20-lyase activity is responsible for cleaving the C17-C20 bond, a critical step in the synthesis of androgens.[1] However, the efficiency of this lyase activity differs significantly between the two substrates, profoundly influencing the direction of steroid synthesis.

The Δ5 and Δ4 Pathways: Two Diverging Roads

The steroidogenic pathways are often categorized into the Δ5 and Δ4 pathways, distinguished by the structure of their steroid intermediates.

  • The Δ5 Pathway ("Pregnenolone Pathway"): This pathway involves steroids with a double bond between carbons 5 and 6. 17-OHPreg is a key intermediate in this pathway. The 17,20-lyase activity of CYP17A1 preferentially acts on 17-OHPreg to produce dehydroepiandrosterone (DHEA), a precursor to androgens and estrogens.[1]

  • The Δ4 Pathway ("Progesterone Pathway"): This pathway involves steroids with a double bond between carbons 4 and 5. 17-OHP is a central molecule in this pathway. While CYP17A1 can also cleave the C17-C20 bond of 17-OHP to produce androstenedione, this reaction is significantly less efficient in humans compared to the conversion of 17-OHPreg to DHEA.[3][4] Consequently, the primary fate of 17-OHP in the adrenal glands is to serve as a precursor for cortisol synthesis through the action of 21-hydroxylase (CYP21A2) and 11β-hydroxylase (CYP11B1).[5]

Quantitative Comparison of Enzymatic Reactions

The preference of human CYP17A1 for 17-OHPreg as a substrate for its 17,20-lyase activity is evident in the kinetic parameters of the enzyme.

SubstrateEnzyme ActivityKm (µM)kcat (min⁻¹)Catalytic Efficiency (kcat/Km)
17α-hydroxypregnenolone17,20-lyase1.20.240.20
17α-hydroxyprogesterone17,20-lyase21.9--

This data clearly demonstrates that human CYP17A1 has a much higher affinity (lower Km) for 17-OHPreg in the 17,20-lyase reaction. The catalytic efficiency for the conversion of 17-OHPreg to DHEA is approximately 50-fold higher than for the conversion of 17-OHP to androstenedione.[3][4]

Visualizing the Steroid Synthesis Pathways

The following diagrams illustrate the central roles of 17-OHP and 17-OHPreg in the steroidogenic pathways.

steroid_synthesis cluster_delta5 Δ5 Pathway cluster_delta4 Δ4 Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 17-OHPregnenolone 17-OHPregnenolone Pregnenolone->17-OHPregnenolone CYP17A1 (17α-hydroxylase) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA 17-OHPregnenolone->DHEA CYP17A1 (17,20-lyase) (High Efficiency) Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD 17-OHProgesterone 17-OHProgesterone Progesterone->17-OHProgesterone CYP17A1 (17α-hydroxylase) Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 11-Deoxycortisol 11-Deoxycortisol 17-OHProgesterone->11-Deoxycortisol CYP21A2 17-OHProgesterone->Androstenedione CYP17A1 (17,20-lyase) (Low Efficiency) Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase Aldosterone Aldosterone Deoxycorticosterone->Aldosterone CYP11B2

Caption: Steroid synthesis pathways highlighting the roles of 17-OHP and 17-OHPreg.

Analytical Methodologies: A Comparative Overview

Accurate measurement of 17-OHP and 17-OHPreg is crucial for both clinical diagnostics and research. The two primary analytical techniques employed are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Immunoassays

Immunoassays, such as ELISA and radioimmunoassay (RIA), are widely used due to their high throughput and relatively low cost. However, they are prone to cross-reactivity with structurally similar steroids, which can lead to inaccurate results.[7][8]

Performance Characteristics of a Commercial 17-α-OH Progesterone ELISA Kit:

ParameterValue
Assay TypeCompetitive ELISA
Sensitivity0.57 ng/mL
Detection Range1.23 - 100 ng/mL
Intra-Assay Precision (CV%)< 10%
Inter-Assay Precision (CV%)< 12%
Sample Volume50 µL

Data from a representative commercial ELISA kit.[9]

Cross-Reactivity of a 17-α-OH Progesterone Immunoassay:

Steroid% Cross-Reactivity
17-α-OH Progesterone 100.0
Progesterone1.2
11-Desoxycortisol1.4
Deoxycorticosterone (DOC)0.05
Cortisol< 0.01
Testosterone< 0.01
Estradiol 17β< 0.01
Estriol< 0.01
DHEA< 0.01
DHEAS< 0.001

Data from a representative commercial ELISA kit.[10] Note: Cross-reactivity with 17-alpha-hydroxypregnenolone is a known issue but is not always reported in commercial kit data sheets. Studies have shown that 17-alpha-hydroxypregnenolone can be a significant interferent in 17-OHP immunoassays, particularly in neonatal screening.[7][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity. This technique can simultaneously measure multiple steroids in a single run, providing a comprehensive steroid profile.

Typical Performance Characteristics of an LC-MS/MS Method for Steroid Profiling:

Parameter17-OHProgesterone17-OHPregnenolone
Lower Limit of Quantification (LLOQ)0.10 ng/mL1.50 nmol/L (~0.47 ng/mL)
Intra-Assay Precision (CV%)< 15%< 10%
Inter-Assay Precision (CV%)< 15%< 10%
Accuracy/Recovery91.8% - 110.7%-

Compiled from various sources.[4][7]

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of Serum Steroids

A common workflow for preparing serum samples for LC-MS/MS analysis involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

lcms_workflow Start Serum Sample (e.g., 100 µL) Add_IS Add Internal Standards (Deuterated Analogs) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with acetonitrile or zinc sulfate) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LLE Liquid-Liquid Extraction (e.g., with methyl tert-butyl ether) Supernatant_Transfer->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution (in mobile phase) Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: A typical experimental workflow for serum steroid analysis by LC-MS/MS.

Detailed Methodologies:

1. Protein Precipitation:

  • To 100 µL of serum, add an internal standard solution containing deuterated analogs of the target steroids.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

2. Liquid-Liquid Extraction (LLE):

  • Transfer the supernatant from the protein precipitation step to a clean tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Freeze the aqueous layer and transfer the organic (upper) layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the supernatant from the protein precipitation step onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the steroids with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness.

4. Reconstitution:

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Vortex and transfer to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and methanol or acetonitrile, often with additives like formic acid or ammonium fluoride to improve ionization.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

Conclusion

17-alpha-Hydroxyprogesterone and 17-alpha-hydroxypregnenolone are pivotal intermediates in steroidogenesis, with their metabolic fates largely dictated by the substrate preference of CYP17A1's 17,20-lyase activity. The preferential conversion of 17-OHPreg to DHEA in the Δ5 pathway highlights its crucial role in androgen biosynthesis. In contrast, 17-OHP is primarily channeled towards cortisol production in the Δ4 pathway. For accurate quantification, LC-MS/MS stands as the superior analytical method, offering high specificity and the ability to perform comprehensive steroid profiling, thereby avoiding the cross-reactivity issues inherent in immunoassays. A thorough understanding of the distinct roles of these steroids and the appropriate analytical methodologies is essential for advancing research and development in steroid-related physiology and pathology.

References

Immunoassay Cross-Reactivity in the Analysis of 17-Hydroxyprogesterone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 17-hydroxyprogesterone (17-OHP), a key steroid hormone and precursor in the synthesis of cortisol, is critical for the diagnosis and management of various endocrine disorders, most notably Congenital Adrenal Hyperplasia (CAH). While immunoassays are a widely used method for 17-OHP measurement due to their convenience and high throughput, their susceptibility to cross-reactivity with structurally similar metabolites can lead to significant analytical inaccuracies and misinterpretation of results. This guide provides a comparative overview of the cross-reactivity of 17-OHP metabolites in various immunoassays, supported by experimental data and detailed protocols.

Performance Comparison: Cross-Reactivity of 17-OHP Metabolites

Immunoassays for 17-OHP are known to exhibit varying degrees of cross-reactivity with other endogenous steroids, particularly those that accumulate in enzymatic deficiencies such as 21-hydroxylase deficiency. This interference can lead to falsely elevated 17-OHP concentrations, impacting diagnostic accuracy. The following table summarizes the reported cross-reactivity of several key steroids in different 17-OHP immunoassay formats. It is important to note that cross-reactivity can vary between different manufacturers and even between different lots of the same assay.

Interfering SteroidImmunoassay Type/PlatformReported Cross-Reactivity (%)
Progesterone ELISA1.26[1]
Radioimmunoassay (RIA)9.7[2]
DBC ELISA1.7[3]
11-Deoxycortisol ELISA0.42[1]
Radioimmunoassay (RIA)50[2]
DBC ELISA< 0.25[3]
17α-Hydroxypregnenolone Roche Elecsys (Progesterone Assay)Weak (0.5-4.9%)[4]
17α-Hydroxypregnenolone Sulfate Radioimmunoassay (RIA)Significant interferent[5]
21-Deoxycortisol Cortisol ImmunoassayClinically relevant cross-reactivity[4]
Cortisol ELISA0.02[1]
Radioimmunoassay (RIA)17[2]
DBC ELISA< 0.25[3]
Androstenedione ELISA0.01[1]
Testosterone ELISA0.02[1]
Radioimmunoassay (RIA)10[2]

Note: The data presented is a compilation from various sources and is intended for comparative purposes. For specific assay performance, refer to the manufacturer's package insert.

The data clearly indicates that different immunoassays have markedly different specificity profiles. For instance, radioimmunoassays appear to show higher cross-reactivity with several steroids compared to more modern ELISA platforms. The significant interference from 17α-hydroxypregnenolone sulfate in neonatal screening is a well-documented issue that can lead to a high rate of false positives. Furthermore, in conditions like 21-hydroxylase deficiency, the accumulation of precursors such as 21-deoxycortisol can interfere with cortisol immunoassays, complicating the assessment of adrenal function.

Experimental Protocols

The determination of immunoassay cross-reactivity is a critical validation step. The following protocol outlines a general procedure for assessing the cross-reactivity of potential interfering compounds in a competitive immunoassay for 17-OHP.

Objective: To quantify the percentage of cross-reactivity of structurally related steroids in a 17-OHP immunoassay.

Materials:

  • 17-OHP immunoassay kit (ELISA, RIA, or other platform)

  • Calibrators and controls provided with the kit

  • Certified reference materials of 17-OHP and the potential cross-reacting steroids (e.g., progesterone, 11-deoxycortisol, 17-hydroxypregnenolone)

  • Analyte-free serum or buffer (as specified by the assay manufacturer)

  • Precision pipettes and tips

  • Microplate reader or gamma counter (as appropriate for the assay)

Procedure:

  • Preparation of Stock Solutions: Prepare high-concentration stock solutions of 17-OHP and each potential cross-reactant in a suitable solvent (e.g., ethanol or as recommended for the specific steroid).

  • Preparation of Working Solutions:

    • Prepare a serial dilution of the 17-OHP standard to generate a standard curve as per the manufacturer's instructions.

    • Prepare a series of dilutions for each potential cross-reactant in the analyte-free serum or buffer. The concentration range should be sufficient to elicit a response in the assay, typically from a concentration that shows no response to one that causes maximum inhibition of the signal.

  • Assay Procedure:

    • Run the 17-OHP standard curve in duplicate or triplicate according to the kit's protocol.

    • In separate wells, run each dilution of the potential cross-reactants in duplicate or triplicate.

    • Include blank (analyte-free matrix only) and quality control samples.

  • Data Analysis:

    • Generate a standard curve by plotting the signal (e.g., absorbance, counts per minute) against the concentration of the 17-OHP standards.

    • For each dilution of the cross-reactant, determine the apparent 17-OHP concentration by interpolating its signal on the 17-OHP standard curve.

    • Calculate the percentage of cross-reactivity using the following formula:

      % Cross-Reactivity = (Apparent Concentration of 17-OHP / Actual Concentration of Cross-Reactant) x 100

      This calculation should ideally be performed at a concentration of the cross-reactant that causes 50% inhibition of the maximum signal (IC50) for a more standardized comparison.

Visualizing the Impact of Metabolism on Immunoassays

The following diagram illustrates the steroidogenesis pathway, highlighting the central role of 17-OHP and the potential for interference from its metabolites in immunoassays, particularly in the context of enzyme deficiencies.

cluster_immunoassay Immunoassay Cross-Reactivity cluster_deficiency Enzyme Deficiency Impact Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Pregnenolone 17-Hydroxypregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) 17-OHP 17-Hydroxyprogesterone (17-OHP) Progesterone->17-OHP CYP17A1 (17α-hydroxylase) Antibody Antibody Progesterone->Antibody Cross-reactivity 11-Deoxycorticosterone 11-Deoxycorticosterone 17-OH Pregnenolone->17-OHP 3β-HSD DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) 11-Deoxycortisol 11-Deoxycortisol 17-OHP->11-Deoxycortisol CYP21A2 (21-hydroxylase) Androstenedione Androstenedione 17-OHP->Androstenedione CYP17A1 (17,20-lyase) 21-Deoxycortisol 21-Deoxycortisol 17-OHP->21-Deoxycortisol Alternative Pathway 17-OHP->Antibody Target Binding Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 (11β-hydroxylase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17-OHPreg_Sulfate 17-Hydroxypregnenolone Sulfate 17-OHPreg_Sulfate->Antibody 21-Deoxycortisol->Antibody CYP11A1 CYP11A1 3b-HSD 3β-HSD CYP17A1_OH CYP17A1 (17α-hydroxylase) CYP17A1_Lyase CYP17A1 (17,20-lyase) CYP21A2 CYP21A2 (21-hydroxylase) CYP11B1 CYP11B1 (11β-hydroxylase) Immunoassay 17-OHP Immunoassay Immunoassay->Antibody Result Inaccurate Result (Falsely Elevated) Antibody->Result Signal Generation Deficiency 21-Hydroxylase Deficiency (CAH) Deficiency->17-OHP leads to accumulation Deficiency->CYP21A2 blocks

Caption: Steroidogenesis pathway and immunoassay cross-reactivity.

Conclusion

The choice of analytical method for 17-OHP determination has significant clinical implications. While immunoassays offer practical advantages, their inherent susceptibility to cross-reactivity from structurally related steroids can compromise the accuracy of results. This is particularly critical in newborn screening for CAH, where false positives can lead to unnecessary stress for families and further costly investigations. For research and drug development applications requiring high specificity and accuracy, methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard as they are less prone to such interferences. A thorough understanding of the limitations of immunoassays and the potential for cross-reactivity is essential for the correct interpretation of 17-OHP measurements and for making informed decisions in both clinical and research settings.

References

comparative analysis of 17-OHP levels in different patient populations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of 17-hydroxyprogesterone (17-OHP) levels is crucial for researchers, scientists, and drug development professionals involved in endocrinology and steroid-related disorders. 17-OHP is a steroid hormone produced by the adrenal glands and gonads and serves as a key precursor in the synthesis of cortisol. Elevated levels of 17-OHP are a primary biomarker for Congenital Adrenal Hyperplasia (CAH), an inherited disorder affecting the adrenal glands. This guide provides a detailed comparison of 17-OHP levels across various patient populations, outlines the experimental protocols for its measurement, and includes visualizations of the relevant biological pathways and experimental workflows.

Comparative Analysis of 17-OHP Levels

The concentration of 17-OHP in the blood varies significantly with age, sex, and the presence of specific medical conditions. The following tables summarize typical 17-OHP reference ranges in different patient populations. It is important to note that these ranges can vary slightly depending on the analytical method used and the specific laboratory.

Table 1: 17-OHP Reference Ranges in Healthy Individuals
Patient Population17-OHP Concentration (ng/dL)Notes
Newborns (Term, >24 hours old) < 400 - 630[1][2]Levels are naturally high at birth and decrease over several days.[3] Samples should be taken at least 48 hours after birth to avoid falsely elevated results.
Preterm Infants Can exceed 630, but uncommon to see levels reach 1,000[1][4]Have higher and more variable levels than term infants due to stress and immature adrenal function. Cutoff values for newborn screening are often adjusted for birth weight or gestational age.[5][6][7][8][9]
Infants (1-11 months) ≤ 147Levels gradually decline to prepubertal ranges within 6 months.[4]
Prepubertal Children (1 year to puberty) < 100 - 110[1][2]Levels remain low before the onset of puberty.
Adult Males < 220[1]
Adult Females (Follicular Phase) < 80[1]Samples should ideally be taken in the first five days of the menstrual cycle.[10]
Adult Females (Luteal Phase) < 285[1]
Postmenopausal Females < 51[1]
Table 2: 17-OHP Levels in Pathological Conditions
Condition17-OHP Concentration (ng/dL)Notes
Classic Congenital Adrenal Hyperplasia (CAH) >10,000 in suspected cases; typically 2,000 - 40,000 in diagnosed infants[2][3]Markedly elevated due to 21-hydroxylase deficiency.[3] A value greater than 5,000 ng/dL is a hallmark of CAH in newborns.[1]
Non-Classic Congenital Adrenal Hyperplasia (NCAH) Typically >200; often in the range of 2,000 - 10,000[2][3]Basal levels can be moderately elevated. An ACTH stimulation test is often required for diagnosis, with stimulated levels typically >1,500 ng/dL.[11]
Polycystic Ovary Syndrome (PCOS) Often moderately elevated, but generally <500Elevated levels can be seen, but not to the extent of CAH. An ACTH stimulation test may be needed to rule out NCAH.[11]

Experimental Protocols

The accurate measurement of 17-OHP is critical for diagnosis and management of related disorders. The two primary methods used are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Immunoassays (e.g., ELISA)

Immunoassays are widely used for initial screening due to their high throughput and lower cost. They are based on the principle of competitive binding.

Methodology:

  • Sample Preparation: Serum or plasma is the typical sample. For newborn screening, dried blood spots are used.[5]

  • Assay Procedure:

    • A known amount of enzyme-labeled 17-OHP (conjugate) is added to the sample.

    • This mixture is added to microplate wells coated with a specific antibody to 17-OHP.

    • During incubation, the 17-OHP in the sample and the enzyme-labeled 17-OHP compete for binding to the antibody.

    • The wells are washed to remove unbound components.

    • A substrate is added, which reacts with the enzyme on the bound conjugate to produce a color change.

    • The intensity of the color is inversely proportional to the concentration of 17-OHP in the sample.

    • The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve.[12]

  • Limitations: Immunoassays can be prone to cross-reactivity with other structurally similar steroids, which can lead to falsely elevated results, particularly in newborns.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for 17-OHP measurement due to its high specificity and sensitivity.

Methodology:

  • Sample Preparation:

    • An internal standard (a deuterated form of 17-OHP) is added to the serum or plasma sample.[13]

    • The steroids are extracted from the sample using a technique like liquid-liquid extraction or solid-phase extraction.[14]

    • The extract is then dried and reconstituted in a solvent suitable for injection into the LC system.[13]

  • Liquid Chromatography (LC): The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The LC column separates 17-OHP from other steroids and interfering substances based on their chemical properties.[15]

  • Tandem Mass Spectrometry (MS/MS):

    • As 17-OHP exits the LC column, it enters the mass spectrometer.

    • The molecules are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[13]

    • The first mass spectrometer (quadrupole) selects the precursor ion of 17-OHP.

    • This ion is fragmented in a collision cell.

    • The second mass spectrometer (quadrupole) selects specific product ions of 17-OHP for detection.

    • The amount of 17-OHP is quantified by comparing the signal of its product ions to that of the internal standard.[15]

  • Advantages: This method provides high specificity by separating 17-OHP from other structurally similar steroids, reducing the risk of false positives.[16]

Mandatory Visualizations

Steroidogenesis Pathway

The following diagram illustrates the adrenal steroidogenesis pathway, highlighting the central role of 17-OHP and the impact of 21-hydroxylase deficiency.

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 17-OHP 17-Hydroxyprogesterone (17-OHP) Progesterone->17-OHP CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 17-OH-Pregnenolone->17-OHP 3β-HSD DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17-OHP->11-Deoxycortisol Block in CAH Androstenedione Androstenedione (Androgen) 17-OHP->Androstenedione CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone (Mineralocorticoid) Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol (Glucocorticoid) 11-Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD experimental_workflow start Patient Sample Collection (Serum, Plasma, or Dried Blood Spot) sample_prep Sample Preparation (e.g., Extraction for LC-MS/MS) start->sample_prep analysis Analytical Measurement sample_prep->analysis immunoassay Immunoassay (ELISA) analysis->immunoassay Screening lcmsms LC-MS/MS analysis->lcmsms Confirmatory data_analysis Data Analysis & Quantification (Standard Curve) immunoassay->data_analysis lcmsms->data_analysis interpretation Result Interpretation (Comparison to Reference Ranges) data_analysis->interpretation end Clinical Report interpretation->end

References

Evaluating the Binding Affinity of 17-Hydroxypregn-4-en-3-one to Steroid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of 17-Hydroxypregn-4-en-3-one, also known as 17α-hydroxyprogesterone, to the five major steroid hormone receptors: Androgen Receptor (AR), Estrogen Receptor (ER), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), and Progesterone Receptor (PR). The data presented is compiled from various in vitro studies and is intended to serve as a valuable resource for researchers in pharmacology, endocrinology, and drug discovery.

Comparative Binding Affinity Data

The binding affinity of 17α-hydroxyprogesterone for various steroid receptors is summarized below. The data is presented as Relative Binding Affinity (RBA), which is the ratio of the affinity of the reference compound to the affinity of the test compound, multiplied by 100.

ReceptorTest CompoundReference CompoundRelative Binding Affinity (RBA) (%)
Progesterone Receptor (PR) 17α-hydroxyprogesteroneProgesterone~1-3%[1]
17α-hydroxyprogesterone caproateProgesterone26-30%[1]
Glucocorticoid Receptor (GR) 17α-hydroxyprogesteroneDexamethasone~1-4%[1]
Estrogen Receptor (ER) 17α-hydroxyprogesteroneEstradiol<1%
Androgen Receptor (AR) 17α-hydroxyprogesteroneDihydrotestosteroneNot Reported
Mineralocorticoid Receptor (MR) 17α-hydroxyprogesteroneAldosteroneNot Reported

Note: While a quantitative Relative Binding Affinity for the Mineralocorticoid Receptor has not been reported in the reviewed literature, 17α-hydroxyprogesterone has been characterized as an antagonist at this receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

The following is a generalized, detailed methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound to a steroid receptor.

1. Materials and Reagents:

  • Receptor Source: Purified recombinant steroid receptor or cytosol preparations from tissues known to express the receptor of interest.

  • Radioligand: A high-affinity, radioactively labeled ligand specific for the receptor (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER, [³H]-dexamethasone for GR, [³H]-aldosterone for MR, [³H]-progesterone for PR).

  • Unlabeled Ligands: The test compound (this compound) and a known reference compound for the specific receptor.

  • Assay Buffer: Buffer appropriate for the specific receptor, typically containing Tris-HCl, EDTA, and other stabilizing agents.

  • Separation Medium: Hydroxylapatite slurry or charcoal-dextran suspension to separate bound from unbound radioligand.

  • Scintillation Cocktail: For quantifying radioactivity.

  • Multi-well plates and filtration apparatus.

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test compound and the reference compound over a wide concentration range.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its dissociation constant (Kd).

    • Prepare the receptor solution in assay buffer to a concentration that results in specific binding of 5-10% of the total radioligand added.

  • Assay Setup:

    • In a multi-well plate, add the following to each well in triplicate:

      • Assay Buffer

      • Receptor Preparation

      • Increasing concentrations of the unlabeled test compound or reference compound.

      • A fixed concentration of the radioligand.

    • Total Binding Wells: Contain receptor, radioligand, and assay buffer (no unlabeled competitor).

    • Non-specific Binding Wells: Contain receptor, radioligand, and a saturating concentration of the unlabeled reference compound (typically 100-1000 fold higher than the radioligand concentration).

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Hydroxylapatite Method: Add hydroxylapatite slurry to each well, incubate, and then centrifuge the plate. The supernatant (containing unbound ligand) is discarded, and the pellet (containing receptor-bound ligand) is washed.

    • Charcoal-Dextran Method: Add charcoal-dextran suspension to each well to adsorb the free radioligand. Centrifuge the plate to pellet the charcoal, and collect the supernatant containing the receptor-bound radioligand.

  • Quantification:

    • Transfer the washed pellet (hydroxylapatite method) or the supernatant (charcoal-dextran method) to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Relative Binding Affinity (RBA) using the following formula:

    • RBA (%) = (IC50 of Reference Compound / IC50 of Test Compound) x 100

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of steroid receptors and the workflow of a competitive binding assay.

Steroid_Receptor_Signaling cluster_cell Target Cell Steroid Steroid Hormone Receptor Steroid Receptor Steroid->Receptor Binds Complex Hormone-Receptor Complex Steroid->Complex HSP Heat Shock Proteins Receptor->HSP Dissociation Receptor->Complex Dimer Dimerized Complex Complex->Dimer Dimerization HRE Hormone Response Element Dimer->HRE Binds to DNA Gene Target Gene HRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Figure 1. Generalized steroid receptor signaling pathway.

Competitive_Binding_Assay cluster_workflow Competitive Binding Assay Workflow Receptor Receptor Preparation Incubation Incubation (reach equilibrium) Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Unlabeled Test Compound Test_Compound->Incubation Separation Separation of Bound & Free Ligand Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification Data_Analysis Data Analysis (IC50 & RBA) Quantification->Data_Analysis

Figure 2. Workflow of a competitive radioligand binding assay.

References

comparison of commercial 17-alpha-Hydroxyprogesterone ELISA kits

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of commercially available 17-alpha-Hydroxyprogesterone (17-OHP) ELISA kits is essential for researchers, scientists, and drug development professionals to select the most suitable assay for their specific needs. This guide provides a detailed comparison of product performance based on manufacturers' specifications and includes relevant experimental protocols and pathway diagrams to aid in the decision-making process.

Overview of 17-alpha-Hydroxyprogesterone

17-alpha-Hydroxyprogesterone (17-OHP) is a crucial endogenous steroid hormone synthesized primarily in the adrenal glands, gonads, and placenta. It serves as a key intermediate in the biosynthesis of glucocorticoids and sex steroids. Clinically, the measurement of 17-OHP levels is a vital tool for diagnosing and managing disorders such as congenital adrenal hyperplasia (CAH), which is most commonly caused by a deficiency in the enzyme 21-hydroxylase. In cases of 21-hydroxylase deficiency, 17-OHP accumulates in the body, and its elevated levels are a primary diagnostic marker.

Comparison of Commercial 17-OHP ELISA Kits

The following table summarizes the performance characteristics of several commercially available 17-OHP ELISA kits. The data presented is based on information provided by the respective manufacturers.

FeatureCloud-Clone Corp. (CEA454Ge)BioVendor (RUO)DRG International (EIA-1292)Invitrogen (EIA17OHP)Diagnostics Biochem Canada (CAN-E-4210)Biomatik (EKU02011)
Assay Principle Competitive InhibitionCompetitive ELISACompetitive BindingCompetitive ELISACompetitive ImmunoassayCompetitive Inhibition
Sample Types Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluidsSalivaSerumFecal Extract, Plasma, Serum, SupernatantSerumSerum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids
Detection Range 1.23-100 ng/mL3.6 – 1000 pg/mL0.034 – 20 ng/mL24.69-6,000 pg/mL0.15 - 20 ng/mL1.23-100 ng/mL
Sensitivity < 0.63 ng/mLNot SpecifiedNot Specified20.3 pg/mL0.051 ng/mL0.57 ng/mL
Intra-Assay Precision (CV%) < 10%Not SpecifiedNot Specified6.6%Not Specified< 10%
Inter-Assay Precision (CV%) < 12%Not SpecifiedNot Specified8%Not Specified< 12%
Assay Time 2 hoursNot SpecifiedNot Specified1.5 hours1 hour2 hours

Cross-Reactivity Data

The specificity of an ELISA kit is crucial for accurate quantification of the target analyte. The following table details the cross-reactivity of various kits with other structurally related steroids.

SteroidBioVendorDRG InternationalDiagnostics Biochem Canada
17-α-OH Progesterone 100% 100% 100%
Progesterone1.20%Not Specified1.7%
11-Desoxycortisol1.40%1.4%< 0.25%
Estriol< 0.01%< 0.01%Not Specified
Estradiol 17β< 0.01%< 0.01%Not Specified
Testosterone< 0.01%< 0.01%Not Specified
Dihydrotestosterone< 0.01%< 0.01%Not Specified
DOC0.05%0.05%Not Specified
DHEA< 0.01%Not Specified< 0.25%
DHEA-S< 0.001%Not Specified< 0.25%
Cortisol< 0.01%Not Specified< 0.25%
Corticosterone< 0.05%Not SpecifiedNot Specified
Aldosterone< 0.01%Not SpecifiedNot Specified
Androstenedione< 0.01%Not SpecifiedNot Specified
PrednisoneNot SpecifiedNot Specified< 0.25%

Experimental Protocols

While specific protocols may vary slightly between manufacturers, the general workflow for a competitive 17-OHP ELISA is as follows. Users should always refer to the kit-specific manual for detailed instructions.

  • Preparation: Bring all reagents and samples to room temperature. Prepare standards and samples at the required dilutions.

  • Binding: Add a specific volume of standards, controls, and samples to the wells of the microplate pre-coated with an anti-17-OHP antibody.

  • Competition: Add the 17-OHP-Horseradish Peroxidase (HRP) conjugate to each well. During incubation, the endogenous 17-OHP in the sample competes with the HRP-conjugated 17-OHP for binding to the limited number of antibody sites.

  • Washing: After incubation, wash the wells to remove any unbound antigen and antigen-enzyme conjugate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

  • Stopping Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., dilute sulfuric acid).

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (typically 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of 17-OHP in the sample.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 17-OHP in the samples by interpolating their absorbance values from the standard curve.

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the biological context of 17-OHP, the following diagrams are provided.

ELISA_Workflow cluster_plate Microplate Well cluster_reagents Sample & Reagents cluster_reaction Competitive Binding cluster_detection Detection Ab Anti-17-OHP Antibody Binding Antibody 17-OHP (Sample) 17-OHP-HRP Ab->Binding:f0 Coated Sample 17-OHP (Sample) Sample->Binding:f1 Competes HRP_Conj 17-OHP-HRP Conjugate HRP_Conj->Binding:f2 Competes Substrate Substrate Binding->Substrate Wash & Add Product Colored Product Substrate->Product Enzymatic Reaction

Caption: A diagram illustrating the competitive ELISA workflow for 17-OHP detection.

Steroid_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OHP17 17-alpha-Hydroxyprogesterone Progesterone->OHP17 17α-hydroxylase Aldosterone Aldosterone Progesterone->Aldosterone ... Deoxycortisol 11-Deoxycortisol OHP17->Deoxycortisol 21-hydroxylase (Deficient in CAH) Cortisol Cortisol Deoxycortisol->Cortisol 11β-hydroxylase

Caption: Steroid biosynthesis pathway highlighting the role of 17-alpha-Hydroxyprogesterone.

In Vitro Profile: 17-Hydroxypregn-4-en-3-one Versus Synthetic Progestins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective in vitro comparison of 17-hydroxypregn-4-en-3-one (17-hydroxyprogesterone, 17-OHP), a natural progestogen, and a selection of widely used synthetic progestins. The following sections detail their relative performance in key assays, supported by experimental data, to inform research and drug development in endocrinology and related fields.

Introduction

Progestogens are a class of steroid hormones that bind to and activate the progesterone receptor (PR). While progesterone is the primary endogenous progestogen, numerous synthetic progestins have been developed for therapeutic use. 17-hydroxyprogesterone (17-OHP) is a naturally occurring steroid hormone and a key intermediate in the biosynthesis of other steroid hormones. This document focuses on the in vitro activity of 17-OHP in comparison to the synthetic progestins: 17-hydroxyprogesterone caproate (17-OHPC), medroxyprogesterone acetate, norethindrone, and levonorgestrel. Their activities are primarily assessed through progesterone receptor binding affinity and receptor-mediated transactivation assays.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies, comparing the activity of 17-OHP and synthetic progestins at the progesterone receptor.

Table 1: Progesterone Receptor (PR) Relative Binding Affinity (RBA)

CompoundReceptor SourceRelative Binding Affinity (%) (Progesterone = 100%)
17-Hydroxyprogesterone (17-OHP) Recombinant Human PR-B1[1]
17-Hydroxyprogesterone Caproate (17-OHPC) Recombinant Human PR-B26[1]
Medroxyprogesterone Acetate Human Mononuclear Leukocytes (Glucocorticoid Receptor)42 (relative to dexamethasone)
Norethindrone Not Specified~200 (relative to progesterone)[2]
Levonorgestrel Not Specified323[1]

Table 2: Progesterone Receptor (PR) Transactivation Activity

CompoundCell LineAssay TypeEC50 (M)
17-Hydroxyprogesterone (17-OHP) T47DcoLuciferase Reporter~ 1 x 10⁻⁶[1]
Progesterone T47DcoLuciferase Reporter~ 1 x 10⁻⁹ - 1 x 10⁻⁸[1]
17-Hydroxyprogesterone Caproate (17-OHPC) T47DcoLuciferase Reporter~ 1 x 10⁻⁹ - 1 x 10⁻⁸[1]
Medroxyprogesterone Acetate MDA-PR-B+Luciferase ReporterSimilar potency to Norethindrone
Norethindrone MDA-PR-B+Luciferase ReporterSimilar potency to Medroxyprogesterone Acetate
Levonorgestrel MDA-PR-B+Luciferase ReporterSimilar potency to Nestorone

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the progesterone receptor signaling pathway, a typical experimental workflow for in vitro steroid hormone assays, and the logical comparison of 17-OHP to synthetic progestins.

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestogen Progestogen (e.g., 17-OHP, Synthetic Progestin) PR Progesterone Receptor (PR) (inactive, bound to HSPs) Progestogen->PR Binding PR_active Activated PR Dimer PR->PR_active Dimerization HSPs Heat Shock Proteins (HSPs) PR->HSPs Dissociation PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Binding cluster_nucleus cluster_nucleus Transcription Gene Transcription PRE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein mRNA->Protein Translation Experimental_Workflow cluster_binding Receptor Binding Assay cluster_transactivation Transactivation Assay prep_receptor Prepare Receptor Source (e.g., cell lysate, recombinant protein) add_radioligand Add Radiolabeled Progestin prep_receptor->add_radioligand add_competitor Add Unlabeled Competitor (17-OHP or Synthetic Progestin) add_radioligand->add_competitor incubate Incubate to Equilibrium add_competitor->incubate separate Separate Bound and Free Ligand incubate->separate measure Measure Radioactivity separate->measure analyze_binding Analyze Data (IC50, RBA) measure->analyze_binding culture_cells Culture Reporter Cells (e.g., with MMTV-luciferase) treat_cells Treat with 17-OHP or Synthetic Progestin culture_cells->treat_cells incubate_cells Incubate treat_cells->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase analyze_transactivation Analyze Data (EC50, Emax) measure_luciferase->analyze_transactivation Logical_Comparison Progesterone Progesterone (Natural Ligand) OHP 17-Hydroxyprogesterone (17-OHP) Progesterone->OHP Significantly Lower Binding & Transcriptional Activity Synthetic Synthetic Progestins (e.g., 17-OHPC, MPA, NET, LNG) Progesterone->Synthetic Variable but Generally Higher Binding & Comparable/Higher Potency

References

A Comparative Guide to 17-Hydroxyprogesterone Quantification for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of inter-laboratory performance and methodologies in the quantification of 17-Hydroxypregn-4-en-3-one (17-Hydroxyprogesterone).

This guide provides a comprehensive comparison of analytical methods for the quantification of 17-Hydroxyprogesterone (17-OHP), a critical biomarker in clinical research and drug development. The accurate measurement of 17-OHP is essential for the diagnosis and management of conditions such as congenital adrenal hyperplasia (CAH).[1][2][3] This document summarizes quantitative data from various inter-laboratory studies, details key experimental protocols, and presents visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate quantification method for their needs.

Data Summary: A Comparative Overview of Method Performance

The quantification of 17-OHP is predominantly performed using two main analytical techniques: immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of these methods as reported in various studies.

Table 1: Immunoassay Performance Characteristics

Immunoassays are widely used for their simplicity and high throughput. However, their performance can be affected by cross-reactivity with structurally similar steroids, leading to a higher rate of false positives.[4][5]

ParameterDSL Double Antibody[6]DSL Coated Tube (ACTIVE)[6]DPC Coated Tube (COAT-A-COUNT)[6][7]AutoDELFIA Immunoassay[4]
Sensitivity Similar to DSL Coated TubeSimilar to DSL Double AntibodyNot specifiedNot specified
Intra-assay Precision (%CV) Similar to DSL Coated TubeSimilar to DSL Coated TubeNot specified≤ 11.9% (for 17-OHP and Cortisol)
Inter-assay Precision (%CV) Similar to DSL Coated TubeSimilar to DSL Coated Tube15.4% at 2 nmol/L, 10.0% at 7 nmol/L, 7.9% at 27 nmol/LNot specified
Linearity of Dilution GoodGoodNot specifiedNot specified
Recovery GoodGoodNot specifiedNot specified
Specificity GoodGoodProne to interference, especially during pregnancySubject to matrix effects
Correlation with LC-MS/MS Not specifiedNot specifiedPoor for patient samples (R² = 0.6784)Poor for patient DBS samples (R² = 0.6784)
Table 2: LC-MS/MS Performance Characteristics

LC-MS/MS is considered the gold standard for 17-OHP quantification due to its high specificity and accuracy.[8][9][10]

ParameterReported Performance
Limit of Quantitation (LOQ) 10.0 ng/mL[4], 0.2 nmol/L[7]
Coefficient of Variation (%CV) ≤ 11.9%[4]
Within-run Precision (%CV) 0.4-0.8% (for 2.46-102.72 nmol/L)[11]
Between-run Precision (%CV) 0.6-2.0% (for 2.46-102.72 nmol/L)[11]
Total Precision (%CV) 1.0-2.1% (for 2.46-102.72 nmol/L)[11]
Recovery 83.1% to 101.5%[4]
Linearity (R²) 0.9994[4]
Clinical Sensitivity 100.0%[4]
Clinical Specificity 96.4%[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are representative protocols for both immunoassay and LC-MS/MS-based quantification of 17-OHP.

Immunoassay Protocol (Example: Coated-Tube Radioimmunoassay)
  • Sample Preparation: Serum samples are used directly.

  • Assay Procedure:

    • 17-OHP labeled with a radioactive isotope (e.g., ¹²⁵I) is added to the sample.

    • The mixture is incubated in antibody-coated tubes. During incubation, the labeled and unlabeled 17-OHP compete for binding sites on the antibody.

    • After incubation, the tubes are decanted to remove unbound steroid.

    • The radioactivity remaining in the tubes (bound fraction) is measured using a gamma counter.

  • Quantification: The concentration of 17-OHP in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of 17-OHP.

LC-MS/MS Protocol (Example: Isotope Dilution Method)
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • An internal standard (e.g., deuterated 17-OHP) is added to the serum sample.[7]

    • The sample is applied to an SPE cartridge.

    • The cartridge is washed to remove interfering substances.

    • The analyte is eluted with an appropriate solvent.

    • The eluate is evaporated and reconstituted in the mobile phase.[2]

  • Liquid Chromatography (LC):

    • The prepared sample is injected into an HPLC system.

    • Separation is typically achieved on a C18 or C16-amide reverse-phase column.[4][7]

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Positive electrospray ionization (ESI) is commonly used.[7]

    • Quantification is performed in the selected reaction monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[7] For 17-OHP, a common transition is m/z 331 > 109.[7]

  • Data Analysis: The concentration of 17-OHP is calculated from the ratio of the peak area of the analyte to that of the internal standard, by reference to a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for 17-OHP quantification by immunoassay and LC-MS/MS.

G cluster_IA Immunoassay Workflow IA_Start Sample Collection (Serum) IA_AddTracer Add Radiolabeled 17-OHP IA_Start->IA_AddTracer IA_Incubate Incubate in Antibody-Coated Tubes IA_AddTracer->IA_Incubate IA_Wash Decant Unbound Steroid IA_Incubate->IA_Wash IA_Measure Measure Radioactivity IA_Wash->IA_Measure IA_Analyze Calculate Concentration vs. Standard Curve IA_Measure->IA_Analyze IA_End Report Result IA_Analyze->IA_End

Caption: A simplified workflow for 17-OHP quantification using a coated-tube immunoassay.

G cluster_LCMS LC-MS/MS Workflow LCMS_Start Sample Collection (Serum) LCMS_AddIS Add Internal Standard LCMS_Start->LCMS_AddIS LCMS_SPE Solid-Phase Extraction LCMS_AddIS->LCMS_SPE LCMS_Inject Inject into LC System LCMS_SPE->LCMS_Inject LCMS_Separate Chromatographic Separation LCMS_Inject->LCMS_Separate LCMS_Ionize Electrospray Ionization LCMS_Separate->LCMS_Ionize LCMS_Detect Tandem Mass Spectrometry (SRM) LCMS_Ionize->LCMS_Detect LCMS_Analyze Calculate Concentration via Peak Area Ratios LCMS_Detect->LCMS_Analyze LCMS_End Report Result LCMS_Analyze->LCMS_End

Caption: A typical workflow for 17-OHP quantification using LC-MS/MS with an internal standard.

Conclusion

The choice of analytical method for 17-OHP quantification has significant implications for data quality and interpretation. While immunoassays offer a high-throughput and cost-effective solution, they are susceptible to interferences that can lead to inaccurate results, particularly in complex matrices. LC-MS/MS provides superior specificity and accuracy, making it the preferred method for clinical diagnostics and research where reliable quantification is paramount. For inter-laboratory comparisons and the establishment of reference values, the use of standardized protocols and certified reference materials, such as those offered by the CDC, is highly recommended to ensure data harmonization and comparability across different sites.[12]

References

Safety Operating Guide

Personal protective equipment for handling 17-Hydroxypregn-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 17-Hydroxypregn-4-en-3-one. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Double-gloving with powder-free nitrile glovesASTM D6978 compliantPrevents skin contact and absorption. The outer glove should be changed immediately upon contamination.[3][4]
Eye and Face Protection Tightly fitting safety goggles with side shieldsEN 166 (EU) or NIOSH (US) approvedProtects eyes from dust particles and splashes.[5]
Face shieldWorn over safety gogglesProvides an additional layer of protection against splashes during procedures with a higher risk of aerosol generation.[6]
Body Protection Disposable gown made of polyethylene-coated polypropylene or similar laminate materialResistant to chemical permeationPrevents contamination of personal clothing.[4]
Respiratory Protection Fit-tested N95 or N100 respiratorNIOSH-approvedEssential for handling the powdered form to prevent inhalation of airborne particles.[4]
Full face-piece chemical cartridge respiratorNIOSH-approvedRequired for large spills or when there is a risk of significant aerosol or vapor generation.[4][5]
Foot Protection Closed-toe shoes and disposable shoe covers-Prevents contamination of footwear and subsequent spread of the compound.[3]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing Proceed to Handling Dissolving Dissolving Weighing->Dissolving Transfer Compound Reaction Reaction Dissolving->Reaction Use in Experiment Decontaminate Workspace Decontaminate Workspace Reaction->Decontaminate Workspace After Experiment Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Clean Area Dispose Waste Dispose Waste Doff PPE->Dispose Waste Proper Removal

Figure 1: A workflow diagram illustrating the key stages for the safe handling of this compound, from preparation to disposal.

Methodology:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for 17α-Hydroxyprogesterone and similar compounds to understand the potential hazards.[1][2]

    • Put on all required PPE as detailed in Table 1. Ensure gloves have long cuffs that can be tucked over the sleeves of the gown.[7]

    • Prepare the designated workspace. This should be a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[5] Cover the work surface with absorbent, disposable liners.

  • Handling:

    • Weighing: When weighing the solid compound, do so in a ventilated enclosure to prevent the dissemination of dust. Use anti-static weigh boats.

    • Dissolving: If dissolving the compound, add the solvent to the powder slowly to avoid splashing.

    • General Handling: Avoid any actions that could generate dust.[8] Always handle the compound with care to prevent spills.

  • Accidental Release Measures:

    • In case of a small spill, carefully collect the powdered material using a dampened absorbent pad, avoiding dust formation.[5]

    • For larger spills, evacuate the area and follow your institution's emergency procedures. A full face-piece respirator may be necessary for cleanup.[5]

    • Clean the spill area with a suitable decontaminating solution.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not dispose of down the drain.
Contaminated Labware (e.g., weigh boats, pipette tips) Collect in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, gown, shoe covers) Remove carefully to avoid cross-contamination and place in a designated hazardous waste container.
Contaminated Solutions Collect in a sealed, labeled hazardous waste container. Given its toxicity to aquatic life, do not pour down the drain.[1][2]

Logical Relationship for Waste Disposal

Chemical Waste Chemical Waste Segregated Hazardous Waste Container Segregated Hazardous Waste Container Chemical Waste->Segregated Hazardous Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Segregated Hazardous Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Segregated Hazardous Waste Container Licensed Waste Disposal Licensed Waste Disposal Segregated Hazardous Waste Container->Licensed Waste Disposal

Figure 2: A diagram showing the logical flow for the proper disposal of waste generated from handling this compound.

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes.[5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[5]

In all cases of exposure, seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.